Methyl 4-oxopiperidine-3-carboxylate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 4-oxopiperidine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO3/c1-11-7(10)5-4-8-3-2-6(5)9/h5,8H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBNGBGYWMXBQRX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CNCCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10369110 | |
| Record name | Methyl 4-oxopiperidine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10369110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108554-34-3 | |
| Record name | Methyl 4-oxopiperidine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10369110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Elucidating the Molecular Architecture of Methyl 4-oxopiperidine-3-carboxylate: A Technical Guide
For Immediate Release
A Deep Dive into the Structural Verification of a Key Pharmaceutical Intermediate
This technical guide provides an in-depth exploration of the methodologies and analytical reasoning required for the comprehensive structure elucidation of methyl 4-oxopiperidine-3-carboxylate, a pivotal heterocyclic building block in modern drug discovery. Designed for researchers, medicinal chemists, and analytical scientists, this document synthesizes foundational analytical principles with practical, field-proven insights to establish a self-validating framework for structural confirmation.
Introduction: The Significance of a Privileged Scaffold
The piperidine ring is a "privileged scaffold" in medicinal chemistry, forming the core of numerous approved pharmaceuticals. Its conformational flexibility and ability to present substituents in well-defined three-dimensional space make it an ideal template for interacting with biological targets. This compound, as a bifunctional molecule incorporating a ketone, an ester, and a secondary amine, offers multiple points for synthetic diversification, rendering it a valuable starting material for the synthesis of complex drug candidates.[1] Accurate and unambiguous structural confirmation is the bedrock upon which all subsequent drug development efforts are built.
Foundational Analysis: A Multi-Modal Spectroscopic Approach
The elucidation of a novel or synthesized small molecule is a puzzle solved by the convergence of evidence from multiple analytical techniques.[2] For this compound, a comprehensive analysis relies on three pillars of spectroscopic investigation: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy. Each technique probes different aspects of the molecule's constitution, and together they provide a detailed and robust structural picture.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - Mapping the Carbon-Hydrogen Framework
NMR spectroscopy is arguably the most powerful tool for determining the precise connectivity of atoms in an organic molecule. By probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), NMR provides a detailed map of the molecular skeleton.[3]
1.1: Proton (¹H) NMR Spectroscopy: A Proton's-Eye View
¹H NMR spectroscopy provides information about the number of different types of protons, their electronic environment, and their proximity to other protons.
| Proton(s) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Rationale for Assignment |
| NH | 2.0 - 4.0 | Broad Singlet (br s) | 1H | The proton on the nitrogen is exchangeable, leading to a broad signal. Its chemical shift can vary depending on solvent and concentration. |
| C3-H | 3.5 - 3.8 | Triplet (t) or Doublet of Doublets (dd) | 1H | This proton is adjacent to the electron-withdrawing carbonyl group of the ester and the ketone, shifting it downfield. It will be split by the neighboring protons on C2. |
| O-CH₃ | 3.7 | Singlet (s) | 3H | The three equivalent protons of the methyl ester are not coupled to any other protons, resulting in a singlet. The electronegative oxygen atom shifts this signal downfield. |
| C2-H₂ | 3.2 - 3.5 | Multiplet (m) | 2H | These protons are adjacent to the nitrogen atom and the chiral center at C3, making them diastereotopic. They will show complex splitting patterns due to coupling with the C3-H and each other. |
| C5-H₂ & C6-H₂ | 2.5 - 3.0 | Multiplet (m) | 4H | These methylene protons are part of the piperidine ring and will exhibit complex splitting due to coupling with each other and adjacent protons. |
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound hydrochloride in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or D₂O) in a clean, dry NMR tube. The hydrochloride salt is often used to improve solubility in polar solvents.[4]
-
Instrument Setup: The analysis is performed on a high-field NMR spectrometer (e.g., 400 or 500 MHz).
-
Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum.
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale to the residual solvent peak.
-
Spectral Interpretation: Integrate the peaks to determine the relative number of protons, analyze the chemical shifts to infer the electronic environment of the protons, and interpret the splitting patterns (multiplicity) to determine the connectivity of the protons.
1.2: Carbon-¹³ (¹³C) NMR Spectroscopy: Visualizing the Carbon Skeleton
¹³C NMR spectroscopy provides information about the number of non-equivalent carbon atoms in a molecule and their chemical environment.
| Carbon(s) | Predicted Chemical Shift (δ, ppm) | Rationale for Assignment |
| C=O (Ketone) | 200 - 210 | The carbonyl carbon of the ketone is highly deshielded and appears far downfield. |
| C=O (Ester) | 168 - 175 | The carbonyl carbon of the ester is also deshielded but typically appears slightly upfield from a ketone carbonyl. |
| C3 | 50 - 60 | This carbon is attached to two electron-withdrawing carbonyl groups, shifting it downfield. |
| O-CH₃ | 52 | The carbon of the methyl ester is attached to an electronegative oxygen atom. |
| C2, C6 | 45 - 55 | These carbons are adjacent to the nitrogen atom. |
| C5 | 35 - 45 | This methylene carbon is further from the electron-withdrawing groups. |
-
Sample Preparation: Use the same sample prepared for ¹H NMR analysis.
-
Instrument Setup: Utilize a high-field NMR spectrometer with a broadband probe.
-
Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. This simplifies the spectrum by removing C-H coupling, resulting in a single peak for each non-equivalent carbon atom.
-
Data Processing: Process the FID similarly to the ¹H NMR spectrum.
-
Spectral Interpretation: Correlate the number of peaks with the number of carbon atoms in the proposed structure and use chemical shift tables and predictive software to assign each peak to a specific carbon atom.
Part 2: Mass Spectrometry (MS) - Weighing the Molecule and Its Fragments
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[5] It provides the molecular weight of the compound and, through fragmentation analysis, offers valuable clues about its structure.
Expected Mass Spectrum Data
-
Molecular Ion (M⁺): For this compound (C₇H₁₁NO₃), the expected molecular weight is 157.17 g/mol . In an electron ionization (EI) mass spectrum, a peak at m/z = 157 would correspond to the molecular ion.
-
Key Fragmentation Patterns: As a beta-keto ester, characteristic fragmentation patterns are expected.[2]
-
Loss of methoxy group (-OCH₃): A peak at m/z = 126 (157 - 31).
-
Loss of carbomethoxy group (-COOCH₃): A peak at m/z = 98 (157 - 59).
-
Alpha-cleavage adjacent to the ketone: Cleavage of the bonds next to the carbonyl group is a common fragmentation pathway for cyclic ketones.[5]
-
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
-
Ionization: Ionize the sample using an appropriate method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.
-
Data Interpretation: Identify the molecular ion peak to confirm the molecular weight. Analyze the fragmentation pattern to deduce the structure of the fragments, which in turn supports the overall molecular structure.
Part 3: Fourier-Transform Infrared (FTIR) Spectroscopy - Probing the Functional Groups
FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Expected FTIR Absorption Bands
| Functional Group | Expected Absorption Range (cm⁻¹) | Vibration Type |
| N-H (Amine) | 3300 - 3500 | Stretching |
| C-H (sp³) | 2850 - 3000 | Stretching |
| C=O (Ketone) | 1705 - 1725 | Stretching |
| C=O (Ester) | 1735 - 1750 | Stretching |
| C-O (Ester) | 1000 - 1300 | Stretching |
| C-N (Amine) | 1020 - 1250 | Stretching |
The presence of strong absorption bands in the carbonyl region (1700-1750 cm⁻¹) is a key indicator for both the ketone and ester functional groups. The N-H stretch will confirm the presence of the secondary amine.
-
Sample Preparation: For a solid sample, the KBr pellet method is common. A small amount of the sample is finely ground with dry potassium bromide and pressed into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used, where the sample is placed directly on a crystal.
-
Data Acquisition: The sample is placed in the path of an infrared beam, and the transmitted or reflected light is measured by a detector.
-
Data Processing: A Fourier transform is applied to the raw data to generate the infrared spectrum.
-
Spectral Interpretation: The absorption bands in the spectrum are correlated with specific functional groups using correlation charts. The "fingerprint region" (below 1500 cm⁻¹) provides a unique pattern for the molecule as a whole.
Synthesis of Evidence and Final Structure Confirmation
The definitive structure elucidation of this compound is achieved by the congruent interpretation of data from all three spectroscopic techniques.
Figure 1: A workflow diagram illustrating the integrated approach to the structure elucidation of this compound.
The ¹H and ¹³C NMR data provide the carbon-hydrogen framework and connectivity. Mass spectrometry confirms the molecular weight and provides corroborating structural information through fragmentation. FTIR confirms the presence of the key functional groups. When all data points are in agreement with the proposed structure and inconsistent with other plausible isomers, the structure is considered elucidated with a high degree of confidence.
Conclusion
The structural elucidation of this compound is a systematic process that relies on the synergistic application of modern spectroscopic techniques. By following the detailed protocols and interpretative frameworks outlined in this guide, researchers and drug development professionals can confidently verify the molecular architecture of this and other vital chemical entities, ensuring the integrity and reliability of their scientific endeavors.
References
- 1. 99329-51-8|Ethyl 1-ethyl-4-oxopiperidine-3-carboxylate|BLD Pharm [bldpharm.com]
- 2. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 3. 4-氧代-3-哌啶羧酸甲酯 盐酸盐 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. Methyl 1-methyl-4-oxopiperidine-3-carboxylate hydrochloride|lookchem [lookchem.com]
- 5. This compound | C7H11NO3 | CID 2724029 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to CAS 108554-34-3: Methyl 4-oxopiperidine-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive characterization of Methyl 4-oxopiperidine-3-carboxylate (CAS Number: 108554-34-3), a pivotal heterocyclic building block in contemporary drug discovery and organic synthesis. This document delves into its physicochemical properties, outlines its synthesis, details its analytical characterization, and explores its significant applications as a key intermediate in the synthesis of complex pharmacologically active molecules, including potent enzyme inhibitors and natural product analogs. The guide is intended to serve as a crucial resource for researchers and professionals engaged in medicinal chemistry and pharmaceutical development.
Introduction
This compound, registered under CAS number 108554-34-3, is a vital synthetic intermediate belonging to the piperidine class of heterocyclic compounds. Its unique structural arrangement, featuring a ketone and a β-keto ester functionality within a piperidine ring, makes it a versatile precursor for the construction of more complex molecular architectures. This guide offers a senior application scientist's perspective on the essential technical data and methodologies related to this compound, emphasizing its practical application in research and development.
Physicochemical and Structural Characteristics
A thorough understanding of the fundamental properties of this compound is essential for its effective handling, reaction optimization, and analytical characterization.
Structural and Chemical Identity
-
IUPAC Name: this compound[1]
-
CAS Number: 108554-34-3[1]
-
Molecular Formula: C₇H₁₁NO₃[1]
-
Molecular Weight: 157.17 g/mol [1]
-
Synonyms: 4-Oxo-piperidine-3-carboxylic acid methyl ester, Methyl 4-piperidone-3-carboxylate, 3-(Methoxycarbonyl)piperidin-4-one[1]
Structural Diagram:
Caption: 2D structure of this compound.
Physicochemical Data
Quantitative data for this compound and its commonly used hydrochloride salt are summarized below. It is important to note that the free base is a liquid or low-melting solid, while its hydrochloride salt is a more stable, crystalline solid.
| Property | Value (Free Base) | Value (Hydrochloride Salt) | Reference |
| Appearance | White to pale cream powder | White to light brown solid | [2][3] |
| Molecular Formula | C₇H₁₁NO₃ | C₇H₁₂ClNO₃ | [1][2] |
| Molecular Weight | 157.17 g/mol | 193.63 g/mol | [1][4] |
| Melting Point | Not readily available | ~175 °C (decomposes) | [4] |
| Boiling Point | Not readily available | 255.337 °C at 760 mmHg (Predicted) | [5][6] |
| pKa | Not readily available | 10.66 ± 0.20 (Predicted) | [5][6] |
| Solubility | Soluble in many organic solvents | Slightly soluble in DMSO and Methanol | [7] |
Synthesis and Manufacturing
The primary synthetic route to this compound is the Dieckmann condensation , an intramolecular cyclization of a diester.
Synthetic Pathway: Dieckmann Condensation
The synthesis initiates from N-substituted di-esters, which undergo an intramolecular base-catalyzed cyclization to form the six-membered piperidine ring. A subsequent hydrolysis and decarboxylation step can be employed if the N-substituent is a protecting group.
Caption: General synthetic scheme for this compound.
Detailed Experimental Protocol (Illustrative)
The following protocol is an illustrative example based on established chemical principles for the Dieckmann condensation.
Step 1: Dieckmann Condensation
-
To a solution of N-benzyl-bis(2-methoxycarbonylethyl)amine in anhydrous toluene, add sodium hydride (NaH) portion-wise at 0 °C under an inert atmosphere (e.g., Argon or Nitrogen).
-
After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to reflux.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, carefully quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer, and extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude Methyl 1-benzyl-4-oxopiperidine-3-carboxylate.
Step 2: Debenzylation
-
Dissolve the crude product from Step 1 in methanol.
-
Add a catalytic amount of Palladium on carbon (Pd/C, 10%).
-
Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.
-
Monitor the reaction by TLC or HPLC until the starting material is consumed.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with methanol.
-
Concentrate the filtrate under reduced pressure to obtain this compound. Further purification can be achieved by column chromatography if necessary.
Analytical Characterization
Rigorous analytical characterization is paramount to confirm the identity, purity, and structural integrity of this compound.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the piperidine ring protons, the methoxy group, and the methine proton at the 3-position. The exact chemical shifts and coupling constants will be dependent on the solvent used.
-
¹³C NMR: The carbon NMR spectrum will display distinct peaks for the carbonyl carbons (ketone and ester), the carbons of the piperidine ring, and the methoxy carbon.
-
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The expected molecular ion peak [M]+ would be at m/z 157.17. Common adducts such as [M+H]⁺ and [M+Na]⁺ may also be observed.
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the functional groups present:
-
A strong absorption band around 1710-1730 cm⁻¹ corresponding to the C=O stretching of the ketone.
-
Another strong absorption band around 1735-1750 cm⁻¹ for the C=O stretching of the ester.
-
N-H stretching vibrations for the secondary amine in the piperidine ring would appear in the region of 3300-3500 cm⁻¹.
-
Chromatographic Purity Assessment
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be developed for purity assessment. A typical method would involve a C18 column with a mobile phase consisting of a mixture of acetonitrile and water, with a small amount of an acid modifier like formic acid for improved peak shape.[8]
-
Gas Chromatography (GC): GC can also be employed for purity analysis, particularly for assessing volatile impurities.
Applications in Drug Discovery and Development
This compound is not typically an active pharmaceutical ingredient itself but serves as a crucial starting material for the synthesis of various biologically active compounds.
Synthesis of Nicotinamide Phosphoribosyltransferase (NAMPT) Inhibitors
Nicotinamide phosphoribosyltransferase (NAMPT) is a key enzyme in the NAD⁺ salvage pathway and is a validated target in oncology.[9][10][11][12] this compound is a key building block for the synthesis of potent NAMPT inhibitors.[13] The piperidine core provides a scaffold that can be elaborated with various functional groups to optimize binding to the enzyme's active site.
Caption: Role of this compound in NAMPT inhibitor synthesis.
Precursor for Phenanthrene-Based Tylophorine Analogues
Phenanthrene-based tylophorine analogues are a class of compounds that have demonstrated significant cytotoxic activities against various cancer cell lines.[13] The synthesis of these complex molecules often utilizes piperidine-containing fragments derived from this compound.
Intermediate in the Synthesis of Nakadomarin A
The marine alkaloid Nakadomarin A possesses a complex polycyclic structure and has shown interesting biological activities.[14][15][16][17][18] Synthetic approaches towards Nakadomarin A have utilized this compound hydrochloride as a starting reagent to construct the intricate core of the natural product.[4]
Safety and Handling
As with any chemical reagent, proper safety precautions should be observed when handling this compound and its salts. It is advisable to handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
Conclusion
This compound (CAS 108554-34-3) is a cornerstone intermediate in modern organic and medicinal chemistry. Its versatile functionality and established synthetic utility make it an indispensable tool for the construction of complex molecular targets with significant therapeutic potential. This technical guide has provided a comprehensive overview of its characterization, synthesis, and applications, aiming to empower researchers and drug development professionals in their scientific endeavors.
References
- 1. This compound | C7H11NO3 | CID 2724029 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound hydrochloride,71486-53-8-Amadis Chemical [amadischem.com]
- 3. This compound Hydrochloride | 71486-53-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. 4-氧代-3-哌啶羧酸甲酯 盐酸盐 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. Methyl 1-methyl-4-oxopiperidine-3-carboxylate hydrochloride|lookchem [lookchem.com]
- 6. Methyl 1-methyl-4-oxopiperidine-3-carboxylate CAS#: 13221-89-1 [amp.chemicalbook.com]
- 7. METHYL 4-OXO-3-PIPERIDINECARBOXYLATE HYDROCHLORIDE | 71486-53-8 [chemicalbook.com]
- 8. Separation of Methyl 1-benzyl-4-oxopiperidine-3-carboxylate, sodium salt on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. Medicinal chemistry of nicotinamide phosphoribosyltransferase (NAMPT) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of a novel nicotinamide phosphoribosyl transferase (NAMPT) inhibitor via in silico screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Channeling Nicotinamide Phosphoribosyltransferase (NAMPT) to Address Life and Death - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 4-OXO-PIPERIDINE-3-CARBOXYLIC ACID METHYL ESTER | 108554-34-3 [chemicalbook.com]
- 14. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 15. The Evans Synthesis of (-)-Nakadomarin A [organic-chemistry.org]
- 16. Total synthesis of (+)-nakadomarin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Total Synthesis of (–)-Nakadomarin A - PMC [pmc.ncbi.nlm.nih.gov]
- 18. scispace.com [scispace.com]
An In-Depth Technical Guide to the Synthesis of Methyl 4-Oxopiperidine-3-carboxylate
Executive Summary
Methyl 4-oxopiperidine-3-carboxylate is a pivotal heterocyclic building block in modern medicinal chemistry and drug development. Its rigid scaffold and versatile functional groups—a ketone, a secondary amine, and a methyl ester—make it an invaluable precursor for synthesizing a wide array of complex pharmaceutical agents, including potent analgesics and antiviral compounds. This guide provides an in-depth technical analysis of the primary synthetic routes to this key intermediate, with a focus on the underlying chemical principles, detailed experimental protocols, and a comparative assessment of methodologies. We will primarily explore the robust and widely adopted Dieckmann condensation pathway, offering researchers and process chemists the critical insights needed for efficient and scalable synthesis.
The Strategic Importance of the 4-Oxopiperidine Core
The 4-oxopiperidine moiety is a privileged scaffold in drug discovery. The ketone at the C4 position provides a handle for further functionalization, while the β-ketoester system at C3 and C4 allows for diverse chemical transformations. The nitrogen atom can be substituted to modulate physicochemical properties such as solubility and basicity, which are critical for pharmacokinetic profiles. Consequently, this intermediate is a cornerstone in the synthesis of numerous biologically active molecules.[1][2]
Primary Synthetic Strategy: The Dieckmann Condensation
The most reliable and frequently employed method for constructing the this compound core is the intramolecular Dieckmann condensation.[3] This reaction involves the base-catalyzed cyclization of a linear diester to form a cyclic β-ketoester. The overall strategy can be dissected into two main stages: formation of the acyclic diester precursor and its subsequent cyclization.
Mechanistic Rationale
The synthesis begins with a double Michael addition of a primary amine (e.g., benzylamine, for a readily removable protecting group) to two equivalents of an acrylate ester, such as methyl acrylate. This reaction forms an acyclic N-substituted-β,β'-dicarbomethoxy diethylamine. In the presence of a strong base, such as sodium methoxide, one of the α-carbons is deprotonated to form an enolate. This enolate then attacks the carbonyl carbon of the other ester group in an intramolecular fashion, forming a five-membered cyclic intermediate which, after rearrangement and protonation, yields the desired six-membered piperidone ring.[4][5]
The choice of sodium methoxide as the base is strategic; it not only facilitates the condensation but also minimizes the risk of transesterification, as it matches the methyl ester groups of the substrate.[5] Toluene is often used as the solvent to facilitate the removal of methanol formed during the reaction via azeotropic distillation, driving the equilibrium towards product formation.
Visualizing the Synthetic Workflow
The following diagram illustrates the key steps in the Dieckmann condensation approach for synthesizing an N-protected version of the target molecule.
Caption: Figure 1: Dieckmann Condensation Workflow.
Detailed Experimental Protocol: Synthesis of Methyl 1-benzyl-4-oxopiperidine-3-carboxylate
This protocol details the synthesis of the N-benzyl protected intermediate, a common precursor that can be deprotected in a subsequent step.[6][7]
Step 1: Formation of N,N-bis(2-carbomethoxyethyl)benzylamine
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add benzylamine (1.0 eq).
-
Slowly add methyl acrylate (2.2 eq) dropwise at room temperature. The reaction is exothermic; maintain the temperature below 40°C using a water bath if necessary.
-
After the addition is complete, stir the mixture at room temperature for 24 hours.
-
Monitor the reaction by TLC or GC-MS to confirm the consumption of benzylamine.
-
The resulting crude diester is typically of sufficient purity to be used directly in the next step without further purification.
Step 2: Dieckmann Condensation
-
Charge a multi-neck flask fitted with a mechanical stirrer, reflux condenser, and a dropping funnel with sodium methoxide (1.2 eq) and anhydrous toluene.
-
Heat the suspension to reflux (approx. 110°C).
-
Dissolve the crude diester from Step 1 in anhydrous toluene and add it dropwise to the refluxing sodium methoxide suspension over 2-3 hours.
-
After the addition, continue to reflux for an additional 2-4 hours, monitoring the reaction by TLC. The formation of a thick precipitate is typically observed.
-
Cool the reaction mixture to room temperature and then to 0-5°C in an ice bath.
-
Slowly quench the reaction by adding aqueous hydrochloric acid (e.g., 3M HCl) until the pH is acidic (pH ~2-3). This breaks up the sodium enolate salt of the product.
-
Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with toluene or ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude Methyl 1-benzyl-4-oxopiperidine-3-carboxylate.[5] The product can be purified by column chromatography or vacuum distillation.
Step 3: N-Debenzylation (Hydrogenolysis)
-
Dissolve the purified N-benzyl product from Step 2 in a suitable solvent such as methanol or ethanol.
-
Add a catalytic amount of palladium on carbon (10% Pd/C, ~5 mol%).
-
Subject the mixture to a hydrogen atmosphere (typically 50 psi or balloon pressure) and stir vigorously at room temperature.
-
Monitor the reaction until the starting material is consumed (typically 4-12 hours).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure. The product, this compound, is often isolated as its hydrochloride salt by treating the concentrated solution with HCl in an appropriate solvent (e.g., ether or isopropanol).[1]
Comparative Analysis of Synthetic Routes
While the Dieckmann condensation is the workhorse method, other strategies exist, each with specific advantages and limitations.
| Synthetic Route | Starting Materials | Key Advantages | Key Disadvantages | Typical Yield |
| Dieckmann Condensation | Primary amine, Acrylate ester | High reliability, Scalable, Readily available starting materials.[5] | Multi-step process, Requires strong base. | 60-75% (overall) |
| Petrenko-Kritschenko Piperidone Synthesis | Aldehyde, Amine, Acetonedicarboxylic acid diester | Convergent synthesis, Forms the ring in one pot.[8] | Limited to symmetrical piperidones, Substrate scope can be narrow. | 50-70% |
| Pyridine Reduction | Substituted Pyridine-3-carboxylates | Fewer steps if the pyridine precursor is available. | Often requires harsh reducing agents, Can suffer from lack of regioselectivity. | Variable |
Conclusion
The synthesis of this compound is most effectively and reliably achieved via the Dieckmann condensation of an N-protected dialkylamine dipropionate intermediate. This method offers a robust, scalable, and well-documented pathway using inexpensive and readily available starting materials.[4][5] The N-benzyl protected intermediate provides a stable compound that can be easily deprotected under standard hydrogenolysis conditions to yield the final target. For researchers and drug development professionals, mastery of this synthetic sequence is essential for accessing the vast chemical space enabled by this versatile heterocyclic core.
References
- 1. 4-氧代-3-哌啶羧酸甲酯 盐酸盐 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. Cas 13221-89-1,Methyl 1-methyl-4-oxopiperidine-3-carboxylate | lookchem [lookchem.com]
- 3. organicreactions.org [organicreactions.org]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. CN1583742A - Method for preparing 4-piperidyl piperidine - Google Patents [patents.google.com]
- 6. chembk.com [chembk.com]
- 7. Methyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride | C14H18ClNO3 | CID 107479 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. synarchive.com [synarchive.com]
Basic reactions of 4-oxo-piperidine-3-carboxylic acid methyl ester
An In-Depth Technical Guide to the Core Reactions of 4-Oxo-piperidine-3-carboxylic acid methyl ester
Abstract
Methyl 4-oxopiperidine-3-carboxylate is a pivotal heterocyclic building block in modern organic synthesis and medicinal chemistry. Its unique structure, incorporating a secondary amine, a ketone, and a β-keto ester moiety within a piperidine ring, offers multiple reactive centers for strategic functionalization. This guide provides an in-depth exploration of the fundamental reactions of this scaffold, offering field-proven insights into the causality behind experimental choices. We will dissect the reactivity at the nitrogen atom, the C4-ketone, and the versatile β-keto ester system. Detailed protocols, mechanistic diagrams, and a comprehensive summary of reaction pathways are presented to empower researchers, scientists, and drug development professionals in leveraging this versatile intermediate for the synthesis of complex molecular architectures.[1][2]
Introduction: A Multifunctional Synthetic Scaffold
The structure of 4-oxo-piperidine-3-carboxylic acid methyl ester presents a confluence of three key functional groups, each with a distinct and exploitable reactivity profile:
-
The Secondary Amine (NH): A nucleophilic nitrogen that serves as a primary handle for introducing substituents via alkylation, acylation, and other N-functionalization reactions. Its basicity is a critical parameter in reaction design.
-
The C4-Ketone (C=O): An electrophilic center amenable to nucleophilic addition, reduction, and condensation reactions, most notably reductive amination, for the construction of diverse 4-substituted piperidines.
-
The β-Keto Ester System: This integrated unit is arguably the most versatile feature. The α-hydrogen at the C3 position is acidic, enabling the formation of a highly reactive enolate for C-C bond formation.[3][4] Furthermore, the ester is susceptible to hydrolysis, which, followed by the characteristic decarboxylation of the resulting β-keto acid, provides a pathway to 4-piperidone derivatives.[4]
This guide is structured to address each of these reactive domains sequentially, providing both the mechanistic rationale and practical execution for core transformations.
Reactions at the Piperidine Nitrogen
The secondary amine is often the first site to be functionalized, typically to install a protecting group or a desired pharmacophoric element. The lone pair of electrons on the nitrogen atom makes it an effective nucleophile.[5]
N-Alkylation
N-alkylation introduces an alkyl group onto the nitrogen, a common strategy in the synthesis of pharmaceutical intermediates.[6] The reaction proceeds via a standard nucleophilic substitution (SN2) mechanism where the nitrogen attacks an alkyl halide or a similar electrophile.
Causality of Experimental Choices:
-
Base: A mild base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N), is required to neutralize the hydrogen halide byproduct formed during the reaction. The choice of a non-nucleophilic base prevents competition with the piperidine nitrogen.
-
Solvent: Polar aprotic solvents like N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN) are ideal as they effectively solvate the cation of the base while not interfering with the nucleophilicity of the amine.
References
- 1. 4-OXO-PIPERIDINE-3-CARBOXYLIC ACID METHYL ESTER | 108554-34-3 [chemicalbook.com]
- 2. Cas 13221-89-1,Methyl 1-methyl-4-oxopiperidine-3-carboxylate | lookchem [lookchem.com]
- 3. fiveable.me [fiveable.me]
- 4. aklectures.com [aklectures.com]
- 5. Reactions of Piperidines | Ambeed [ambeed.com]
- 6. CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde - Google Patents [patents.google.com]
Methyl 4-oxopiperidine-3-carboxylate hydrochloride properties
An In-Depth Technical Guide to Methyl 4-oxopiperidine-3-carboxylate hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound hydrochloride is a pivotal heterocyclic building block in modern medicinal chemistry and organic synthesis. As a bifunctional molecule, it incorporates a piperidone core, a β-ketoester moiety, and a secondary amine hydrochloride. This unique combination of reactive sites makes it an exceptionally versatile precursor for constructing complex molecular architectures, particularly for the development of novel therapeutic agents. Its rigid piperidone scaffold is a common feature in a multitude of biologically active compounds, allowing for the precise spatial orientation of functional groups necessary for molecular recognition and pharmacological activity. This guide offers a comprehensive overview of its properties, synthesis, reactivity, and applications, providing researchers with the technical insights required for its effective utilization in the laboratory.
Chemical Identity and Physicochemical Properties
Accurate identification and understanding of the physicochemical properties of a starting material are fundamental to successful research and development. This compound hydrochloride is a white to light yellow crystalline solid that is hygroscopic in nature.[1] Key identification and physical data are summarized in Table 1.
| Identifier | Value |
| IUPAC Name | This compound;hydrochloride[2] |
| Synonyms | 3-Methoxycarbonyl-4-piperidone hydrochloride, 4-Oxopiperidine-3-carboxylic Acid Methyl Ester Hydrochloride[1] |
| CAS Number | 71486-53-8[3][4] |
| Molecular Formula | C₇H₁₁NO₃ · HCl |
| Molecular Weight | 193.63 g/mol [1] |
| Appearance | White to light yellow/brown solid[1] |
| Melting Point | ~175 °C (with decomposition)[1] |
| Solubility | Slightly soluble in DMSO and Methanol[1] |
| Stability | Hygroscopic; stable under normal conditions[1][5] |
Spectroscopic Profile
Structural confirmation is critical for ensuring the quality of the material. The spectroscopic data for this compound hydrochloride are consistent with its structure.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum would be expected to show distinct signals corresponding to the methoxy group protons (a singlet, ~3.7 ppm), the proton at the C3 position, and a series of multiplets for the diastereotopic methylene protons of the piperidine ring. The NH proton of the hydrochloride salt would likely appear as a broad signal.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Key signals include two carbonyl carbons (one for the ketone and one for the ester), the methoxy carbon, and the carbons of the piperidine ring.
-
IR (Infrared) Spectroscopy: The IR spectrum is characterized by strong absorption bands indicating the presence of key functional groups. A broad peak centered around 3000-3400 cm⁻¹ would correspond to the N-H stretch of the ammonium salt. Two distinct carbonyl (C=O) stretching bands would be visible: one for the ketone around 1720-1740 cm⁻¹ and one for the ester around 1740-1760 cm⁻¹.
-
Mass Spectrometry (MS): In electrospray ionization (ESI) mode, the mass spectrum would show a prominent peak for the parent ion (the free base) at an m/z corresponding to [M+H]⁺, where M is the mass of the free base (C₇H₁₁NO₃).
Synthesis and Purification
The synthesis of 4-piperidone derivatives is often achieved through a Dieckmann condensation, a robust intramolecular reaction for forming five- and six-membered rings.[6] This approach provides a reliable route to the core structure of this compound.
Conceptual Synthetic Workflow
The general strategy involves the preparation of a diester precursor followed by an intramolecular cyclization promoted by a strong base. The resulting β-ketoester is then protonated to yield the final product.
Caption: Conceptual workflow for the synthesis via Dieckmann Condensation.
Exemplary Laboratory Protocol
This protocol describes a generalized Dieckmann condensation for the synthesis of the target compound. Note: This is an illustrative procedure and should be adapted and optimized based on laboratory conditions and safety assessments.
-
Precursor Synthesis: Prepare the acyclic diester precursor, N-bis(2-methoxycarbonylethyl)amine, by reacting a suitable amine precursor with methyl acrylate.
-
Cyclization Setup: In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add a solution of sodium ethoxide in absolute ethanol.
-
Substrate Addition: Slowly add the diester precursor dropwise to the stirred base solution at room temperature under an inert nitrogen atmosphere. The addition rate should be controlled to manage any exotherm.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Quenching and Workup: Cool the reaction mixture in an ice bath. Carefully neutralize the mixture by the slow addition of aqueous hydrochloric acid until the pH is acidic. This step protonates the enolate intermediate and forms the hydrochloride salt.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) to remove any non-polar impurities. The product, being a salt, will remain in the aqueous layer.
-
Isolation and Purification: Concentrate the aqueous layer under reduced pressure to obtain the crude product. The product can be further purified by recrystallization from a suitable solvent system, such as methanol/ether, to yield the final this compound hydrochloride as a crystalline solid.
Reactivity and Synthetic Utility
The synthetic versatility of this compound stems from its three primary reactive sites: the secondary amine, the C4-ketone, and the active methylene group at C3, characteristic of a β-ketoester.
Caption: Key reactive sites for synthetic transformations.
-
A) N-Alkylation/Acylation: After neutralizing the hydrochloride salt to the free secondary amine, the nitrogen atom can readily undergo nucleophilic attack. This allows for the introduction of a wide variety of substituents through reactions with alkyl halides, acyl chlorides, or via reductive amination, enabling the modulation of steric and electronic properties.
-
B) C4-Ketone Modifications: The carbonyl group is a versatile handle for numerous transformations. It can be reduced to a hydroxyl group, converted to an amine via reductive amination, or used in Wittig-type reactions to form exocyclic double bonds. These modifications are crucial for building complex scaffolds.
-
C) C3-Position Chemistry: The proton on the carbon between the two carbonyl groups (the α-proton of the β-ketoester) is acidic. Deprotonation with a suitable base generates a nucleophilic enolate, which can be alkylated or acylated. This allows for the introduction of substituents at the C3 position, a common strategy in drug design.
Applications in Drug Discovery
The piperidone scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs. This compound hydrochloride serves as a key starting material for complex molecules due to its inherent functionality.
-
Synthesis of Natural Products: It has been utilized as a key starting reagent in the total synthesis of complex natural products like nakadomarin A .[1] This highlights its utility in constructing intricate polycyclic systems.
-
Development of Growth Hormone Secretagogues: The compound is a documented precursor for synthesizing analogs of capromorelin , which are potent, orally active growth hormone secretagogues.[1] This involves modifying the piperidine core to optimize binding to the ghrelin receptor.
-
General Pharmaceutical Intermediates: Piperidone derivatives are widely used in the molecular structure of many drugs.[7] The functional handles on this specific molecule make it an ideal starting point for creating libraries of compounds for high-throughput screening in drug discovery campaigns.
Safety and Handling
As with any laboratory chemical, proper handling and safety precautions are essential. This compound hydrochloride is classified as an irritant.[8]
| Hazard Category | Description |
| GHS Classification | Skin Irritation (Category 2), Eye Irritation (Category 2), Specific Target Organ Toxicity - Single Exposure (Category 3, Respiratory system)[3] |
| Signal Word | Warning |
| Hazard Statements | H315: Causes skin irritation.[8]H319: Causes serious eye irritation.[8]H335: May cause respiratory irritation.[8] |
| Personal Protective Equipment (PPE) | Wear protective gloves, safety glasses with side-shields, and a NIOSH-approved dust mask.[3] |
| Handling | Use in a well-ventilated area or fume hood. Avoid dust formation. Wash hands thoroughly after handling.[3] |
| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place.[3] Keep in a dark place as it is hygroscopic. |
| First Aid | Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[3]Skin: Wash with plenty of soap and water.[3]Inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing.[3] |
Conclusion
This compound hydrochloride is a high-value, versatile chemical intermediate for advanced organic synthesis. Its well-defined reactivity at three distinct molecular sites provides a robust platform for the synthesis of diverse and complex molecules. For researchers in drug discovery and development, a thorough understanding of its properties, handling, and synthetic potential is key to unlocking its full utility in the creation of next-generation therapeutics.
References
- 1. METHYL 4-OXO-3-PIPERIDINECARBOXYLATE HYDROCHLORIDE | 71486-53-8 [chemicalbook.com]
- 2. Buy Online CAS Number 71486-53-8 - TRC - this compound Hydrochloride | LGC Standards [lgcstandards.com]
- 3. fishersci.com [fishersci.com]
- 4. This compound hydrochloride,71486-53-8-Amadis Chemical [amadischem.com]
- 5. fishersci.com [fishersci.com]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. chembk.com [chembk.com]
- 8. Methyl 1-methyl-4-oxo-3-piperidinecarboxylate hydrochloride | C8H14ClNO3 | CID 2771296 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to Key C7H11NO3 Isomers for Researchers and Drug Development Professionals
This guide provides an in-depth exploration of the physical and chemical properties of three significant isomers of the molecular formula C7H11NO3: Methyl 2-acetamidoacrylate, 3-Methylcrotonylglycine, and Tiglylglycine. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of facts to offer a nuanced understanding of these compounds, grounded in experimental rationale and practical application.
Introduction: A Tale of Three Isomers
The molecular formula C7H11NO3 represents a fascinating intersection of synthetic chemistry and metabolic biology. While numerous structures can be drawn for this formula, this guide focuses on three isomers that exemplify its diverse relevance: a versatile synthetic building block and two crucial biomarkers of metabolic health.
-
Methyl 2-acetamidoacrylate: A key substrate in synthetic organic chemistry, particularly in the formation of novel amino acids and peptides. Its reactivity is centered around the electron-deficient double bond, making it a valuable tool for medicinal chemists.
-
3-Methylcrotonylglycine: An N-acylglycine that serves as a critical diagnostic marker for 3-methylcrotonyl-CoA carboxylase deficiency, an inborn error of leucine metabolism.[1][2][3] Its presence and concentration in biological fluids provide a window into specific metabolic pathways.
-
Tiglylglycine: Another N-acylglycine, this isomer is an important biomarker for mitochondrial dysfunction and disorders related to isoleucine catabolism.[4][5][6] Its detection can signify broader issues with cellular energy production.
This guide will delve into the distinct characteristics of each of these molecules, providing a comparative analysis of their properties, synthesis, and analytical characterization, with a particular focus on their applications and significance in the field of drug development and clinical research.
Part 1: Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to its application, from designing synthetic routes to developing analytical methods for its detection. The table below summarizes the key properties of our three isomers of interest.
| Property | Methyl 2-acetamidoacrylate | 3-Methylcrotonylglycine | Tiglylglycine |
| IUPAC Name | methyl 2-acetamidoprop-2-enoate[7] | 2-(3-methylbut-2-enamido)acetic acid[8] | 2-[[(E)-2-methylbut-2-enoyl]amino]acetic acid[9] |
| CAS Number | 35356-70-8[7] | 33008-07-0[8] | 35842-45-6[9] |
| Molecular Weight | 143.14 g/mol [7] | 157.17 g/mol [8] | 157.17 g/mol [9] |
| Appearance | White solid[10] | Solid[8] | Solid[9] |
| Melting Point | 50-52 °C[11] | 147 °C[12] | Not available |
| Boiling Point | 104 °C at 8 mmHg[11] | Not available | Not available |
| Solubility | Soluble in organic solvents. Hydrolysis can occur in aqueous media. | Soluble in water, DMF, DMSO, and ethanol.[12] | Soluble in water. |
Part 2: Synthesis and Chemical Reactivity
The synthetic accessibility and reactivity of a molecule are critical considerations for its use in research and development. Here, we explore the synthesis of Methyl 2-acetamidoacrylate and the biological origins of the two N-acylglycines, as well as the characteristic reactivity of the synthetic isomer.
Synthesis of Methyl 2-acetamidoacrylate
Methyl 2-acetamidoacrylate is a valuable synthetic intermediate, and its preparation is a common requirement in many research laboratories. A widely used method involves the elimination reaction of a protected alanine derivative.
Workflow for the Synthesis of Methyl 2-acetamidoacrylate:
Caption: Synthesis of Methyl 2-acetamidoacrylate via elimination.
Experimental Protocol: Synthesis from N-acetylalanine methyl ester
This protocol is adapted from established literature procedures.[10] The rationale behind this approach is the creation of a good leaving group from the hydroxyl or a related functional group at the β-position of the alanine derivative, followed by base-catalyzed elimination to form the double bond.
-
Starting Material Preparation: N-acetylalanine is first esterified to its methyl ester. This is a standard esterification reaction, often carried out using methanol in the presence of an acid catalyst like thionyl chloride or a resin. The purpose of this step is to protect the carboxylic acid, which would otherwise interfere with the subsequent elimination reaction.
-
Elimination Reaction: The N-acetylalanine methyl ester is then subjected to conditions that favor elimination. A common method is the treatment with a dehydrating agent in the presence of a base. For instance, refluxing in acetic anhydride with sodium acetate can effect the elimination. The acetic anhydride serves as both the solvent and a reactant that can activate the β-position for elimination, while the sodium acetate acts as the base to abstract a proton.
-
Work-up and Purification: After the reaction is complete, the mixture is cooled, and the product is isolated. This typically involves quenching the reaction with water, followed by extraction with an organic solvent like ethyl acetate. The organic layers are then washed, dried, and the solvent is removed under reduced pressure. The crude product is often purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, to yield the pure, white solid Methyl 2-acetamidoacrylate.
Reactivity of Methyl 2-acetamidoacrylate: The Michael Addition
The key to the synthetic utility of Methyl 2-acetamidoacrylate lies in its electrophilic nature, conferred by the electron-withdrawing ester and amide groups. This makes it an excellent Michael acceptor, readily undergoing conjugate addition with a variety of nucleophiles.[10]
Workflow for the Michael Addition of a Thiol to Methyl 2-acetamidoacrylate:
Caption: Michael addition reaction with Methyl 2-acetamidoacrylate.
This reactivity is particularly valuable in the synthesis of unnatural amino acids. For example, the addition of thiols leads to the formation of cysteine derivatives. The choice of nucleophile and reaction conditions allows for the introduction of a wide range of functionalities at the β-position, making this a cornerstone reaction in medicinal chemistry and peptide science.
Biological Formation of 3-Methylcrotonylglycine and Tiglylglycine
In contrast to the synthetic nature of Methyl 2-acetamidoacrylate, 3-Methylcrotonylglycine and Tiglylglycine are endogenous metabolites. Their formation is a consequence of specific metabolic pathways, and their accumulation is indicative of enzymatic deficiencies.
-
3-Methylcrotonylglycine is formed from the buildup of 3-methylcrotonyl-CoA, an intermediate in the catabolism of the branched-chain amino acid leucine.[1] In a healthy individual, the enzyme 3-methylcrotonyl-CoA carboxylase converts this intermediate to 3-methylglutaconyl-CoA.[1][2] However, a deficiency in this enzyme leads to the accumulation of 3-methylcrotonyl-CoA, which is then conjugated with glycine to form 3-Methylcrotonylglycine and excreted in the urine.[3][13]
-
Tiglylglycine arises from the accumulation of tiglyl-CoA, an intermediate in the catabolism of the amino acid isoleucine.[5] A deficiency in the enzyme β-ketothiolase, which is involved in the breakdown of tiglyl-CoA, leads to its accumulation and subsequent conjugation with glycine to form Tiglylglycine.[14][15]
Part 3: Analytical Characterization
The accurate detection and quantification of these C7H11NO3 isomers are crucial for their respective applications. This section outlines the primary analytical techniques used for their characterization.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of these isomers.
Table of Representative NMR Data:
| Compound | 1H NMR (Solvent) | 13C NMR (Solvent) |
| Methyl 2-acetamidoacrylate | δ (ppm): 6.45 (s, 1H), 5.85 (s, 1H), 3.80 (s, 3H), 2.15 (s, 3H) (CDCl3) | δ (ppm): 168.5, 166.2, 133.8, 108.2, 52.8, 23.5 (CDCl3) |
| 3-Methylcrotonylglycine | δ (ppm): 5.65 (s, 1H), 4.12 (d, 2H), 2.19 (s, 3H), 1.90 (s, 3H) (CDCl3)[8] | δ (ppm): 172.1, 167.8, 155.1, 118.9, 41.5, 27.2, 20.0 (CD3OD)[8] |
| Tiglylglycine | δ (ppm): 6.50 (q, 1H), 3.80 (d, 2H), 1.84 (d, 3H), 1.77 (s, 3H) (Water)[9] | δ (ppm): 173.5, 169.8, 136.1, 129.5, 46.2, 15.9, 14.2 (Water)[9] |
Note: NMR chemical shifts can vary slightly depending on the solvent and experimental conditions. The data presented here are representative values.
Chromatographic and Mass Spectrometric Methods
For the analysis of these compounds, particularly the metabolic biomarkers in complex biological matrices, chromatographic techniques coupled with mass spectrometry are indispensable.
Workflow for the Analysis of N-acylglycines in Urine:
Caption: Workflow for analyzing N-acylglycines in urine samples.
Experimental Considerations for Analytical Methods:
-
Sample Preparation: The choice of sample preparation is critical for removing interferences and concentrating the analytes. For urine samples, solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are commonly employed. The rationale is to isolate the organic acids from the complex matrix of urine.
-
Derivatization for GC-MS: For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), the N-acylglycines, which are non-volatile, must be derivatized to increase their volatility. Silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common and effective method. This step is crucial for enabling the compounds to traverse the GC column.
-
LC-MS/MS Analysis: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers the advantage of analyzing the underivatized compounds directly from the extracted sample. This technique provides high sensitivity and specificity, which is essential for detecting low levels of these biomarkers. The use of tandem mass spectrometry (MS/MS) allows for selective reaction monitoring (SRM), which significantly enhances the signal-to-noise ratio and provides confident identification and quantification.
-
Quantification: For accurate quantification, a stable isotope-labeled internal standard, such as tiglyl[13C, 15N]glycine, is often used.[5] The internal standard is added to the sample at the beginning of the workflow and co-elutes with the analyte. By comparing the signal of the analyte to that of the known concentration of the internal standard, precise and accurate quantification can be achieved, compensating for any sample loss during preparation or variations in instrument response.
Part 4: Applications in Drug Development and Research
The distinct properties of these three C7H11NO3 isomers lead to their diverse applications in the pharmaceutical and research arenas.
-
Methyl 2-acetamidoacrylate: Its primary role is as a versatile building block in medicinal chemistry. The ability to introduce a wide array of functional groups via Michael addition makes it an invaluable tool for generating libraries of novel amino acid derivatives. These can then be incorporated into peptides or used as standalone pharmacophores in the discovery of new therapeutic agents. The rationale for its use lies in the predictable and efficient nature of its reactivity, allowing for systematic structure-activity relationship (SAR) studies.
-
3-Methylcrotonylglycine and Tiglylglycine: These molecules are not therapeutic agents themselves but are critical biomarkers in clinical diagnostics and drug development.[6][13][16]
-
Clinical Diagnostics: Elevated levels of these N-acylglycines are diagnostic for specific inborn errors of metabolism.[2][14] Early detection through newborn screening programs allows for timely dietary intervention, which can significantly improve patient outcomes.
-
Drug Development: In the development of new drugs, particularly those that may impact mitochondrial function or amino acid metabolism, monitoring the levels of these biomarkers can serve as an important safety assessment. An unexpected increase in 3-Methylcrotonylglycine or Tiglylglycine could indicate off-target effects of a drug candidate on these metabolic pathways, providing an early warning of potential toxicity. The rationale for their use as safety biomarkers is their direct link to specific and vital metabolic pathways.
-
Conclusion
The molecular formula C7H11NO3 encapsulates a remarkable diversity of chemical and biological significance. From the synthetic versatility of Methyl 2-acetamidoacrylate to the diagnostic power of 3-Methylcrotonylglycine and Tiglylglycine, these isomers highlight the intricate relationship between chemical structure and function. For researchers and drug development professionals, a deep understanding of the properties, synthesis, and analysis of these compounds is not merely an academic exercise but a practical necessity for advancing the frontiers of medicine and chemical biology. This guide has aimed to provide that in-depth understanding, empowering scientists to leverage the unique characteristics of these molecules in their research and development endeavors.
References
- 1. The Molecular Basis of 3-Methylcrotonylglycinuria, a Disorder of Leucine Catabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3-Methylcrotonyl-CoA carboxylase deficiency - Wikipedia [en.wikipedia.org]
- 3. scielo.br [scielo.br]
- 4. Tiglylglycine (TG) - Total Tox-Burden - Lab Results explained | HealthMatters.io [healthmatters.io]
- 5. Tiglylglycine excreted in urine in disorders of isoleucine metabolism and the respiratory chain measured by stable isotope dilution GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tiglylglycine (TG) - Toxic Non-Metal Chemical Profile - Lab Results explained | HealthMatters.io [healthmatters.io]
- 7. Methyl 2-acetamidoacrylate | C6H9NO3 | CID 98644 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 3-Methylcrotonylglycine | C7H11NO3 | CID 169485 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Tiglylglycine | C7H11NO3 | CID 6441567 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Methyl 2-acetamidoacrylate - Wikipedia [en.wikipedia.org]
- 11. Methyl 2-acetamidoacrylate 98 35356-70-8 [sigmaaldrich.com]
- 12. 3-Methylcrotonyl glycine | 33008-07-0 | FM25805 [biosynth.com]
- 13. Human Metabolome Database: Showing metabocard for 3-Methylcrotonylglycine (HMDB0000459) [hmdb.ca]
- 14. Showing Compound Tiglylglycine (FDB022337) - FooDB [foodb.ca]
- 15. Human Metabolome Database: Showing metabocard for Tiglylglycine (HMDB0000959) [hmdb.ca]
- 16. Tiglylglycine (TG) Test | Take Control Of Your Health With Superpower [superpower.com]
A Senior Application Scientist's Guide to the Discovery of Novel Piperidone Derivatives: From Synthesis to Biological Validation
Introduction: The Piperidone Core as a Privileged Scaffold in Modern Drug Discovery
The piperidone ring, a six-membered nitrogen-containing heterocycle with a ketone functional group, represents one of the most ubiquitous and versatile scaffolds in medicinal chemistry.[1] Its rigid, chair-like conformation provides a three-dimensional framework that is ideal for creating specific and high-affinity interactions with biological targets. This structural motif is prevalent in a vast array of natural alkaloids and has been integrated into numerous clinically successful pharmaceuticals, demonstrating its value in developing treatments for a wide range of diseases, including cancer, viral infections, and neurological disorders.[2][3]
Thousands of piperidone-containing compounds have been investigated in clinical and preclinical studies, highlighting the scaffold's significance.[4][2] This guide moves beyond a simple recitation of facts to provide researchers, scientists, and drug development professionals with an in-depth, field-proven perspective on the modern workflow for discovering and validating novel piperidone derivatives. We will explore the causality behind experimental choices, from strategic synthesis to rigorous characterization and insightful biological evaluation, equipping you with the knowledge to navigate the complexities of modern drug discovery.
Part 1: Strategic Synthesis of Piperidone Scaffolds
The success of any discovery campaign hinges on the ability to rapidly generate structurally diverse and complex molecules. The choice of synthetic methodology is therefore not merely a practical consideration but a strategic one that dictates the scope and potential of the resulting chemical library.
The Cornerstone of Modern Synthesis: Multicomponent Reactions (MCRs)
While classical methods for piperidone synthesis exist, they are often hampered by multiple steps, low yields, and limited substrate scope. Modern drug discovery demands greater efficiency, which is why multicomponent reactions (MCRs) have become a cornerstone of our synthetic strategy.[5] MCRs are one-pot processes where three or more reactants combine to form a product that incorporates the majority of the atoms from the starting materials.[6] This approach offers profound advantages:
-
Operational Simplicity: Reduces the need for purification of intermediates, saving time and resources.
-
Atom Economy & Environmental Friendliness: Maximizes the incorporation of starting materials into the final product, minimizing waste.[7]
-
Structural Complexity: Enables the rapid assembly of highly functionalized and complex piperidone cores in a single step.[8]
A classic example is the Petrenko-Kritschenko piperidone synthesis, a reaction that has been a mainstay for over a century and serves as the conceptual basis for many modern variants.[9] Contemporary MCRs often employ catalysts to improve yields and stereoselectivity under mild conditions.[6][7]
Detailed Protocol: One-Pot MCR Synthesis of a Polysubstituted Piperidone
This protocol describes a general, catalyst-mediated, pseudo-five-component reaction for synthesizing a highly functionalized piperidine scaffold, a common precursor to many novel piperidones.
Objective: To efficiently synthesize a diverse library of piperidone precursors.
Materials:
-
Aromatic Aldehyde (e.g., Benzaldehyde, 2 mmol)
-
Aniline derivative (e.g., Aniline, 2 mmol)
-
β-Ketoester (e.g., Ethyl acetoacetate, 1 mmol)
-
Catalyst (e.g., H₃PW₁₂O₄₀, 1 mol%)[6]
-
Solvent (e.g., Acetonitrile or Ethanol)
-
Round-bottom flask, magnetic stirrer, reflux condenser
Procedure:
-
Vessel Preparation: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add the aromatic aldehyde (2 mmol), aniline (2 mmol), ethyl acetoacetate (1 mmol), and the chosen solvent (15 mL).
-
Catalyst Addition: Add the catalyst (1 mol%) to the stirring mixture at room temperature. The choice of catalyst is critical; Brønsted acids like H₃PW₁₂O₄₀ are effective at facilitating both imine and enamine formation, which are key intermediates.[6]
-
Reaction Execution: Stir the reaction mixture at room temperature or under reflux, monitoring its progress via Thin-Layer Chromatography (TLC). Reaction times can vary from a few hours to 24 hours depending on the substrates and catalyst used.[5]
-
Work-up and Isolation: Upon completion, cool the reaction mixture. In many cases, the piperidine product will precipitate directly from the solution and can be isolated by simple filtration.[6]
-
Purification: If the product does not precipitate, concentrate the solvent under reduced pressure. The resulting crude residue can then be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[2]
-
Validation: The structure of the purified product must be confirmed via spectroscopic methods as detailed in Part 2. The catalyst can often be recovered from the filtrate and reused, adding to the method's efficiency.[6]
Alternative High-Efficiency Synthetic Routes
While MCRs are a primary tool, other powerful methods are employed to access different substitution patterns:
-
Aza-Diels-Alder Reactions: This [4+2] cycloaddition between an aza-diene and a dienophile is a highly stereocontrolled method for constructing the piperidone ring.[6][8]
-
Ring-Closing Metathesis (RCM): RCM has emerged as a robust method for synthesizing 3-piperidone scaffolds, which can be challenging to access via other routes.[10]
Table 1: Comparison of Key Synthetic Strategies for Piperidone Derivatives
| Synthetic Method | Key Advantages | Common Catalysts/Reagents | Typical Yields | Causality & Rationale |
| Multicomponent Reactions (MCRs) | High efficiency, atom economy, complexity generation, operational simplicity.[6][7] | I₂, InCl₃, H₃PW₁₂O₄₀, Nano-sulfated zirconia.[6][7] | 70-95% | Chosen for rapid library generation and exploring diverse chemical space from simple building blocks. |
| Aza-Diels-Alder Cycloaddition | Excellent stereochemical control, access to fused ring systems.[8] | Lewis acids, organocatalysts. | 60-90% | Selected when precise control over stereocenters is critical for targeting specific protein pockets. |
| Ring-Closing Metathesis (RCM) | Access to unique isomers (e.g., 3-piperidones), functional group tolerance.[10] | Grubbs' or Hoveyda-Grubbs' catalysts. | 50-85% | Employed to create scaffolds that are not readily accessible by condensation or cycloaddition chemistry. |
Part 2: Rigorous Structural Elucidation and Characterization
Unambiguous structural confirmation is the bedrock of scientific integrity and intellectual property. A novel compound is merely a concept until its atomic connectivity and stereochemistry are proven beyond doubt. A multi-technique approach is essential for this validation.
The Spectroscopic Toolkit
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the primary tools for elucidating the carbon-hydrogen framework. ¹H NMR provides information on the electronic environment and connectivity of protons, while ¹³C NMR confirms the number and type of carbon atoms. Advanced 2D NMR techniques (e.g., COSY, HSQC) are used to definitively assign connectivity.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an exact molecular weight, allowing for the unambiguous determination of the compound's elemental formula.
-
Infrared (IR) Spectroscopy: This technique is invaluable for identifying key functional groups. A strong absorbance peak in the range of 1680-1720 cm⁻¹ is a clear indicator of the piperidone carbonyl (C=O) group.
-
X-Ray Crystallography: This is the gold standard for determining the three-dimensional structure of a molecule, providing absolute confirmation of both connectivity and stereochemistry.[2][8] It is particularly crucial for compounds with multiple chiral centers.
Protocol: Standard Characterization Workflow for a Novel Piperidone Derivative
Objective: To unambiguously confirm the structure and purity of a newly synthesized compound.
-
Initial Purity Assessment: Analyze the purified compound by TLC or HPLC to ensure it is a single component.
-
Mass Determination: Submit a sample for HRMS analysis to obtain the exact mass and confirm the molecular formula.
-
Functional Group Analysis: Acquire an IR spectrum to confirm the presence of key functional groups, especially the piperidone carbonyl.
-
Structural Backbone Elucidation: Dissolve the sample in a deuterated solvent (e.g., CDCl₃) and acquire ¹H, ¹³C, and 2D NMR spectra. Analyze the chemical shifts, coupling constants, and correlations to assemble the complete molecular structure.
-
Crystallization for Absolute Confirmation: If the compound is crystalline and contains stereocenters, grow single crystals suitable for X-ray diffraction analysis. Common recrystallization solvents include ethanol, methanol, or acetonitrile.[2]
Diagram: The Characterization Workflow
The following diagram illustrates the logical flow of the characterization process, ensuring a self-validating system where each piece of data corroborates the others.
Caption: Workflow for the rigorous characterization of novel piperidone derivatives.
Part 3: Biological Screening and Mechanistic Insight
Synthesizing a novel molecule is only the beginning. The ultimate goal is to identify compounds with potent and selective biological activity. This requires a systematic screening process followed by in-depth studies to understand the mechanism of action (MoA).
Focus Application: Anticancer Activity
The piperidone scaffold is a well-established pharmacophore in oncology.[11] Derivatives have been shown to induce apoptosis, inhibit cell proliferation, and overcome drug resistance in various cancer types, including hematological cancers and solid tumors.[4][12][13]
Protocol: In Vitro Cytotoxicity Screening via MTT Assay
Objective: To determine the concentration at which a novel piperidone derivative inhibits the growth of cancer cells by 50% (IC₅₀).
Materials:
-
Human cancer cell lines (e.g., HCT116 colon cancer, MCF-7 breast cancer).[12][13]
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
96-well cell culture plates.
-
Novel piperidone derivative stock solution (in DMSO).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization buffer (e.g., acidified isopropanol).
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the piperidone derivative in cell culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 48-72 hours. This duration is chosen to allow for multiple cell doubling times, ensuring that effects on proliferation can be accurately measured.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into a purple formazan precipitate.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
IC₅₀ Calculation: Convert absorbance values to percentage of cell viability relative to the vehicle control. Plot the percent viability against the log of the compound concentration and use non-linear regression to calculate the IC₅₀ value.
Table 2: Representative Cytotoxicity Data for a Hypothetical Piperidone Series
| Compound ID | HCT116 (Colon) IC₅₀ (µM) | MCF-7 (Breast) IC₅₀ (µM) | A549 (Lung) IC₅₀ (µM) | Normal Fibroblasts IC₅₀ (µM) |
| PD-001 | 7.5 | 10.2 | 12.1 | > 100 |
| PD-002 | 1.2 | 2.5 | 3.1 | > 50 |
| PD-003 | 0.08 | 0.15 | 0.22 | 15.6 |
| Doxorubicin | 0.05 | 0.09 | 0.11 | 1.2 |
This data is illustrative. Doxorubicin is included as a positive control.
Unveiling the Mechanism: Targeting Critical Signaling Pathways
Identifying a potent cytotoxic compound is a critical step, but understanding how it works provides the rationale for further development. Many piperidone-containing anticancer agents function by modulating key signaling pathways that control cell growth, proliferation, and survival.[14] One of the most frequently dysregulated pathways in cancer, and a common target for these derivatives, is the PI3K/Akt/mTOR pathway.[15][16]
The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a master regulator of cellular processes.[16] Upon activation by growth factors, PI3K phosphorylates PIP2 to generate PIP3, which recruits and activates the kinase Akt. Activated Akt then phosphorylates a multitude of downstream targets, including mTOR, to promote cell survival and block apoptosis. In many cancers, this pathway is constitutively active, driving uncontrolled growth.[14][16] Piperidone derivatives can be designed to inhibit key nodes in this pathway, such as PI3K or Akt itself, thereby shutting down the pro-survival signal and inducing cancer cell death.[15][17]
Diagram: The PI3K/Akt/mTOR Signaling Pathway
This diagram illustrates the core components of the pathway and highlights potential points of inhibition by novel piperidone derivatives.
Caption: The PI3K/Akt/mTOR pathway, a key target for anticancer piperidone derivatives.
Part 4: The Integrated Drug Discovery Workflow
The discovery of a novel therapeutic is not a linear process but an integrated cycle of design, synthesis, and testing. The following workflow illustrates how these distinct parts come together in a cohesive strategy, from initial concept to a validated lead candidate.
References
- 1. chemistry.mdma.ch [chemistry.mdma.ch]
- 2. chemrevlett.com [chemrevlett.com]
- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. H3PW12O40-Catalyzed Multicomponent Reaction for Efficient Synthes...: Ingenta Connect [ingentaconnect.com]
- 7. bcc.bas.bg [bcc.bas.bg]
- 8. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 9. Petrenko-Kritschenko piperidone synthesis - Wikipedia [en.wikipedia.org]
- 10. A novel synthesis of 1-aryl-3-piperidone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. encyclopedia.pub [encyclopedia.pub]
- 12. Halogenated Bis(methoxybenzylidene)-4-piperidone Curcuminoids with Improved Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05518J [pubs.rsc.org]
- 14. benchchem.com [benchchem.com]
- 15. Piperlongumine, a piper alkaloid targets Ras/PI3K/Akt/mTOR signaling axis to inhibit tumor cell growth and proliferation in DMH/DSS induced experimental colon cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Piperine promotes PI3K/AKT/mTOR-mediated gut-brain autophagy to degrade α-Synuclein in Parkinson's disease rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Data for Methyl 4-oxopiperidine-3-carboxylate: An In-depth Technical Guide
Introduction
Methyl 4-oxopiperidine-3-carboxylate is a heterocyclic building block of significant interest in medicinal chemistry and drug development. Its rigid, piperidone core, functionalized with a reactive β-keto ester moiety, serves as a versatile scaffold for the synthesis of a wide array of pharmacologically active compounds, including potent analgesics and other central nervous system agents. A thorough understanding of its structural and electronic properties is paramount for its effective utilization in synthetic campaigns. Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, provide indispensable tools for the structural elucidation and purity assessment of this key intermediate.
This technical guide offers a comprehensive analysis of the NMR and IR spectroscopic data for this compound. As this compound is frequently handled as its more stable hydrochloride salt, we will first deduce the spectroscopic features of the free base and then elaborate on the spectral changes observed upon protonation. The interpretations are grounded in fundamental spectroscopic principles and supported by data from analogous structures.
Molecular Structure and Tautomerism
This compound possesses a piperidin-4-one ring with a methyl carboxylate group at the 3-position. A key structural feature is the β-keto ester functionality, which can exist in equilibrium between the keto and enol tautomeric forms. The equilibrium is influenced by factors such as the solvent and temperature. For the purpose of this guide, we will primarily focus on the predominant keto form, which is typically favored in non-polar solvents.
Caption: Keto tautomer of this compound.
¹H NMR Spectroscopy
Proton NMR (¹H NMR) spectroscopy provides valuable information about the number of different types of protons and their connectivity within a molecule. The chemical shifts are influenced by the local electronic environment.[1]
Predicted ¹H NMR Data (Free Base in CDCl₃)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| NH | ~1.8-2.5 | br s | 1H |
| H3 | ~3.5 | t | 1H |
| H2ax, H6ax | ~2.8-3.2 | m | 2H |
| H2eq, H6eq | ~3.3-3.7 | m | 2H |
| H5ax | ~2.4-2.7 | m | 1H |
| H5eq | ~2.8-3.1 | m | 1H |
| OCH₃ | ~3.7 | s | 3H |
Interpretation and Rationale:
-
-OCH₃ (Methyl Ester): The three protons of the methyl ester group are chemically equivalent and are expected to appear as a sharp singlet at approximately 3.7 ppm. This region is characteristic for methyl esters.
-
Piperidone Ring Protons: The protons on the piperidone ring exhibit complex splitting patterns due to geminal and vicinal coupling.
-
H3: The methine proton at the C3 position is adjacent to the carbonyl group and the ester functionality, leading to a downfield shift, predicted to be around 3.5 ppm. It will likely appear as a triplet due to coupling with the two protons on C2.
-
H2 and H6: The protons on the carbons adjacent to the nitrogen (C2 and C6) are diastereotopic. The axial and equatorial protons will have different chemical shifts. Protons adjacent to a nitrogen atom in a piperidine ring typically resonate in the 2.8-3.7 ppm range.[2]
-
H5: The protons at the C5 position are also diastereotopic and are adjacent to the carbonyl group, which will influence their chemical shifts. They are expected to resonate in the 2.4-3.1 ppm range.
-
-
-NH Proton: The proton on the nitrogen atom will appear as a broad singlet, and its chemical shift is highly dependent on concentration and solvent. In a non-polar solvent like CDCl₃, it is expected to be in the 1.8-2.5 ppm range.
¹H NMR of this compound Hydrochloride
When the free base is converted to its hydrochloride salt, the nitrogen atom becomes protonated, forming an ammonium ion. This has a significant deshielding effect on the adjacent protons.
-
-NH₂⁺ Protons: The two protons on the positively charged nitrogen will be significantly shifted downfield, likely appearing as a broad signal above 9.0 ppm.
-
H2 and H6 Protons: The protons on the carbons alpha to the protonated nitrogen will experience a strong deshielding effect, causing their signals to shift downfield by 0.5-1.0 ppm compared to the free base.
¹³C NMR Spectroscopy
Carbon-13 NMR spectroscopy provides information about the different carbon environments in a molecule.
Predicted ¹³C NMR Data (Free Base in CDCl₃)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O (Ketone) | ~205-215 |
| C=O (Ester) | ~170-175 |
| C3 | ~50-55 |
| C2, C6 | ~45-55 |
| C5 | ~35-45 |
| OCH₃ | ~52 |
Interpretation and Rationale:
-
Carbonyl Carbons: The spectrum will be characterized by two downfield signals corresponding to the two carbonyl carbons. The ketone carbonyl (C4) is typically found further downfield (~205-220 ppm) compared to the ester carbonyl (~170-185 ppm).[3]
-
Piperidone Ring Carbons:
-
C3: The methine carbon at C3, bearing the ester group, is expected to resonate in the 50-55 ppm range.
-
C2 and C6: The carbons adjacent to the nitrogen are expected in the 45-55 ppm region.
-
C5: The methylene carbon adjacent to the ketone is predicted to be in the 35-45 ppm range.
-
-
-OCH₃ Carbon: The methyl carbon of the ester group will appear at a characteristic chemical shift of around 52 ppm.[4]
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.
Predicted IR Data
| Functional Group | Predicted Frequency (cm⁻¹) | Intensity |
| N-H Stretch | 3300-3500 | Medium, Broad |
| C-H Stretch (sp³) | 2850-3000 | Medium |
| C=O Stretch (Ester) | ~1740 | Strong |
| C=O Stretch (Ketone) | ~1715 | Strong |
| C-O Stretch (Ester) | 1000-1300 | Strong |
Interpretation and Rationale:
-
N-H Stretch: A broad absorption band in the 3300-3500 cm⁻¹ region is characteristic of the N-H stretching vibration of the secondary amine.
-
C=O Stretches: The IR spectrum will be dominated by two strong absorption bands in the carbonyl region.
-
The ester carbonyl group is expected to absorb at a higher frequency, around 1740 cm⁻¹. Saturated aliphatic esters typically show a C=O stretch in the 1750-1735 cm⁻¹ range.[5][6]
-
The cyclic ketone carbonyl will absorb at a slightly lower frequency, around 1715 cm⁻¹. Saturated six-membered cyclic ketones generally exhibit a C=O stretching vibration near 1715 cm⁻¹.[7][8]
-
-
C-O Stretch: A strong band or bands in the 1300-1000 cm⁻¹ region will be present, corresponding to the C-O stretching vibrations of the ester group.[5]
Experimental Protocol: Acquiring IR Spectra
A standard procedure for acquiring the IR spectrum of a solid sample like this compound hydrochloride involves the KBr pellet method.
-
Sample Preparation: Grind a small amount of the sample (1-2 mg) with anhydrous potassium bromide (KBr) (100-200 mg) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin, transparent KBr pellet.
-
Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and acquire the spectrum over the range of 4000-400 cm⁻¹.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. compoundchem.com [compoundchem.com]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. The C=O Stretch [sites.science.oregonstate.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to the Reactivity of Methyl 4-oxopiperidine-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Methyl 4-oxopiperidine-3-carboxylate is a versatile heterocyclic building block of significant interest in medicinal chemistry and drug development. Its unique structural arrangement, featuring a secondary amine, a ketone, and a β-ketoester moiety within a piperidine ring, offers multiple reaction sites. This guide provides a comprehensive investigation into the reactivity of this compound, detailing its synthesis, key transformations, and applications, supported by established protocols and mechanistic insights.
Core Molecular Architecture and Reactivity Overview
This compound, often handled as its hydrochloride salt for improved stability, possesses three primary centers of reactivity: the nucleophilic secondary amine (N1), the electrophilic ketone at C4, and the active methylene group at C3, flanked by two carbonyl groups. This trifunctional nature allows for a diverse array of chemical modifications, making it a valuable scaffold for creating complex molecular architectures.
The core reactivity can be summarized as follows:
-
N-Functionalization: The secondary amine is readily susceptible to alkylation and acylation, allowing for the introduction of a wide variety of substituents.
-
C3-Alkylation and Acylation: The proton at the C3 position is acidic due to the adjacent ketone and ester groups, facilitating deprotonation and subsequent reaction with electrophiles.
-
Ketone Modifications: The C4-ketone can undergo reactions typical of carbonyl compounds, such as reductions, reductive aminations, and additions of organometallic reagents.
-
Hydrolysis and Decarboxylation: The β-ketoester functionality can be hydrolyzed to the corresponding carboxylic acid, which can then be decarboxylated to yield 4-oxopiperidine.
This guide will delve into the practical aspects of these transformations, providing both the "how" and the "why" behind the experimental choices.
Synthesis of the Core Scaffold: The Dieckmann Condensation
The most common and efficient method for constructing the 4-oxopiperidine-3-carboxylate core is the intramolecular Dieckmann condensation. This reaction involves the base-catalyzed cyclization of a diester to form a cyclic β-ketoester.
The synthesis begins with the preparation of the acyclic diester precursor, typically N,N-bis(2-(methoxycarbonyl)ethyl)benzylamine. This is achieved through the Michael addition of benzylamine to two equivalents of methyl acrylate.
The subsequent Dieckmann condensation is typically effected with a strong base, such as sodium methoxide, in an inert solvent like toluene. The base removes a proton from one of the α-carbons, generating an enolate that then attacks the other ester carbonyl, leading to the cyclized product after elimination of methoxide. A final acidic workup is required to neutralize the enolate and afford the desired product.
Experimental Protocol: Synthesis of Methyl 1-benzyl-4-oxopiperidine-3-carboxylate
Step 1: Synthesis of N,N-bis(2-(methoxycarbonyl)ethyl)benzylamine
-
To a stirred solution of benzylamine (1 eq.) in methanol, add methyl acrylate (2.2 eq.) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 24 hours.
-
Monitor the reaction by TLC until the starting materials are consumed.
-
Remove the solvent under reduced pressure to yield the crude product, which can be used in the next step without further purification.
Step 2: Dieckmann Condensation
-
To a suspension of sodium methoxide (1.2 eq.) in anhydrous toluene, add a solution of N,N-bis(2-(methoxycarbonyl)ethyl)benzylamine (1 eq.) in toluene dropwise at reflux.
-
Continue refluxing for 4-6 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford methyl 1-benzyl-4-oxopiperidine-3-carboxylate.
Key Reactivity Pathways and Applications
N-Functionalization: Expanding Molecular Diversity
The secondary amine of the piperidine ring is a key handle for introducing molecular diversity. N-alkylation and N-acylation are fundamental transformations that allow for the attachment of various functional groups, which can modulate the pharmacological properties of the final compound.
N-alkylation is typically achieved by reacting the piperidine with an alkyl halide in the presence of a base to neutralize the hydrogen halide formed. The choice of base is crucial to avoid side reactions. Hindered, non-nucleophilic bases are often preferred.
Experimental Protocol: N-Alkylation with Benzyl Bromide
-
To a solution of this compound hydrochloride (1 eq.) in a suitable solvent such as acetonitrile or DMF, add a non-nucleophilic base like diisopropylethylamine (DIPEA) or potassium carbonate (2.5 eq.).
-
Add benzyl bromide (1.1 eq.) dropwise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) until the reaction is complete, as monitored by TLC.
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
N-acylation introduces an amide functionality, which can act as a hydrogen bond donor or acceptor and significantly influence the biological activity of a molecule. This is commonly performed using an acyl chloride or an acid anhydride in the presence of a base.
Experimental Protocol: N-Acylation with Acetyl Chloride
-
Dissolve this compound hydrochloride (1 eq.) in a solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add a base, such as triethylamine (2.5 eq.), to the solution and stir for 10-15 minutes at 0 °C.
-
Slowly add acetyl chloride (1.1 eq.) to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the N-acylated product.
C3-Alkylation: Building Stereocenters
The acidic proton at the C3 position allows for the formation of an enolate, which can then react with various electrophiles, most commonly alkyl halides. This reaction is crucial for introducing substituents at the 3-position of the piperidine ring. When the nitrogen is protected (e.g., with a Boc group), this alkylation can be controlled to achieve high yields.
Experimental Protocol: C-Alkylation of N-Boc-methyl-4-oxopiperidine-3-carboxylate
-
To a solution of N-Boc-methyl-4-oxopiperidine-3-carboxylate (1 eq.) in an anhydrous aprotic solvent like THF at -78 °C, add a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS) (1.1 eq.) dropwise.
-
Stir the solution at -78 °C for 30-60 minutes to ensure complete enolate formation.
-
Add the alkylating agent (e.g., methyl iodide or benzyl bromide) (1.2 eq.) to the enolate solution.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.
-
Purify the product by column chromatography.
Hydrolysis and Decarboxylation: Accessing 4-Piperidones
The β-ketoester moiety can be readily manipulated. Hydrolysis of the ester, typically under acidic or basic conditions, yields the corresponding β-keto acid. This intermediate is often unstable and can undergo facile decarboxylation upon heating to afford the corresponding N-substituted-4-piperidone. This sequence is a powerful tool for removing the ester functionality when it is no longer needed.
Experimental Protocol: Hydrolysis and Decarboxylation of Methyl 1-benzyl-4-oxopiperidine-3-carboxylate
-
Dissolve methyl 1-benzyl-4-oxopiperidine-3-carboxylate (1 eq.) in a mixture of a suitable organic solvent (e.g., ethanol) and an aqueous acid (e.g., 6M HCl).
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Neutralize the acid with a base (e.g., sodium bicarbonate).
-
Extract the product with an organic solvent.
-
Wash, dry, and concentrate the organic extracts to yield 1-benzyl-4-piperidone.
Robinson Annulation: Constructing Fused Ring Systems
The Robinson annulation is a classic and powerful ring-forming reaction that combines a Michael addition with an intramolecular aldol condensation.[1][2][3] In the context of this compound, the enolate generated at the C3 position can act as the Michael donor, reacting with an α,β-unsaturated ketone like methyl vinyl ketone. The resulting diketone can then undergo an intramolecular aldol condensation to form a new six-membered ring fused to the piperidine core. This strategy is highly valuable for the synthesis of complex polycyclic alkaloids and other natural products.
Data Summary
| Reaction Type | Substrate | Reagents | Product | Typical Yield |
| Dieckmann Condensation | N,N-bis(2-(methoxycarbonyl)ethyl)benzylamine | 1. NaOMe, Toluene, reflux | Methyl 1-benzyl-4-oxopiperidine-3-carboxylate | Good |
| N-Alkylation | This compound | Benzyl bromide, K₂CO₃, ACN | Methyl 1-benzyl-4-oxopiperidine-3-carboxylate | High |
| N-Acylation | This compound | Acetyl chloride, Et₃N, DCM | Methyl 1-acetyl-4-oxopiperidine-3-carboxylate | High |
| C-Alkylation | N-Boc-methyl-4-oxopiperidine-3-carboxylate | 1. LDA, THF, -78 °C; 2. MeI | N-Boc-methyl-3-methyl-4-oxopiperidine-3-carboxylate | Good to High |
| Decarboxylation | Methyl 1-benzyl-4-oxopiperidine-3-carboxylate | HCl, H₂O, reflux | 1-Benzyl-4-piperidone | High |
Visualizing the Reaction Pathways
Diagram 1: Synthesis via Dieckmann Condensation
Caption: Synthesis of the core scaffold via Dieckmann condensation.
Diagram 2: Key Reactivity Pathways
References
Methodological & Application
Application Notes & Protocols: Synthesis of Novel Nicotinamide Phosphoribosyltransferase (NAMPT) Inhibitors Utilizing Methyl 4-oxopiperidine-3-carboxylate
Abstract
Nicotinamide phosphoribosyltransferase (NAMPT) is the rate-limiting enzyme in the primary NAD+ salvage pathway in mammals, making it a critical node in cellular metabolism and a high-value therapeutic target for oncology and inflammatory diseases.[1][2][3] The piperidine scaffold is a privileged structure in medicinal chemistry, frequently appearing in potent and selective enzyme inhibitors.[4][5] This guide provides a comprehensive technical overview and detailed protocols for the rational design and synthesis of novel NAMPT inhibitors, leveraging the versatile chemical scaffold of Methyl 4-oxopiperidine-3-carboxylate. We present a multi-step synthetic route, characterization checkpoints, and subsequent protocols for the biological evaluation of the synthesized compounds, offering a complete workflow for researchers, scientists, and drug development professionals.
Introduction: Targeting a Metabolic Vulnerability
Cancer cells, with their high metabolic and proliferative rates, exhibit an increased demand for nicotinamide adenine dinucleotide (NAD+).[2] This coenzyme is essential not only for ATP production but also for the function of NAD+-dependent enzymes like sirtuins and poly(ADP-ribose) polymerases (PARPs), which are crucial for DNA repair, signaling, and cell survival.[2][6] By catalyzing the conversion of nicotinamide to nicotinamide mononucleotide (NMN), NAMPT serves as a gatekeeper for NAD+ biosynthesis.[1][7] Consequently, inhibiting NAMPT starves cancer cells of NAD+, leading to an energy crisis, genomic instability, and ultimately, apoptosis.[8][9] This reliance on the NAMPT pathway represents a key metabolic vulnerability that can be exploited for therapeutic intervention.[6][8]
The strategic selection of a starting material is paramount for the successful exploration of chemical space around a target. This compound is an ideal foundational block for constructing NAMPT inhibitors.[10][11][12] Its inherent functionalities—a secondary amine, a ketone, and a carboxylate ester—provide three orthogonal points for chemical modification, enabling the systematic construction of a diverse library of compounds to probe structure-activity relationships (SAR).
The Synthetic Keystone: this compound
The power of this compound lies in its inherent chemical reactivity, which can be precisely controlled to build molecular complexity. The piperidine nitrogen allows for the introduction of various substituents that can occupy a key hydrophobic pocket of the NAMPT enzyme. The keto-ester moiety is ripe for transformations to install groups that can form critical hydrogen bonds or other interactions within the active site.
Synthetic Workflow: From Building Block to Potent Inhibitor
This section details a representative, modular synthetic route to a potential NAMPT inhibitor. Each protocol is designed to be self-validating, with integrated characterization steps to ensure the identity and purity of all intermediates.
References
- 1. Frontiers | The function of nicotinamide phosphoribosyl transferase (NAMPT) and its role in diseases [frontiersin.org]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. Review of various NAMPT inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Structure–Activity Relationship of Heterocyclic P2Y14 Receptor Antagonists: Removal of the Zwitterionic Character with Piperidine Bioisosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Beyond Energy Metabolism: Exploiting the Additional Roles of NAMPT for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, Optimization, and Structure–Activity Relationships of Nicotinamide Phosphoribosyltransferase (NAMPT) Positive Allosteric Modulators (N-PAMs) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Next-generation NAMPT inhibitors identified by sequential high-throughput phenotypic chemical and functional genomic screens - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of a novel nicotinamide phosphoribosyl transferase (NAMPT) inhibitor via in silico screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 4-氧代-3-哌啶羧酸甲酯 盐酸盐 97% | Sigma-Aldrich [sigmaaldrich.com]
- 11. This compound hydrochloride,71486-53-8-Amadis Chemical [amadischem.com]
- 12. This compound | C7H11NO3 | CID 2724029 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Strategic Use of Methyl 4-oxopiperidine-3-carboxylate in the Synthesis of 3-Substituted Fentanyl Analogues
For Research, Scientific, and Drug Development Professionals
Abstract
Fentanyl and its analogues represent a class of synthetic opioids with profound pharmacological significance, ranging from critical clinical analgesics to substances of forensic interest. The synthesis of these compounds is a subject of intense study, not only for the development of novel therapeutics with improved safety profiles but also for understanding the landscape of illicit drug manufacturing. While many synthetic routes to fentanyl commence with simple 4-piperidone derivatives, the synthesis of analogues with substitutions on the piperidine ring requires more specialized precursors. This document details the strategic application of Methyl 4-oxopiperidine-3-carboxylate , a versatile β-keto ester, as a key starting material for the synthesis of 3-substituted fentanyl analogues, including the potent 3-methylfentanyl and 3-carbomethoxyfentanyl (iso-carfentanil).
Introduction: The Rationale for Piperidine Ring Substitution
The pharmacological profile of fentanyl is highly sensitive to its molecular architecture. Modifications at nearly every position can drastically alter its potency, efficacy, and duration of action.[1] The piperidine core is a primary target for structural variation. Introducing substituents at the 3-position of this ring, in particular, has been shown to yield compounds with exceptionally high analgesic potency. For example, the cis-(+)-isomer of 3-methylfentanyl is reported to be thousands of times more potent than morphine.[2]
The synthesis of these specific analogues is not readily achievable through common fentanyl pathways, such as the Siegfried or Gupta methods, which typically start with 4-piperidone or 4-anilinopiperidine.[3][4] These routes lack the necessary chemical "handles" to introduce functionality at the C3 position. This necessity creates a demand for precursors that have pre-installed, modifiable functional groups on the piperidine ring. This compound is an exemplary precursor for this purpose.
Scientific Causality: The Synthetic Versatility of a β-Keto Ester
This compound is a cyclic β-keto ester. This structural motif is one of the most versatile intermediates in organic synthesis for several key reasons:
-
Dual Reactivity: It possesses two distinct electrophilic centers: the C4 ketone and the C3 ester carbonyl.
-
C4 Ketone Functionality: The ketone at the 4-position serves as the essential reactive site for introducing the critical anilino side chain, typically via a reductive amination reaction. This step is fundamental to forming the core structure of all fentanyl-type compounds.[5]
-
C3 Ester Functionality: The methyl carboxylate group at the 3-position can either be carried through the synthesis to become a defining feature of the final analogue (e.g., 3-carbomethoxyfentanyl) or serve as a handle for further chemical manipulation.[2]
-
Activated Methylene Group: The protons on the carbon between the two carbonyls (the α-carbon) are acidic, allowing for facile deprotonation and subsequent alkylation, although this reactivity is more commonly exploited in other synthetic contexts.
This unique combination of functional groups allows for a convergent and efficient synthesis of complex 3-substituted fentanyl analogues.
Application Protocol I: Synthesis of 3-Methylfentanyl Analogues
This protocol outlines a generalized pathway for the synthesis of 3-methylfentanyl, starting from a 3-methyl derivative of the core precursor. This approach has been described in the scientific literature for producing highly potent analgesics.[2][6]
Experimental Workflow: 3-Methylfentanyl Synthesis
The synthesis proceeds via a three-step sequence: N-alkylation, reductive amination, and final N-acylation.
Caption: Workflow for the synthesis of 3-Methylfentanyl.
Detailed Step-by-Step Methodology
Step A: N-Alkylation of the Piperidine Ring
-
To a stirred solution of methyl 3-methyl-4-oxopiperidine-3-carboxylate hydrochloride in acetonitrile (MeCN), add cesium carbonate (Cs₂CO₃, 2.5 equivalents). The use of a strong, non-nucleophilic base like Cs₂CO₃ is crucial for efficiently deprotonating the piperidine hydrochloride salt and driving the reaction forward.[5]
-
Add 2-phenylethyl bromide (1.2 equivalents) dropwise at room temperature.
-
Heat the reaction mixture to reflux (approx. 82°C) and monitor by TLC or LC-MS until the starting material is consumed (typically 8-12 hours).
-
Cool the mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.
-
Purify the crude product, N-(2-phenethyl)-3-methyl-4-oxopiperidine-3-carboxylate, by flash column chromatography on silica gel to yield the pure intermediate.
Step B: Reductive Amination to Introduce the Anilino Group
-
Dissolve the N-alkylated ketone from Step A (1.0 equivalent) and aniline (1.2 equivalents) in an anhydrous solvent such as 1,2-dichloroethane (DCE).
-
Add glacial acetic acid (1.1 equivalents) to catalyze the formation of the intermediate iminium ion.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equivalents) portion-wise at 0°C. This mild reducing agent selectively reduces the iminium ion in the presence of the ketone and ester, minimizing side reactions.[5][7]
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring for completion.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the aqueous layer with dichloromethane (DCM), combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.
-
The resulting crude amine, a derivative of 4-anilino-N-phenethylpiperidine (ANPP), is purified by column chromatography.
Step C: Final N-Acylation
-
Dissolve the purified amine from Step B (1.0 equivalent) in anhydrous DCM.
-
Add a non-nucleophilic base such as diisopropylethylamine (DIPEA or Hunig's base, 2.0 equivalents).
-
Cool the solution to 0°C in an ice bath and add propionyl chloride (1.5 equivalents) dropwise. The base neutralizes the HCl byproduct, preventing the formation of the unreactive amine hydrochloride salt.[8]
-
Stir the mixture at room temperature for 2-4 hours.
-
Wash the reaction mixture successively with water, 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over Na₂SO₄, filter, and evaporate the solvent to yield the crude product.
-
Final purification by column chromatography or recrystallization yields the target 3-methylfentanyl analogue. Depending on the stability of the 3-carboxylate group under these conditions, a subsequent hydrolysis and decarboxylation step may be necessary to obtain 3-methylfentanyl itself.
| Step | Key Reagents | Solvent | Typical Yield | Rationale / Citation |
| A: N-Alkylation | 2-Phenylethyl bromide, Cs₂CO₃ | Acetonitrile | 80-90% | Optimized conditions for SN2 reaction on secondary amines.[5] |
| B: Reductive Amination | Aniline, NaBH(OAc)₃, Acetic Acid | DCE | 85-95% | Mild and selective reduction of the intermediate iminium ion.[5][7] |
| C: N-Acylation | Propionyl chloride, DIPEA | DCM | 90-98% | Efficient acylation using a non-nucleophilic base to scavenge acid.[8] |
Application Protocol II: Synthesis of 3-Carbomethoxyfentanyl (iso-carfentanil)
This pathway utilizes this compound directly to produce an analogue where the 3-carbomethoxy group is a permanent feature of the final structure. This compound is an isomer of the potent opioid carfentanil.[2]
Experimental Workflow: 3-Carbomethoxyfentanyl Synthesis
The synthetic logic is analogous to the 3-methylfentanyl route but omits the initial C3-alkylation and subsequent decarboxylation.
References
- 1. ussc.gov [ussc.gov]
- 2. Fentanyl-related compounds and derivatives: current status and future prospects for pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. regulations.gov [regulations.gov]
- 4. publications.tno.nl [publications.tno.nl]
- 5. An Efficient, Optimized Synthesis of Fentanyl and Related Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. US20060100438A1 - Process of making fentanyl intermediates - Google Patents [patents.google.com]
- 8. An Efficient, Optimized Synthesis of Fentanyl and Related Analogs | PLOS One [journals.plos.org]
Application Note: Strategic Synthesis of Novel Phenanthrene-Based Tylophorine Analogues Utilizing Methyl 4-Oxopiperidine-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note outlines a strategic approach for the synthesis of novel phenanthrene-based tylophorine (PBT) analogues, a class of compounds with significant potential in oncology and immunology.[1][2] We detail a convergent synthetic route that leverages the unique functionalities of Methyl 4-oxopiperidine-3-carboxylate to construct the core heterocyclic scaffold. This guide provides not only step-by-step protocols but also the underlying chemical rationale for key transformations, including the construction of the phenanthrene nucleus and a proposed intramolecular cyclization strategy. The methodologies are designed to be robust and adaptable, allowing for the generation of diverse analogues for structure-activity relationship (SAR) studies.
Introduction: The Therapeutic Promise of Tylophorine Analogues
Tylophorine and its analogues are phenanthroindolizidine alkaloids that have garnered substantial interest due to their potent biological activities, including antitumor, anti-inflammatory, and antiviral properties.[1][3] However, challenges such as central nervous system (CNS) toxicity and poor solubility have limited their clinical translation.[4] The development of simplified phenanthrene-based tylophorine (PBT) analogues, which retain the core phenanthrene scaffold but feature a modified heterocyclic system, offers a promising avenue to mitigate these issues while preserving or even enhancing therapeutic efficacy.[5][6] This guide focuses on a synthetic strategy employing this compound as a versatile building block to introduce a functionalized piperidine ring, a common motif in many successful therapeutic agents.
Overall Synthetic Strategy
The proposed synthesis is a multi-stage, convergent route designed for flexibility and efficiency. The key stages are:
-
Construction of a C9-functionalized phenanthrene core.
-
Preparation of an N-protected piperidine intermediate.
-
Coupling of the phenanthrene and piperidine moieties.
-
Key intramolecular cyclization and subsequent functional group manipulation.
-
Final deprotection to yield the target PBT analogue.
This approach allows for the late-stage introduction of diversity, enabling the synthesis of a library of analogues for biological screening.
PART 1: Synthesis of the Phenanthrene Core
The phenanthrene ring system is the pharmacophoric anchor of the target analogues.[4] A versatile and efficient method for its construction is the Suzuki-Miyaura coupling followed by an intramolecular aldol condensation cascade.[2] This approach offers good yields and tolerates a range of functional groups.
Protocol 1: One-Pot Synthesis of Methyl 9-phenanthrenecarboxylate
This protocol describes the synthesis of a key phenanthrene intermediate, which can be subsequently modified for coupling.
Materials:
-
2-Formylphenylboronic acid
-
Methyl 2-bromophenylacetate
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Toluene
-
Hydrochloric acid (1M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 2-formylphenylboronic acid (1.2 eq), methyl 2-bromophenylacetate (1.0 eq), and potassium carbonate (3.0 eq).
-
Add palladium(II) acetate (0.05 eq) and triphenylphosphine (0.1 eq).
-
Add anhydrous DMF and toluene (4:1 v/v) to the flask.
-
Heat the reaction mixture to 90-100 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water, 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield methyl 9-phenanthrenecarboxylate.
Causality: The palladium catalyst facilitates the Suzuki-Miyaura coupling between the boronic acid and the bromoester. The subsequent intramolecular aldol condensation is base-catalyzed (by K₂CO₃) and driven by the formation of the stable, aromatic phenanthrene ring system.
Workflow for Phenanthrene Core Synthesis
Caption: One-pot synthesis of the phenanthrene core.
PART 2: Elaboration of the Piperidine Building Block
This compound is a bifunctional molecule that provides handles for both coupling and subsequent cyclization. N-protection is crucial to prevent unwanted side reactions.
Protocol 2: N-Boc Protection of this compound
Materials:
-
This compound hydrochloride[7]
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Suspend this compound hydrochloride (1.0 eq) in DCM.
-
Add triethylamine (2.5 eq) and stir until the solid dissolves.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of Di-tert-butyl dicarbonate (1.1 eq) in DCM dropwise over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to obtain the N-Boc protected intermediate, which can often be used without further purification.
Trustworthiness: This standard N-Boc protection protocol is highly reliable and generally proceeds to completion with high yields, ensuring a pure starting material for the subsequent coupling step.
PART 3: Coupling and Cyclization Cascade
This part describes the core of the synthetic strategy, where the two key fragments are joined, and the characteristic heterocyclic ring of the tylophorine analogue is formed.
Protocol 3: Reductive Amination and Pictet-Spengler-type Cyclization
This protocol combines reductive amination to couple the phenanthrene and piperidine moieties, followed by an acid-catalyzed intramolecular cyclization.
Materials:
-
Methyl 9-formylphenanthrene (prepared by reduction of the ester from Protocol 1 followed by oxidation)
-
N-Boc-protected piperidine intermediate (from Protocol 2)
-
Sodium triacetoxyborohydride (STAB)
-
Dichloroethane (DCE)
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reductive Amination:
-
Dissolve methyl 9-formylphenanthrene (1.0 eq) and the N-Boc protected piperidine (1.1 eq) in DCE.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise at room temperature.
-
Stir the mixture for 4-6 hours, monitoring by TLC.
-
Upon completion, quench the reaction with saturated sodium bicarbonate solution.
-
Extract with DCM, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. The crude product can be used directly in the next step.
-
-
Intramolecular Cyclization:
-
Dissolve the crude product from the reductive amination step in DCM.
-
Add trifluoroacetic acid (TFA) (5-10 eq) at 0 °C.
-
Stir the reaction at room temperature for 2-4 hours. The TFA serves both to remove the Boc protecting group and to catalyze the cyclization.
-
Monitor the reaction by TLC for the formation of the cyclized product.
-
Carefully neutralize the reaction mixture with saturated sodium bicarbonate solution.
-
Extract with DCM, dry the organic layer, and concentrate.
-
Purify the product by column chromatography to yield the core PBT analogue.
-
Expertise & Experience: The choice of STAB for reductive amination is critical as it is a mild and selective reducing agent that works well in the presence of other functional groups. The Pictet-Spengler-type cyclization is a powerful C-C bond-forming reaction that constructs the key heterocyclic ring.[8][9] The electron-rich phenanthrene ring readily participates in this intramolecular electrophilic aromatic substitution. The beta-keto ester functionality of the original piperidine building block facilitates this cyclization by providing an enol or enolate equivalent that can attack an iminium ion formed in situ.
Proposed Reaction Mechanismdot
References
- 1. Tylophorine: Sources, Properties, Applications and Biotechnological Production - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lead Optimization: Synthesis and Biological Evaluation of PBT-1 Derivatives as Novel Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Novel Tylophorine Derivatives and Evaluation of Their Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Antitumor Activities of Phenanthrene-Based Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. This compound hydrochloride,71486-53-8-Amadis Chemical [amadischem.com]
- 8. The Pictet-Spengler Reaction [ebrary.net]
- 9. The Pictet-Spengler Reaction Updates Its Habits - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Methyl 4-oxopiperidine-3-carboxylate as a Versatile Scaffold in Agrochemical Synthesis
Abstract: The piperidine ring is a privileged scaffold in medicinal and agrochemical sciences, valued for its conformational flexibility and ability to engage in critical binding interactions with biological targets.[1][2][3] Methyl 4-oxopiperidine-3-carboxylate emerges as a highly versatile and strategic starting material for the synthesis of novel agrochemicals. Its trifunctional nature—possessing a secondary amine, a ketone, and a β-ketoester moiety—offers multiple handles for chemical modification, enabling the construction of diverse molecular architectures. This guide provides an in-depth analysis of the synthetic utility of this compound, complete with detailed, field-proven protocols for its derivatization into potential fungicidal, herbicidal, and insecticidal scaffolds. The methodologies are presented to empower researchers and development professionals to leverage this key intermediate in the discovery of next-generation crop protection agents.
Introduction: The Piperidine Scaffold in Modern Agrochemicals
A Privileged Structure in Crop Protection
The piperidine nucleus is a cornerstone in the design of bioactive molecules.[4] Its prevalence in pharmaceuticals is well-documented, and its impact on the agrochemical industry is equally significant.[1][5] Piperidine-containing compounds are known to exhibit a wide spectrum of biological activities, including fungicidal, insecticidal, and herbicidal properties.[1][5] The structural versatility of the piperidine ring allows for precise three-dimensional orientation of substituents, which is critical for optimizing binding affinity to target enzymes or receptors in pests and pathogens. Furthermore, the physicochemical properties imparted by the piperidine moiety can enhance systemic transport within the plant and improve metabolic stability, key attributes for an effective agrochemical.
Overview of this compound: A Key Intermediate
This compound (often supplied as its hydrochloride salt) is a heterocyclic compound that serves as an invaluable building block for chemical synthesis.[6][7][8] Its utility stems from the presence of three distinct functional groups, each offering a unique pathway for molecular elaboration. This trifunctionality allows for a modular approach to synthesis, where complex derivatives can be constructed in a controlled, stepwise manner.
| Property | Value | Source |
| Molecular Formula | C₇H₁₁NO₃ | [9] |
| Molecular Weight | 157.17 g/mol | [9] |
| CAS Number | 108554-34-3 (free base) | [9] |
| CAS Number | 71486-53-8 (hydrochloride) | [6][10] |
| IUPAC Name | This compound | [9] |
| Appearance | White to pale cream powder (hydrochloride salt) | [7] |
Key Reactive Sites and Synthetic Transformations
The synthetic power of this compound lies in the differential reactivity of its functional groups. Strategic manipulation of these sites is the key to building diverse agrochemical candidates.
-
Secondary Amine (at N1): This site is a nucleophilic center, ideal for N-alkylation, N-arylation, acylation, and sulfonylation reactions. These modifications are crucial for introducing moieties that can modulate the molecule's biological activity and physical properties.
-
Ketone (at C4): The carbonyl group can undergo a wide range of transformations, including reductive amination to install substituted amino groups, Wittig reactions to form alkenes, and condensation reactions to build new ring systems.
-
β-Ketoester Moiety (at C3-C4): This functionality is highly versatile. The ester can be hydrolyzed to a carboxylic acid for subsequent amide or ester formation. The α-proton (at C3) is acidic and can be deprotonated to form an enolate, enabling alkylation and acylation reactions at this position.
Caption: Key reactive sites on the this compound scaffold.
Application in Fungicide Synthesis: A Representative Protocol
Rationale: Targeting Fungal Ergosterol Biosynthesis
Many successful fungicides, such as fenpropidin and fenpropimorph, feature a piperidine core and function by inhibiting sterol biosynthesis in fungi.[11] By analogy, derivatizing the this compound scaffold can lead to novel compounds with similar mechanisms of action. The following protocol outlines a general strategy for synthesizing N-aryl piperidine derivatives, a common motif in bioactive compounds.
Synthetic Strategy: N-Arylation and Reductive Amination
This workflow demonstrates how to first introduce a substituted aryl group at the nitrogen atom, followed by conversion of the ketone into a secondary amine. This sequence builds molecular complexity and introduces two key points of diversity for creating a chemical library.
Caption: Workflow for the synthesis of N-aryl-4-aminopiperidine derivatives.
Protocol 3.1: Synthesis of an N-Aryl-4-aminopiperidine Scaffold
Objective: To synthesize a representative N-aryl-4-(alkylamino)piperidine-3-carboxylate derivative.
Materials:
-
This compound hydrochloride (1.0 equiv)
-
Substituted Aryl Bromide (1.1 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)
-
Xantphos (0.04 equiv)
-
Cesium carbonate (Cs₂CO₃, 2.5 equiv)
-
Anhydrous 1,4-Dioxane
-
Primary Amine (e.g., Dodecylamine, 1.2 equiv)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equiv)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine, Anhydrous sodium sulfate (Na₂SO₄), Ethyl acetate (EtOAc), Hexanes
Part A: Buchwald-Hartwig N-Arylation
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound hydrochloride (1.0 equiv) and cesium carbonate (2.5 equiv). Evacuate and backfill the flask with argon three times.
-
Catalyst Preparation: In a separate flask under argon, add Pd(OAc)₂ (0.02 equiv), Xantphos (0.04 equiv), the aryl bromide (1.1 equiv), and anhydrous dioxane. Stir for 10 minutes until a homogeneous solution is formed.
-
Reaction Execution: Transfer the catalyst solution to the Schlenk flask containing the piperidine substrate via cannula.
-
Heating: Heat the reaction mixture to 100 °C and stir for 12-18 hours. Causality Note: Heating is required to overcome the activation energy for the oxidative addition and reductive elimination steps in the catalytic cycle.
-
Monitoring & Work-up: Monitor the reaction by TLC or LC-MS. Upon completion, cool the mixture to room temperature, dilute with EtOAc, and filter through a pad of Celite. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography (silica gel, gradient elution with Hexanes/EtOAc) to yield the pure N-aryl piperidone intermediate.
Part B: Reductive Amination
-
Reaction Setup: Dissolve the N-aryl piperidone intermediate from Part A (1.0 equiv) in anhydrous DCM under an inert atmosphere.
-
Amine Addition: Add the primary amine (1.2 equiv) and stir the mixture at room temperature for 1 hour. Causality Note: This allows for the formation of the iminium ion intermediate, which is the species that will be reduced.
-
Reduction: Add sodium triacetoxyborohydride (1.5 equiv) portion-wise over 15 minutes. Causality Note: NaBH(OAc)₃ is a mild and selective reducing agent, ideal for reductive aminations as it does not readily reduce the ketone starting material but efficiently reduces the iminium intermediate.
-
Reaction Execution: Stir the reaction at room temperature for 6-12 hours.
-
Monitoring & Quenching: Monitor by TLC or LC-MS. Upon completion, carefully quench the reaction by slow addition of saturated aqueous NaHCO₃.
-
Extraction & Drying: Separate the organic layer, and extract the aqueous layer twice with DCM. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography to yield the final compound.
Self-Validation:
-
TLC Analysis: The product should show a new spot with a different Rf value compared to the starting materials.
-
Spectroscopic Analysis: ¹H NMR should confirm the presence of peaks corresponding to both the N-aryl and the newly introduced alkylamino groups. Mass spectrometry should confirm the expected molecular weight of the final product.
-
Expected Yield: 50-70% over two steps.
Application in Herbicide Synthesis: A Representative Protocol
Rationale: Creating Novel Carboxamide Herbicides
Many commercial herbicides are carboxamides, which often act by inhibiting specific enzymes in weeds. The carboxylic acid functionality, accessible from the ester of this compound, is a perfect handle for creating new amide derivatives. Combining this with modifications at the ketone position can lead to novel herbicidal scaffolds.
Synthetic Strategy: Ketal Protection, Saponification, and Amide Coupling
This workflow prioritizes the modification of the ester group. To prevent unwanted side reactions at the ketone, it is first protected as a ketal. Following amide bond formation, the ketone is deprotected, making it available for further derivatization if desired.
Caption: Workflow for the synthesis of piperidone carboxamide derivatives.
Protocol 4.1: Synthesis of a Piperidone Carboxamide Scaffold
Objective: To synthesize a representative piperidone-3-carboxamide derivative.
Materials:
-
This compound hydrochloride (1.0 equiv)
-
Ethylene glycol (5.0 equiv)
-
p-Toluenesulfonic acid (p-TsOH, 0.1 equiv)
-
Anhydrous Toluene
-
Lithium hydroxide (LiOH, 3.0 equiv)
-
Tetrahydrofuran (THF) / Water (3:1)
-
Substituted Aniline (1.1 equiv)
-
HATU (1.2 equiv)
-
N,N-Diisopropylethylamine (DIPEA, 3.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
1M Hydrochloric acid (HCl)
Part A: Protection and Saponification
-
Ketal Protection: Combine the starting piperidine (1.0 equiv), ethylene glycol (5.0 equiv), and p-TsOH (0.1 equiv) in toluene. Fit the flask with a Dean-Stark apparatus. Heat the mixture to reflux for 6 hours, collecting the water that is formed. Causality Note: The Dean-Stark trap removes water, driving the equilibrium towards the formation of the ketal, ensuring a high yield of the protected compound.
-
Work-up: Cool the reaction, wash with saturated aqueous NaHCO₃, then brine. Dry the organic layer over Na₂SO₄ and concentrate. The crude ketal is often pure enough for the next step.
-
Saponification: Dissolve the protected piperidine in THF/H₂O (3:1). Add LiOH (3.0 equiv) and stir vigorously at room temperature for 4 hours.
-
Acidification: Monitor by TLC until the starting material is consumed. Remove the THF under reduced pressure. Cool the remaining aqueous solution in an ice bath and acidify to pH ~3 with 1M HCl. The carboxylic acid product will precipitate.
-
Isolation: Collect the solid by filtration, wash with cold water, and dry under high vacuum.
Part B: Amide Coupling and Deprotection
-
Amide Coupling Setup: In an inert atmosphere flask, dissolve the carboxylic acid from Part A (1.0 equiv), the desired aniline (1.1 equiv), and HATU (1.2 equiv) in anhydrous DMF.
-
Base Addition: Cool the mixture to 0 °C and add DIPEA (3.0 equiv) dropwise. Causality Note: HATU is a highly efficient peptide coupling reagent that activates the carboxylic acid. DIPEA acts as a non-nucleophilic base to neutralize the resulting acids and drive the reaction forward.
-
Reaction: Allow the reaction to warm to room temperature and stir for 6 hours.
-
Work-up: Dilute the reaction with EtOAc and wash sequentially with 0.5M HCl, saturated NaHCO₃, and brine. Dry the organic layer over Na₂SO₄ and concentrate. Purify by column chromatography to yield the protected amide.
-
Deprotection: Dissolve the purified amide in THF and add 3M aqueous HCl. Stir at 40 °C for 3 hours.
-
Final Isolation: Neutralize the reaction with saturated NaHCO₃ and extract with EtOAc. Dry the organic layer over Na₂SO₄, concentrate, and purify by chromatography or recrystallization to obtain the final piperidone carboxamide.
Self-Validation:
-
Spectroscopic Analysis: In the ¹H NMR of the final product, the characteristic signals for the ketal protons should be absent. IR spectroscopy should show a characteristic amide C=O stretch (approx. 1650 cm⁻¹).
-
Purity: Purity should be assessed by HPLC or LC-MS, with an expected purity of >95%.
-
Expected Yield: 40-60% over four steps.
Summary and Future Outlook
This compound is a powerful and cost-effective starting material for the construction of diverse and complex molecules for agrochemical applications. The orthogonal reactivity of its three functional groups allows for selective and sequential modifications, enabling access to a vast chemical space. The protocols described herein are not exhaustive but serve as validated templates for core chemical transformations. By strategically combining these reactions—N-arylation, reductive amination, amide coupling, and others—researchers can rapidly generate libraries of novel piperidine derivatives. This modular approach accelerates the structure-activity relationship (SAR) studies necessary to identify and optimize the next generation of high-performance fungicides, herbicides, and insecticides.
References
- 1. Research progress on piperidine-containing compounds as agrochemicals [ccspublishing.org.cn]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. IJMS | Free Full-Text | Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications [mdpi.com]
- 5. ijnrd.org [ijnrd.org]
- 6. Buy Online CAS Number 71486-53-8 - TRC - this compound Hydrochloride | LGC Standards [lgcstandards.com]
- 7. This compound hydrochloride, 95% 25 g | Request for Quote [thermofisher.com]
- 8. globalchemmall.com [globalchemmall.com]
- 9. This compound | C7H11NO3 | CID 2724029 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. This compound hydrochloride | C7H12ClNO3 | CID 2724028 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Application Notes & Protocols: Synthetic Route Development for Optically Active Piperidine Derivatives
For: Researchers, scientists, and drug development professionals.
Introduction
The optically active piperidine scaffold is a privileged structural motif, forming the core of numerous natural products and over twenty classes of pharmaceuticals.[1] Its prevalence in medicinally significant compounds, from anticancer agents like Niraparib to antipsychotics such as Preclamol, underscores the critical importance of robust and stereoselective synthetic methodologies.[1][2] Developing efficient routes to access these chiral, highly substituted frameworks remains a key challenge and a focal point of innovation in modern organic synthesis and drug discovery.[3]
This guide provides a detailed overview of field-proven strategies and step-by-step protocols for the synthesis of enantioenriched piperidine derivatives. We will move beyond simple procedural lists to explore the causality behind experimental choices, offering insights into why specific catalysts, reagents, and conditions are employed. The aim is to equip researchers with a trusted, authoritative resource for designing and executing successful synthetic campaigns.
Strategic Overview: Pathways to Chiral Piperidines
The synthesis of optically active piperidines can be broadly categorized into three main strategies, each with distinct advantages and considerations. The choice of strategy often depends on the availability of starting materials, the desired substitution pattern, and scalability requirements.
-
Asymmetric Synthesis from Achiral Precursors: This is arguably the most powerful and versatile approach. It involves the creation of stereocenters on a pre-formed or concurrently formed piperidine ring using a chiral catalyst, auxiliary, or reagent. Key methods include catalytic asymmetric hydrogenation and organocatalytic domino reactions.
-
Chiral Pool Synthesis: This classic strategy leverages the inherent chirality of readily available natural products, such as amino acids (e.g., L-lysine), to construct the piperidine core.[4] The pre-existing stereocenter serves as a control element for subsequent transformations.
-
Resolution of Racemates: This method involves separating a mixture of enantiomers. While classical diastereomeric salt resolution is an option, modern enzymatic kinetic resolutions offer a highly efficient and selective alternative for isolating the desired enantiomer.[5][6]
The following diagram illustrates the logical flow of these primary synthetic approaches.
Caption: Core strategies for optically active piperidine synthesis.
Section 1: Asymmetric Synthesis from Achiral Precursors
This approach offers high flexibility in designing complex substitution patterns. The key is the efficient transfer of chirality from a catalyst or reagent to the substrate.
Catalytic Asymmetric Hydrogenation of Pyridinium Salts
Direct asymmetric hydrogenation of the stable pyridine ring is challenging due to the molecule's strong coordinating ability, which can deactivate catalysts.[7] A highly effective strategy to overcome this is the activation of the pyridine as an N-substituted pyridinium salt. This enhances reactivity and disrupts catalyst inhibition.[7][8] Iridium-based catalysts with chiral phosphine ligands have proven particularly effective.[7][8]
Causality Behind Experimental Choices:
-
Activation: Converting the pyridine to an N-benzyl pyridinium salt increases the electrophilicity of the ring, making it more susceptible to reduction.[7]
-
Catalyst System: Iridium is a robust metal for hydrogenation. Chiral bisphosphine ligands like MeO-Biphep or BoQPhos create a well-defined chiral pocket around the metal center, forcing the substrate to coordinate in a specific orientation and thus directing the hydrogenation to one face of the ring, leading to high enantioselectivity.[7][8]
-
Pressure & Temperature: High hydrogen pressure is often required to achieve reasonable reaction rates for the reduction of the aromatic system.
Protocol 1: Iridium-Catalyzed Asymmetric Hydrogenation of a 2-Substituted Pyridinium Salt
This protocol is adapted from the work of Zhou and co-workers, demonstrating a highly enantioselective hydrogenation of 2-substituted pyridinium salts.[7]
Workflow Diagram:
Caption: Workflow for asymmetric hydrogenation of pyridinium salts.
Step-by-Step Methodology:
-
Catalyst Preparation: In a glovebox, to a flame-dried Schlenk tube, add the iridium precursor [{Ir(COD)Cl}₂] (0.005 mmol, 1 mol% Ir) and the chiral ligand, for example, (S)-MeO-Biphep (0.011 mmol, 1.1 mol%).
-
Reaction Setup: In a separate vial, dissolve the 2-substituted N-benzyl pyridinium bromide substrate (0.5 mmol, 1.0 equiv) in anhydrous, degassed dichloromethane (2.5 mL).
-
Assembly: Transfer the substrate solution to the Schlenk tube containing the catalyst. Add Iodine (I₂) (0.01 mmol, 2 mol%) to the mixture.
-
Hydrogenation: Transfer the sealed Schlenk tube into a stainless-steel autoclave. Purge the autoclave with hydrogen gas three times before pressurizing to 50 atm of H₂.
-
Reaction: Stir the reaction mixture at 35 °C for 24 hours.
-
Work-up: After carefully venting the autoclave, concentrate the reaction mixture under reduced pressure.
-
Purification & Validation: Purify the crude product by flash column chromatography on silica gel. The enantiomeric excess (e.e.) of the product must be determined by chiral High-Performance Liquid Chromatography (HPLC) analysis.
Data Presentation:
| Substrate (R group) | Catalyst System | e.e. (%) | Yield (%) | Reference |
| Phenyl | [Ir]-MeO-Biphep/I₂ | >99 | 98 | [7] |
| 4-MeO-Ph | [Ir]-MeO-Biphep/I₂ | >99 | 98 | [7] |
| 2-Naphthyl | [Ir]-MeO-Biphep/I₂ | >99 | 99 | [7] |
Organocatalytic Domino Reactions
Organocatalysis, using small chiral organic molecules, has emerged as a powerful tool for asymmetric synthesis. For piperidine synthesis, domino (or cascade) reactions catalyzed by chiral secondary amines (e.g., prolinol derivatives) are particularly elegant. These reactions can construct the piperidine ring and install multiple stereocenters in a single step from simple acyclic precursors.[9][10]
Causality Behind Experimental Choices:
-
Catalyst: An O-TMS protected diphenylprolinol catalyst is used. The secondary amine of the catalyst reacts with an aldehyde to form a chiral enamine intermediate. The bulky diphenylprolinol framework creates a defined steric environment, directing the subsequent Michael addition from one face.[9]
-
Domino Reaction: The reaction proceeds via a domino Michael addition/aminalization sequence. This one-pot process is highly atom-economical and minimizes waste from intermediate workups and purifications.[9][11]
-
Mechanism: The chiral enamine attacks a nitroolefin (Michael addition), forming a new C-C bond and an intermediate that then undergoes intramolecular cyclization (aminalization) to form the piperidine ring. This process can create up to four contiguous stereocenters with high control.[9]
Protocol 2: Organocatalytic Domino Synthesis of a Polysubstituted Piperidine
This protocol is based on the work of Wang et al. and provides access to densely functionalized piperidines with excellent stereocontrol.[9][10]
Step-by-Step Methodology:
-
Reaction Setup: To a vial, add the aldehyde (0.2 mmol, 1.0 equiv), the trisubstituted nitroolefin (0.3 mmol, 1.5 equiv), and the O-TMS protected diphenylprolinol catalyst (0.04 mmol, 20 mol%).
-
Solvent Addition: Add the appropriate solvent (e.g., toluene, 1.0 mL).
-
Reaction: Stir the reaction mixture at room temperature. The reaction progress should be monitored by Thin Layer Chromatography (TLC). Typical reaction times range from 24 to 72 hours.
-
Work-up: Upon completion, concentrate the reaction mixture directly onto silica gel.
-
Purification & Validation: Purify the product by flash column chromatography. The diastereoselectivity can be determined by ¹H NMR analysis of the crude reaction mixture, and the enantiomeric excess should be determined by chiral HPLC.
Section 2: Enzymatic Kinetic Resolution
Kinetic resolution is an effective method for separating racemates. Enzyme-catalyzed resolutions are particularly attractive due to their high selectivity, mild reaction conditions, and environmental compatibility.[6] For piperidine derivatives, lipases are commonly used to selectively acylate one enantiomer of a racemic alcohol or amine, allowing for the easy separation of the acylated product from the unreacted enantiomer.[5][12]
Causality Behind Experimental Choices:
-
Enzyme: Lipases like Novozym 435 (immobilized Candida antarctica lipase B) are robust and highly selective enzymes. The enzyme's chiral active site preferentially binds and catalyzes the acylation of one enantiomer, leaving the other untouched.[5]
-
Acylating Agent: An acylating agent like trifluoroethyl isobutyrate is chosen because it is highly reactive and the resulting amide is typically stable and easily separable.[12]
-
Solvent: Anhydrous organic solvents like diisopropyl ether are used to prevent unwanted hydrolysis of the acylating agent or the product.[6]
Protocol 3: Lipase-Catalyzed Kinetic Resolution of a Racemic Piperidine
This protocol is representative of methods used for the enzymatic resolution of piperidine intermediates, such as those described in the synthesis of SCH66336.[5][12]
Step-by-Step Methodology:
-
Reaction Setup: To a flask, add the racemic piperidine derivative (e.g., containing a secondary amine, 1.0 g), the acylating agent (trifluoroethyl isobutyrate, 1.2 equiv), and anhydrous diisopropyl ether (20 mL).
-
Enzyme Addition: Add the immobilized lipase (e.g., Novozym 435, 500 mg).
-
Reaction: Stir the suspension at a controlled temperature (e.g., 40 °C). Monitor the reaction progress by taking aliquots and analyzing them by HPLC or GC to track the conversion. The ideal point to stop the reaction is at or near 50% conversion to maximize the yield and e.e. of both components.
-
Work-up: Once ~50% conversion is reached, filter off the immobilized enzyme (which can often be washed and reused).
-
Separation: Concentrate the filtrate. The resulting mixture of the acylated piperidine and the unreacted piperidine enantiomer can now be separated by standard techniques such as column chromatography or crystallization.
-
Validation: Determine the enantiomeric excess of the unreacted piperidine and the isolated, acylated product (after hydrolysis of the acyl group if needed) using chiral HPLC.
Logical Diagram of Kinetic Resolution:
Caption: Process flow for enzymatic kinetic resolution.
Section 3: Analytical Validation
A critical component of any stereoselective synthesis is the accurate determination of enantiomeric and diastereomeric purity.
-
Chiral HPLC: This is the gold standard for determining enantiomeric excess. A variety of chiral stationary phases (e.g., polysaccharide-based columns like Chiralcel OD-H or Chiralpak AD-H) are available. Method development involves screening different mobile phases (typically hexane/isopropanol or hexane/ethanol mixtures) to achieve baseline separation of the enantiomers.
-
NMR Spectroscopy: While standard ¹H or ¹³C NMR cannot distinguish between enantiomers, diastereomers can be readily distinguished and quantified by integration of unique signals. For enantiomers, chiral shift reagents can be used to induce diastereomeric interactions, causing separate signals to appear for each enantiomer.
-
Optical Rotation: Measurement of the specific rotation using a polarimeter can confirm the identity of the major enantiomer by comparing the value to the literature, but it is not a reliable method for determining e.e.
Conclusion
The synthesis of optically active piperidine derivatives is a well-developed field with a diverse toolkit of reliable methods. Catalytic asymmetric synthesis, particularly the hydrogenation of activated pyridinium salts, offers a highly efficient and flexible route to a wide range of structures. Organocatalytic domino reactions provide an elegant and atom-economical means to construct complex, polysubstituted piperidines in a single step. For cases where a racemic mixture is readily available, enzymatic kinetic resolution stands out as a mild and highly selective method for obtaining enantiopure material. The optimal strategy will always depend on the specific target molecule, available resources, and desired scale. The protocols and insights provided herein serve as a robust starting point for researchers to develop and optimize their own synthetic routes to this vital class of molecules.
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 3. tohoku.elsevierpure.com [tohoku.elsevierpure.com]
- 4. baranlab.org [baranlab.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 8. Synthesis of Enantioenriched 2-Alkyl Piperidine Derivatives through Asymmetric Reduction of Pyridinium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Organocatalytic approach to polysubstituted piperidines and tetrahydropyrans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Preparation of Analgesics and Anti-Inflammatory Drugs
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This comprehensive guide details the application of key methodologies in the development of analgesic and anti-inflammatory drugs. It provides an in-depth analysis of the primary mechanisms of action, including the inhibition of cyclooxygenase (COX) enzymes and the modulation of opioid receptor signaling. The document outlines detailed protocols for the chemical synthesis of nonsteroidal anti-inflammatory drugs (NSAIDs), the formulation of advanced drug delivery systems such as liposomes, and robust in vivo models for evaluating therapeutic efficacy. By integrating established principles with modern techniques, this guide serves as an essential resource for professionals engaged in pain and inflammation research, offering both theoretical insights and practical, validated protocols to accelerate the discovery and development of novel therapeutics.
Introduction: Targeting Pain and Inflammation
Pain and inflammation are complex physiological responses integral to the body's defense mechanisms. However, when dysregulated, they contribute to a wide range of debilitating acute and chronic conditions. The development of effective analgesic and anti-inflammatory drugs is a cornerstone of modern medicine, aimed at alleviating symptoms and improving patient quality of life.
This guide focuses on two primary classes of drugs that form the bedrock of pain and inflammation management:
-
Nonsteroidal Anti-Inflammatory Drugs (NSAIDs): These agents are widely used to manage pain, inflammation, and fever.[1] Their therapeutic effects are primarily mediated through the inhibition of cyclooxygenase (COX) enzymes.[2][3]
-
Opioid Analgesics: These are potent pain relievers that act on the central nervous system by targeting opioid receptors.[4][5]
The subsequent sections will delve into the molecular mechanisms of these drug classes, provide detailed protocols for their preparation and evaluation, and discuss advanced strategies for enhancing their therapeutic profiles.
Mechanisms of Action: The Molecular Basis of Therapeutic Efficacy
A thorough understanding of the underlying molecular pathways is critical for the rational design and development of novel analgesic and anti-inflammatory agents.
Cyclooxygenase (COX) Inhibition by NSAIDs
The primary mechanism of action for NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the conversion of arachidonic acid into prostaglandins.[6][7] Prostaglandins are key mediators of inflammation, pain, and fever.[8]
There are two primary isoforms of the COX enzyme:
-
COX-1: A constitutively expressed "housekeeping" enzyme involved in physiological functions such as protecting the gastric mucosa and regulating renal blood flow.[7]
-
COX-2: An inducible enzyme that is upregulated at sites of inflammation and is responsible for producing the prostaglandins that mediate pain and swelling.[2][7]
The therapeutic anti-inflammatory and analgesic effects of NSAIDs are attributed to the inhibition of COX-2, while common side effects like gastrointestinal issues are linked to the inhibition of COX-1.[3] This has led to the development of selective COX-2 inhibitors aimed at providing potent anti-inflammatory action with reduced gastrotoxicity.[8]
Signaling Pathway of COX Inhibition
Opioid Receptor Signaling
Opioid analgesics exert their effects by binding to and activating opioid receptors, which are G-protein coupled receptors (GPCRs) located throughout the central and peripheral nervous systems.[5][9] There are four main types of opioid receptors: mu (µ), kappa (κ), delta (δ), and the nociceptin/orphanin FQ (NOP) receptor.[9][10] The primary target for most clinically used opioids is the mu-opioid receptor, which is the principal mediator of analgesia.[4][9]
Upon opioid binding, the receptor activates inhibitory G-proteins, leading to:
-
Cellular hyperpolarization.[9]
-
Decreased neuronal excitability.[9]
-
Inhibition of excitatory neurotransmitter release.[9]
-
Reduced transmission of pain signals.[9]
While highly effective for pain management, the activation of opioid receptors also leads to significant side effects, including respiratory depression, sedation, and the potential for addiction.[4][10] Current research focuses on developing opioids with biased signaling properties that preferentially activate pathways associated with analgesia while avoiding those responsible for adverse effects.[11]
Opioid Receptor Signaling Cascade
Experimental Protocols: From Synthesis to In Vivo Evaluation
This section provides detailed, step-by-step protocols for key experimental workflows in the development of analgesic and anti-inflammatory drugs.
Synthesis of a Representative NSAID: Ibuprofen
Ibuprofen is a widely used NSAID that serves as an excellent model for synthetic organic chemistry in drug development.[12][13] The following protocol outlines a common laboratory-scale synthesis.
Protocol 3.1: Synthesis of Ibuprofen [14][15]
-
Step 1: Friedel-Crafts Acylation of Isobutylbenzene.
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine isobutylbenzene and acetyl chloride in a suitable solvent (e.g., dichloromethane).
-
Cool the mixture in an ice bath and slowly add anhydrous aluminum chloride (AlCl₃) portion-wise.
-
After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours.
-
Quench the reaction by carefully pouring the mixture over crushed ice and hydrochloric acid.
-
Extract the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-isobutylacetophenone.
-
-
Step 2: Formation of the Ethyl Ester.
-
Combine the 4-isobutylacetophenone from Step 1 with ethyl chloroacetate and a strong base (e.g., sodium ethoxide) in ethanol.
-
Reflux the mixture for 4-6 hours.
-
After cooling, pour the reaction mixture into water and extract with an organic solvent.
-
Wash, dry, and concentrate the organic layer to obtain the ethyl ester intermediate.
-
-
Step 3: Hydrolysis to Ibuprofen.
-
Dissolve the ethyl ester from Step 2 in a mixture of ethanol and aqueous sodium hydroxide.
-
Reflux the solution for 1-2 hours to hydrolyze the ester.
-
Cool the reaction mixture and acidify with hydrochloric acid to precipitate ibuprofen.
-
Collect the solid product by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., aqueous ethanol) to obtain pure ibuprofen.
-
Formulation of a Liposomal Drug Delivery System
Advanced drug delivery systems are employed to enhance the therapeutic efficacy and minimize the side effects of analgesic and anti-inflammatory drugs.[1][16] Liposomes, which are microscopic spherical vesicles composed of lipid bilayers, are a versatile platform for drug encapsulation.[17][18]
Protocol 3.2: Preparation of Liposomes by the Thin-Film Hydration Method [19][20]
-
Step 1: Lipid Film Formation.
-
Dissolve the desired lipids (e.g., phosphatidylcholine and cholesterol) and the lipophilic drug in a suitable organic solvent (e.g., chloroform/methanol mixture) in a round-bottom flask.[19]
-
Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin, uniform lipid film on the inner surface of the flask.
-
Ensure complete removal of the solvent by placing the flask under high vacuum for at least 2 hours.
-
-
Step 2: Hydration.
-
Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) by gentle rotation of the flask. If encapsulating a hydrophilic drug, it should be dissolved in this buffer.[19]
-
The hydration process should be carried out at a temperature above the phase transition temperature of the lipids. This will lead to the formation of multilamellar vesicles (MLVs).
-
-
Step 3: Size Reduction (Sonication or Extrusion).
-
To obtain smaller, more uniform vesicles (e.g., small unilamellar vesicles, SUVs), the MLV suspension can be sonicated using a probe sonicator or subjected to extrusion.
-
For extrusion, the liposome suspension is repeatedly passed through polycarbonate membranes with a defined pore size (e.g., 100 nm) under high pressure.[17]
-
-
Step 4: Purification.
-
Remove the unencapsulated drug by dialysis, gel filtration chromatography, or centrifugation.
-
Experimental Workflow for Liposome Preparation
In Vivo Efficacy Testing: Preclinical Models
Preclinical animal models are essential for evaluating the efficacy and safety of new analgesic and anti-inflammatory drug candidates.[21][22] The following protocols describe two widely used models.
Protocol 3.3: Carrageenan-Induced Paw Edema in Rats (Anti-inflammatory Activity) [23][24][25]
-
Step 1: Animal Acclimatization and Grouping.
-
Use male Wistar or Sprague-Dawley rats (180-200 g).[24]
-
Allow the animals to acclimatize to the laboratory conditions for at least one week.
-
Randomly divide the animals into groups (e.g., vehicle control, positive control, and test compound groups).
-
-
Step 2: Drug Administration.
-
Administer the test compound, vehicle, or a positive control (e.g., indomethacin, 10 mg/kg) orally or intraperitoneally one hour before the induction of inflammation.[24]
-
-
Step 3: Induction of Edema.
-
Step 4: Measurement of Paw Volume.
-
Measure the paw volume of each rat using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, 5, and 6 hours) after carrageenan injection.[24]
-
-
Step 5: Data Analysis.
-
Calculate the percentage of inhibition of edema for each group compared to the vehicle control group using the following formula:
-
% Inhibition = [(Vc - Vt) / Vc] x 100
-
Where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.
-
-
Protocol 3.4: Hot Plate Test in Mice (Analgesic Activity) [26][27][28]
-
Step 1: Animal Acclimatization and Baseline Measurement.
-
Use male or female mice (20-25 g).
-
Allow the animals to acclimatize to the testing room for at least 30-60 minutes.[27][29]
-
Set the temperature of the hot plate to a constant temperature, typically between 52-55°C.[29][30]
-
Place each mouse individually on the hot plate and record the latency to a nocifensive response (e.g., paw licking, jumping).[26] Remove the animal immediately after the response. A cut-off time (e.g., 30 seconds) should be established to prevent tissue damage.[29]
-
-
Step 2: Drug Administration.
-
Administer the test compound, vehicle, or a positive control (e.g., morphine) to the animals.
-
-
Step 3: Post-Treatment Measurement.
-
At predetermined time points after drug administration (e.g., 30, 60, 90, and 120 minutes), place the mice back on the hot plate and record the reaction latency.
-
-
Step 4: Data Analysis.
-
Calculate the percentage of the maximum possible effect (%MPE) for each animal at each time point using the following formula:
-
%MPE = [(Post-drug latency - Pre-drug latency) / (Cut-off time - Pre-drug latency)] x 100
-
-
Compare the %MPE values between the treated and control groups to determine the analgesic effect of the test compound.
-
Data Presentation and Interpretation
The effective presentation of quantitative data is crucial for the clear communication of research findings. The following tables provide examples of how to summarize data from the in vivo models described above.
Table 1: Effect of a Test Compound on Carrageenan-Induced Paw Edema in Rats
| Treatment Group | Dose (mg/kg) | Mean Paw Volume Increase (mL) at 3h (± SEM) | % Inhibition of Edema |
| Vehicle Control | - | 0.85 ± 0.05 | - |
| Indomethacin | 10 | 0.32 ± 0.03 | 62.4 |
| Test Compound A | 20 | 0.45 ± 0.04 | 47.1 |
| Test Compound A | 40 | 0.28 ± 0.03 | 67.1 |
| p < 0.05 compared to Vehicle Control |
Table 2: Analgesic Effect of a Test Compound in the Hot Plate Test in Mice
| Treatment Group | Dose (mg/kg) | Mean Reaction Latency (s) at 60 min (± SEM) | % Maximum Possible Effect (%MPE) |
| Vehicle Control | - | 5.2 ± 0.4 | 5.3 |
| Morphine | 10 | 18.5 ± 1.2 | 54.1 |
| Test Compound B | 30 | 12.8 ± 0.9 | 30.9 |
| Test Compound B | 60 | 16.2 ± 1.1 | 44.9 |
| p < 0.05 compared to Vehicle Control |
Conclusion and Future Directions
The development of novel analgesics and anti-inflammatory drugs remains a critical area of research. The protocols and methodologies outlined in this guide provide a robust framework for the synthesis, formulation, and preclinical evaluation of new chemical entities. Future advancements in this field will likely focus on:
-
Targeted Drug Delivery: The use of nanotechnology and other advanced delivery systems to specifically target inflamed tissues, thereby enhancing efficacy and reducing systemic side effects.[1][31][32]
-
Novel Molecular Targets: The identification and validation of new targets within the pain and inflammation pathways beyond the COX enzymes and opioid receptors.[33][34]
-
High-Throughput Screening: The application of high-throughput in vivo and in vitro screening methods to accelerate the discovery of new lead compounds.[33]
-
Personalized Medicine: The development of therapies tailored to the specific genetic and molecular profiles of individual patients.
By integrating these innovative approaches with the foundational principles and protocols described herein, the scientific community can continue to make significant strides in the fight against pain and inflammation.
References
- 1. journals.stmjournals.com [journals.stmjournals.com]
- 2. What are COX inhibitors and how do they work? [synapse.patsnap.com]
- 3. Mechanism of action of anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. MU OPIOID RECEPTORS IN PAIN MANAGEMENT - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Opioid receptors signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 6. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. [PDF] Inhibitors of cyclooxygenases: mechanisms, selectivity and uses. | Semantic Scholar [semanticscholar.org]
- 9. droracle.ai [droracle.ai]
- 10. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 11. scitechdaily.com [scitechdaily.com]
- 12. Synthesis of Ibuprofen - Chemistry Steps [chemistrysteps.com]
- 13. Classical Synthesis and Recent Synthetic Advances in Ibuprofen_Chemicalbook [chemicalbook.com]
- 14. sid.ir [sid.ir]
- 15. staff.najah.edu [staff.najah.edu]
- 16. Advanced Analgesic Drug Delivery and Nanobiotechnology - PMC [pmc.ncbi.nlm.nih.gov]
- 17. eijppr.com [eijppr.com]
- 18. Liposomal Formulations: A Recent Update [mdpi.com]
- 19. Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application - PMC [pmc.ncbi.nlm.nih.gov]
- 20. m.youtube.com [m.youtube.com]
- 21. Frontiers | Editorial: Preclinical animal models and measures of pain: improving predictive validity for analgesic drug development - volume II [frontiersin.org]
- 22. researchgate.net [researchgate.net]
- 23. inotiv.com [inotiv.com]
- 24. benchchem.com [benchchem.com]
- 25. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 26. Hot plate test - Wikipedia [en.wikipedia.org]
- 27. maze.conductscience.com [maze.conductscience.com]
- 28. Frontiers | Methods Used to Evaluate Pain Behaviors in Rodents [frontiersin.org]
- 29. maze.conductscience.com [maze.conductscience.com]
- 30. researchgate.net [researchgate.net]
- 31. mdpi.com [mdpi.com]
- 32. mdpi.com [mdpi.com]
- 33. In Vitro and in Vivo Assays for the Discovery of Analgesic Drugs Targeting TRP Channels - TRP Channels - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 34. pubs.acs.org [pubs.acs.org]
Catalytic N-debenzylation of piperidine intermediates
Application Notes & Protocols
Topic: Catalytic N-Debenzylation of Piperidine Intermediates: A Guide to Strategy and Execution
Introduction: The Central Role of N-Debenzylation in Piperidine Synthesis
The piperidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" for its prevalence in a wide range of pharmacologically active compounds. Its conformational flexibility and ability to present substituents in a defined three-dimensional space make it an ideal framework for optimizing drug-receptor interactions. In the multi-step synthesis of these complex molecules, the strategic use of protecting groups is paramount. The benzyl (Bn) group is a workhorse for protecting the piperidine nitrogen due to its robustness across a wide array of chemical conditions.
However, the ultimate success of this strategy hinges on the final, crucial step: the efficient and clean removal of the benzyl group to unveil the secondary amine. This N-debenzylation is most commonly and effectively achieved through catalytic hydrogenolysis. This process involves the cleavage of the benzylic carbon-nitrogen bond using hydrogen, facilitated by a heterogeneous metal catalyst. This application note provides a detailed examination of the mechanisms, key methodologies, and practical protocols for the catalytic N-debenzylation of piperidine intermediates, designed for researchers and professionals in drug development.
The Mechanism of Catalytic Hydrogenolysis
The cleavage of the N-benzyl bond via catalytic hydrogenolysis is a surface-mediated process. While the precise elementary steps can be complex and substrate-dependent, the generally accepted mechanism on a palladium catalyst surface proceeds as follows:
-
Adsorption: Both the N-benzylpiperidine substrate and the hydrogen source (e.g., H₂ gas or a hydrogen donor molecule) adsorb onto the active sites of the palladium catalyst.
-
Hydrogen Activation: Molecular hydrogen undergoes dissociative chemisorption on the palladium surface, forming highly reactive palladium hydride (Pd-H) species.
-
C-N Bond Cleavage: The adsorbed N-benzylpiperidine interacts with the surface-bound hydrogen. The benzylic C-N bond is cleaved through hydrogenolysis, leading to the formation of the deprotected piperidine and toluene.
-
Desorption: The final products, the secondary piperidine and toluene, desorb from the catalyst surface, regenerating the active sites for the next catalytic cycle.
Caption: Simplified mechanism of N-debenzylation on a palladium surface.
Core Methodologies and Experimental Protocols
The choice of methodology for N-debenzylation depends on available equipment, scale, safety considerations, and substrate sensitivity. Below are detailed protocols for three robust and widely adopted methods.
Method 1: Classical Hydrogenolysis with Hydrogen Gas
This is the traditional and highly effective method, particularly for larger-scale reactions. It requires a specialized pressure-rated hydrogenation apparatus.
Causality Behind Experimental Choices:
-
Catalyst: Palladium on carbon (Pd/C) is the most common and cost-effective catalyst. For substrates prone to side reactions or requiring milder conditions, Pearlman's catalyst (Pd(OH)₂/C) is often more effective and can prevent N-alkylation side reactions in alcoholic solvents.
-
Solvent: Alcohols like methanol (MeOH) or ethanol (EtOH) are excellent solvents that facilitate the reaction. For substrates sensitive to N-alkylation by the solvent, ethyl acetate (EtOAc) or trifluoroethanol (TFE) are superior choices.
-
Additive: The addition of a catalytic amount of acid (e.g., acetic acid, HCl) can significantly accelerate the reaction. The acid protonates the piperidine nitrogen, preventing catalyst poisoning by the basic free amine product.
-
Pressure: While atmospheric pressure (balloon hydrogenation) can be sufficient, elevated pressures (e.g., 50-100 psi) increase the concentration of dissolved hydrogen, thereby accelerating the reaction rate, which is crucial for less reactive substrates.
Protocol 1: General Procedure for N-Debenzylation using H₂ Gas
-
Vessel Preparation: To a suitable pressure-rated hydrogenation vessel, add the N-benzylpiperidine substrate (1.0 eq) and a magnetic stir bar.
-
Catalyst Loading: Carefully add 10% Pd/C (typically 5-10 mol% Pd relative to the substrate) under an inert atmosphere (e.g., Nitrogen or Argon). Safety Note: Pd/C can be pyrophoric and should be handled with care.
-
Solvent Addition: Add the chosen solvent (e.g., Methanol, ~0.1 M concentration). If required, add the acid additive (e.g., acetic acid, 1.5 eq) at this stage.
-
System Purge: Seal the vessel and purge the headspace with an inert gas (3x cycles), followed by purging with hydrogen gas (3x cycles).
-
Reaction: Pressurize the vessel to the desired pressure (e.g., 50 psi) with hydrogen and stir the mixture vigorously at room temperature or with gentle heating (e.g., 40-60°C).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS by periodically depressurizing, taking an aliquot, and analyzing for the disappearance of the starting material.
-
Work-up: Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography, crystallization, or distillation as needed.
Method 2: Catalytic Transfer Hydrogenolysis (CTH)
CTH is a highly popular alternative that avoids the need for specialized high-pressure equipment and handling of hydrogen gas, making it more convenient and safer for standard laboratory settings.
Causality Behind Experimental Choices:
-
Hydrogen Donor: Ammonium formate is a common, effective, and inexpensive hydrogen donor. It decomposes on the catalyst surface to provide hydrogen, ammonia, and carbon dioxide. Other donors like formic acid or cyclohexadiene are also used.
-
Reaction Conditions: The reaction is typically run at reflux in methanol to ensure the efficient decomposition of the ammonium formate and drive the hydrogen transfer.
Protocol 2: N-Debenzylation via CTH with Ammonium Formate
-
Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stir bar, add the N-benzylpiperidine substrate (1.0 eq) and 10% Pd/C (an equal weight to the substrate is often effective).
-
Solvent: Add dry methanol to create a stirrable suspension (~0.15 M).
-
Hydrogen Donor Addition: Under a nitrogen atmosphere, add anhydrous ammonium formate (approx. 5.0 eq) in a single portion.
-
Reaction: Heat the mixture to reflux and stir vigorously. The reaction is often rapid, completing within 10-60 minutes.
-
Monitoring: Monitor the reaction by TLC. The high polarity of the product often means it will have a much lower Rf than the starting material.
-
Work-up: After completion, cool the reaction to room temperature. Filter the mixture through a Celite® pad, washing thoroughly with chloroform or methanol.
-
Isolation: Combine the organic filtrates and concentrate under reduced pressure to yield the crude product, which can then be purified.
Method 3: Continuous Flow Hydrogenation
Modern flow chemistry reactors, such as the H-Cube®, offer a safe, efficient, and highly scalable method for hydrogenation. These systems generate hydrogen in-situ from the electrolysis of water, eliminating the need for hydrogen cylinders and allowing for precise control over reaction parameters.
Causality Behind Experimental Choices:
-
Technology: The substrate solution is pumped through a heated, packed catalyst cartridge (CatCart®) where it mixes with the in-situ generated hydrogen at high pressure.
-
Parameter Optimization: Flow rate, temperature, and pressure can be rapidly screened to find the optimal conditions for complete conversion in a single pass. Slower flow rates and higher temperatures generally lead to higher conversion.
-
Safety & Efficiency: This method eliminates catalyst handling and filtration for each run and is inherently safer due to the small reaction volume at any given time.
Protocol 3: Conceptual Workflow for Flow Hydrogenation
-
Solution Preparation: Prepare a stock solution of the N-benzylpiperidine substrate in a suitable solvent (e.g., EtOH/EtOAc) at a known concentration (e.g., 0.1 M).
-
System Setup: Install a 10% Pd/C CatCart® into the flow reactor. Set the desired temperature (e.g., 60°C), pressure (e.g., 70 bar), and hydrogen mode (e.g., full H₂).
-
Equilibration: Prime the system by flowing the pure solvent through the reactor until the temperature and pressure are stable.
-
Reaction Run: Switch the input from pure solvent to the substrate solution and begin collection. Set the flow rate (e.g., 1 mL/min).
-
Collection & Analysis: Collect the product stream. The only work-up typically required is the evaporation of the solvent. Analyze the output for conversion and purity.
-
Optimization: Adjust flow rate, temperature, or concentration to optimize the reaction for yield and throughput.
Troubleshooting & Optimization
Technical Support Center: Optimization of the Strecker Reaction for Piperidine Synthesis
<
Welcome to the technical support center for the optimization of the Strecker reaction, with a specific focus on the synthesis of piperidine derivatives. Piperidines are a critical structural motif in a vast number of pharmaceuticals and natural products.[1] The Strecker synthesis, a classic multicomponent reaction, offers a powerful and direct route to α-aminonitriles, which are versatile precursors to α-amino acids and other valuable nitrogen-containing compounds.[2][3] This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this reaction, troubleshoot common issues, and ultimately optimize their synthetic routes to chiral piperidine compounds.[4]
Understanding the Core Reaction: The Strecker Synthesis
The Strecker synthesis is fundamentally a two-step process:
-
Formation of an α-aminonitrile: This involves the reaction of a carbonyl compound (an aldehyde or ketone) with an amine and a cyanide source.[5] In the context of piperidine synthesis, this typically involves a precursor that can cyclize to form the piperidine ring.
-
Hydrolysis of the α-aminonitrile: The resulting α-aminonitrile is then hydrolyzed, usually under acidic or basic conditions, to yield the corresponding α-amino acid.[6][7]
The overall transformation can be represented as follows:
Aldehyde/Ketone + Amine + Cyanide Source → α-Aminonitrile → α-Amino Acid
The reaction proceeds through the initial formation of an imine or iminium ion from the aldehyde/ketone and the amine. The cyanide ion then acts as a nucleophile, attacking the iminium ion to form the α-aminonitrile.[5][6]
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that you may encounter during the Strecker synthesis of piperidines, providing explanations and actionable solutions.
Question 1: My reaction yield is consistently low. What are the likely causes and how can I improve it?
Answer:
Low yields in a Strecker reaction for piperidine synthesis can stem from several factors. A systematic approach to troubleshooting is essential.[8]
-
Inefficient Imine/Iminium Ion Formation: The formation of the imine or iminium ion is a critical equilibrium step.[8]
-
Causality: The rate of imine formation is pH-dependent. If the conditions are too acidic, the amine will be protonated and non-nucleophilic. If the conditions are too basic, the carbonyl group will not be sufficiently activated.
-
Solution: Optimize the pH of the reaction mixture. For many Strecker reactions, a mildly acidic pH range of 4-6 is optimal.[8] This can be achieved by using a buffer or adding a catalytic amount of a weak acid like acetic acid.
-
-
Choice of Cyanide Source: The reactivity and safety of the cyanide source are crucial considerations.
-
Causality: While hydrogen cyanide (HCN) is highly reactive, its extreme toxicity makes it undesirable. Cyanide salts like potassium cyanide (KCN) or sodium cyanide (NaCN) are safer alternatives but require careful handling and appropriate reaction conditions to generate the active cyanide nucleophile.[9] Trimethylsilyl cyanide (TMSCN) is another common reagent that can be effective, particularly in organic solvents.[10]
-
Solution: If using cyanide salts, ensure adequate protonation to generate HCN in situ. This is often achieved by the inclusion of an acid in the reaction mixture.[11] For reactions sensitive to water, TMSCN in an aprotic solvent is a good alternative.[12]
-
-
Competing Side Reactions: The formation of cyanohydrins is a common side reaction that can consume the starting aldehyde or ketone.
-
Causality: The cyanide ion can directly attack the carbonyl group of the starting material, forming a cyanohydrin. This pathway competes with the desired imine formation.
-
Solution: To favor imine formation, you can increase the concentration of the amine. Running the reaction at a slightly elevated temperature may also favor the formation of the thermodynamically more stable imine.
-
-
Reaction Conditions: Temperature and solvent can significantly influence the reaction outcome.
-
Causality: The rates of both the desired reaction and potential side reactions are temperature-dependent. The solvent affects the solubility of reagents and the stability of intermediates.
-
Solution: Experiment with a range of temperatures. While many Strecker reactions proceed well at room temperature, gentle heating may be beneficial. Solvent choice is also critical; protic solvents like water or alcohols are common, but aprotic solvents may be necessary for specific substrates or cyanide sources.[12]
-
Question 2: I am observing multiple spots on my TLC plate, indicating a mixture of products. How can I improve the selectivity of my reaction?
Answer:
Poor selectivity is a common challenge in multicomponent reactions.[13]
-
Control the Order of Reagent Addition:
-
Causality: Adding all components at once can lead to multiple competing reaction pathways.
-
Solution: Consider a stepwise approach. Pre-forming the imine by reacting the aldehyde/ketone with the amine before adding the cyanide source can often lead to a cleaner reaction profile.[13]
-
-
Catalyst Optimization:
-
Causality: The choice of catalyst can significantly influence the reaction pathway and selectivity.
-
Solution: While the classical Strecker reaction is often uncatalyzed or acid-catalyzed, various Lewis acids and organocatalysts have been shown to improve both yield and selectivity.[11][14] For instance, indium catalysts have been used effectively in aqueous media.[12] For asymmetric syntheses, chiral catalysts are employed to control the stereochemical outcome.[5][15]
-
-
Substrate-Related Issues:
-
Causality: The structure of your starting materials can predispose the reaction to side products. For example, sterically hindered substrates may react sluggishly, allowing more time for side reactions to occur.
-
Solution: If possible, consider modifying the substrate to improve its reactivity or block potential sites of unwanted reactions.
-
Question 3: The hydrolysis of my α-aminonitrile to the corresponding amino acid is incomplete or results in decomposition. What should I do?
Answer:
The hydrolysis of the nitrile group is a crucial final step and can be challenging.
-
Harsh Hydrolysis Conditions:
-
Causality: Strong acidic or basic conditions required for nitrile hydrolysis can sometimes lead to the degradation of sensitive functional groups on the piperidine ring or racemization of stereocenters.
-
Solution: Start with milder hydrolysis conditions and gradually increase the severity. For acid hydrolysis, begin with 6M HCl at a moderate temperature and monitor the reaction progress. For base hydrolysis, a solution of NaOH or Ba(OH)₂ can be used. If decomposition is observed, consider a two-step procedure where the nitrile is first converted to an amide, which can then be hydrolyzed under milder conditions.
-
-
Incomplete Reaction:
-
Causality: The hydrolysis of nitriles can be slow, especially with sterically hindered substrates.[16]
-
Solution: Increase the reaction time and/or temperature. Monitoring the reaction by TLC, GC, or LC-MS is crucial to determine the optimal reaction time.
-
-
Purification Challenges:
-
Causality: The resulting amino acid can be zwitterionic and may be difficult to extract from the aqueous reaction mixture.
-
Solution: After hydrolysis, carefully adjust the pH of the solution to the isoelectric point of the amino acid to minimize its solubility in water, which may facilitate its precipitation or extraction. Ion-exchange chromatography is also a powerful technique for purifying amino acids.
-
Frequently Asked Questions (FAQs)
Q1: What are some safer alternatives to using highly toxic cyanide sources like HCN gas? A1: The use of cyanide salts such as KCN or NaCN in combination with a weak acid (like NH₄Cl) is a common and safer practice.[7] Trimethylsilyl cyanide (TMSCN) is another widely used alternative, especially in non-aqueous conditions.[17] Recent research has also explored the use of non-toxic cyanide sources like α-amino acids and hexacyanoferrate.[18]
Q2: How can I achieve an enantioselective Strecker synthesis of a chiral piperidine derivative? A2: Asymmetric Strecker reactions are typically achieved by using a chiral amine auxiliary or a chiral catalyst.[5] The chiral auxiliary can be removed after the reaction. A variety of chiral catalysts, including those based on thiourea and salen complexes, have been developed to facilitate the enantioselective addition of cyanide to imines.[14]
Q3: Can I use a ketone instead of an aldehyde in the Strecker reaction for piperidine synthesis? A3: Yes, ketones can be used in the Strecker reaction, which will result in the formation of α,α-disubstituted amino acids.[5] However, the reaction with ketones is often slower than with aldehydes due to steric hindrance.
Q4: My starting piperidine precursor is a cyclic imine. Are there any special considerations for this type of substrate? A4: Cyclic imines are excellent substrates for the Strecker reaction. The reaction generally proceeds well, leading to the direct formation of the α-aminonitrile of the piperidine. Optimization of the reaction conditions, particularly the choice of catalyst and cyanide source, can be beneficial.[19]
Experimental Protocols
Protocol 1: General Procedure for the Strecker Synthesis of a Piperidine Derivative
-
Imine Formation (Optional but Recommended): In a round-bottom flask, dissolve the aldehyde or ketone (1.0 eq) and the amine (1.1 eq) in a suitable solvent (e.g., methanol, ethanol, or water). Stir the mixture at room temperature for 1-2 hours to pre-form the imine.
-
Cyanation: To the reaction mixture, add the cyanide source (e.g., KCN, 1.2 eq) and a weak acid (e.g., NH₄Cl, 1.2 eq). Caution: This step should be performed in a well-ventilated fume hood as it may generate HCN gas.
-
Reaction Monitoring: Stir the reaction at room temperature or with gentle heating. Monitor the progress of the reaction by TLC or LC-MS until the starting materials are consumed.
-
Work-up and Isolation: Once the reaction is complete, quench the reaction by adding water. Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude α-aminonitrile by flash column chromatography on silica gel.
Protocol 2: Acidic Hydrolysis of the α-Aminonitrile
-
Hydrolysis: Dissolve the purified α-aminonitrile in 6M HCl. Heat the mixture to reflux and stir for several hours to overnight.
-
Monitoring: Monitor the hydrolysis by TLC or LC-MS to ensure the complete conversion of the nitrile to the carboxylic acid.
-
Isolation: After cooling to room temperature, concentrate the reaction mixture under reduced pressure to remove the excess HCl. The resulting crude amino acid hydrochloride can be purified by recrystallization or ion-exchange chromatography.
-
Neutralization (if necessary): To obtain the free amino acid, dissolve the hydrochloride salt in water and adjust the pH to the isoelectric point using a base (e.g., pyridine or a dilute solution of NaOH). The amino acid may precipitate out of the solution and can be collected by filtration.
Data Presentation
Table 1: Recommended Reaction Conditions for Strecker Synthesis
| Parameter | Condition 1 (Aqueous) | Condition 2 (Aprotic) |
| Solvent | Water, Ethanol | Dichloromethane, Toluene |
| Cyanide Source | KCN, NaCN | TMSCN |
| Acid Catalyst | NH₄Cl, Acetic Acid | Lewis Acids (e.g., InCl₃) |
| Temperature | Room Temperature to 50°C | 0°C to Room Temperature |
Visualizations
Diagram 1: Strecker Reaction Mechanism
Caption: The three key steps of the Strecker synthesis.
Diagram 2: Experimental Workflow for Piperidine Synthesis
Caption: A typical experimental workflow for the Strecker synthesis of piperidines.
Diagram 3: Troubleshooting Decision Tree for Low Yield
Caption: A decision tree to troubleshoot low reaction yields.
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemistnotes.com [chemistnotes.com]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. benchchem.com [benchchem.com]
- 9. m.youtube.com [m.youtube.com]
- 10. benchchem.com [benchchem.com]
- 11. Strecker Synthesis [organic-chemistry.org]
- 12. A truly green synthesis of α-aminonitriles via Strecker reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. mdpi.com [mdpi.com]
- 15. Scaleable catalytic asymmetric Strecker syntheses of unnatural alpha-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean - PMC [pmc.ncbi.nlm.nih.gov]
- 17. α-Aminonitrile synthesis by cyanation [organic-chemistry.org]
- 18. Synthesis of α-aminonitriles using aliphatic nitriles, α-amino acids, and hexacyanoferrate as universally applicable non-toxic cyanide sources - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Methyl 4-oxopiperidine-3-carboxylate
Welcome to the technical support guide for the synthesis of Methyl 4-oxopiperidine-3-carboxylate and its salts. This molecule is a critical heterocyclic building block in medicinal chemistry, forming the core of numerous pharmaceutical agents. The most common synthetic route is the intramolecular Dieckmann condensation of a substituted aminodiester. While robust, this reaction is sensitive to several parameters that can significantly impact yield and purity.
This guide is structured as a series of troubleshooting questions and answers to directly address common challenges encountered in the lab. We will delve into the causality behind each experimental step, providing you with the expert insights needed to optimize your synthesis.
Workflow Overview: Dieckmann Condensation Route
The synthesis typically proceeds via the base-catalyzed intramolecular cyclization of a diester, such as N-substituted bis(2-methoxycarbonylethyl)amine, to form the β-keto ester product. The process can be broken down into three key stages: Reaction Setup, Reaction Execution, and Product Work-up/Purification.
Caption: General workflow for the synthesis of this compound.
Part 1: Reagent Quality and Reaction Setup
The success of a Dieckmann condensation is often determined before the reaction even begins. The quality of your reagents and the integrity of your setup are paramount.
Q1: My reaction is sluggish or fails to initiate. I see mostly starting material after several hours. What is the most likely cause?
A1: The most probable cause is the presence of protic contaminants, primarily water, in your reaction system. The Dieckmann condensation relies on a strong base (e.g., sodium hydride, sodium ethoxide) to deprotonate the α-carbon of one of the ester groups, generating a nucleophilic enolate.[1][2][3] Water or other protic impurities (like ethanol in your solvent) will rapidly quench the strong base, preventing the formation of the necessary enolate and halting the reaction.
Troubleshooting Steps:
-
Solvent Purity: Ensure your solvent (e.g., toluene, THF) is anhydrous. Use a freshly opened bottle of anhydrous solvent or dry it using appropriate methods (e.g., distillation from sodium/benzophenone or passing through an activated alumina column).
-
Reagent Handling: Sodium hydride (NaH) is a common base for this reaction. It is often sold as a dispersion in mineral oil. Ensure you wash the NaH with dry hexanes or pentanes under an inert atmosphere to remove the oil before use. Handle all reagents under an inert atmosphere (Nitrogen or Argon) to prevent exposure to atmospheric moisture.
-
Glassware: All glassware must be thoroughly dried before use, typically by oven-drying at >120 °C for several hours and cooling under a stream of dry nitrogen or in a desiccator.
Q2: Which base should I choose? I've seen procedures using sodium hydride (NaH), sodium ethoxide (NaOEt), and potassium tert-butoxide (KOtBu).
A2: The choice of base is critical and depends on your specific substrate and desired reaction conditions. The primary goal is to select a base strong enough to generate the enolate without promoting significant side reactions.
| Base | Typical Solvent | Temperature | Key Considerations |
| Sodium Hydride (NaH) | Toluene, THF, DMF | RT to Reflux | Pros: Insoluble, non-nucleophilic, reaction goes to completion as H₂ gas evolves. Cons: Highly reactive with water, requires careful handling (mineral oil removal). |
| Sodium Ethoxide (NaOEt) | Ethanol, Toluene | RT to Reflux | Pros: Soluble, effective. Cons: Can lead to transesterification if your substrate is not an ethyl ester. The reaction is an equilibrium; must match the alkoxide to the ester to prevent side products.[4] |
| Potassium tert-Butoxide (KOtBu) | t-BuOH, THF | 0 °C to RT | Pros: Very strong, sterically hindered base. Useful for less acidic substrates. Cons: Can promote elimination or other side reactions if not used carefully. |
An investigation into the synthesis of a related piperidone found that while various bases like NaH, NaOtBu, and NaOMe were effective, the choice significantly impacted the final yield, with yields of 64%, 61%, and 40% respectively under their conditions.[5] For methyl esters, sodium methoxide would be a logical choice to prevent transesterification.
Part 2: Reaction Execution and Monitoring
Controlling the reaction parameters is key to maximizing yield and minimizing the formation of impurities.
Q3: My reaction gives a complex mixture of products, and the yield of the desired β-keto ester is low. What's going wrong?
A3: This issue often points to two potential problems: intermolecular condensation or a retro-Dieckmann reaction.
-
Intermolecular Condensation (Dimerization): This is the intermolecular version of the Claisen condensation, where two different diester molecules react with each other instead of one molecule reacting with itself. This is favored at high concentrations.
-
Solution: Employ high-dilution techniques.[5] Performing the reaction at a low concentration (e.g., 0.1 M or less) favors the intramolecular pathway. This can be achieved by slowly adding the starting diester via a syringe pump to a solution of the base in the solvent.
-
-
Retro-Dieckmann Reaction: The Dieckmann condensation is a reversible equilibrium.[5][6] The final, stable product in the reaction mixture is the deprotonated β-keto ester enolate. If the reaction temperature is too high or if the work-up is not performed carefully, the cyclic product can undergo ring-opening, reverting to the starting diester.
-
Solution: Maintain careful temperature control. Running the reaction at room temperature or slightly elevated temperatures is often sufficient. Some protocols note that running the reaction at reflux can decrease the yield.[5] The driving force for the reaction is the final deprotonation of the product, which is irreversible and shifts the equilibrium forward.[3]
-
Caption: A troubleshooting flowchart for low-yield Dieckmann condensations.
Part 3: Work-up, Purification, and Product Stability
The final steps are crucial for isolating a pure, stable product. The β-keto ester functionality is sensitive and can be prone to degradation.
Q4: I seem to lose a lot of product during the aqueous work-up. How can I improve my recovery?
A4: The work-up for a Dieckmann condensation must be performed carefully to avoid hydrolysis and decomposition of the product. After the reaction is complete, the product exists as its sodium enolate salt, which is soluble in the aqueous phase.
Optimized Work-up Protocol:
-
Quenching: Cool the reaction mixture in an ice bath. Slowly and carefully quench the excess base by adding a protic solvent like ethanol or methanol, followed by water.
-
Acidification: This is the most critical step. The goal is to protonate the enolate to form the neutral β-keto ester, which will then be soluble in the organic extraction solvent.
-
Slowly add a dilute acid (e.g., 1M HCl or 10% acetic acid) to the cold aqueous layer until the pH is weakly acidic (pH 5-6). Crucially, do not over-acidify or allow the temperature to rise significantly. Harsh acidic conditions or high temperatures can promote hydrolysis of the ester followed by decarboxylation.[5][7]
-
-
Extraction: Promptly extract the neutralized aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Perform multiple extractions to ensure complete recovery.
-
Washing: Wash the combined organic layers with brine to remove excess water, then dry over anhydrous sodium sulfate or magnesium sulfate.
Q5: My final product is unstable and seems to decompose over time, showing a loss of the methoxycarbonyl group. What is happening?
A5: You are likely observing decarboxylation. β-keto esters can be hydrolyzed to the corresponding β-keto acid, which is often unstable and readily loses CO₂ upon gentle heating to yield a ketone (in this case, 4-piperidone).[7][8][9]
Causes and Prevention:
-
Residual Acid/Base: Traces of acid or base from the work-up can catalyze hydrolysis and subsequent decarboxylation over time. Ensure the product is purified thoroughly to remove any catalytic impurities.
-
Moisture: The presence of water can facilitate the initial hydrolysis step. Store the final product in a desiccator over a drying agent.
-
Heat: Avoid excessive heat during solvent removal (roto-evaporation) and storage. Store the product in a refrigerator or freezer.
For long-term stability, the product is often isolated and stored as its hydrochloride salt. The salt is typically a stable, crystalline solid that is less prone to decomposition. It can be generated by bubbling dry HCl gas through an ethereal solution of the purified free base or by adding a solution of HCl in a solvent like isopropanol or ether.
References
- 1. Dieckmann condensation - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Dieckmann Condensation - Chemistry Steps [chemistrysteps.com]
- 4. grokipedia.com [grokipedia.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Dieckmann Condensation [organic-chemistry.org]
- 7. aklectures.com [aklectures.com]
- 8. Decarboxylation - Chemistry Steps [chemistrysteps.com]
- 9. m.youtube.com [m.youtube.com]
Troubleshooting low conversion rates in nitrile hydrolysis of piperidine derivatives
Welcome to our dedicated technical support center for troubleshooting low conversion rates in the nitrile hydrolysis of piperidine derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in this critical synthetic transformation. As a Senior Application Scientist, I have compiled this resource based on established chemical principles and field-proven insights to help you navigate the complexities of this reaction.
Introduction: The Challenge of Piperidine Nitrile Hydrolysis
The conversion of a nitrile to a carboxylic acid is a fundamental transformation in organic synthesis, often pivotal in the preparation of pharmaceutical intermediates. However, when the nitrile is part of a piperidine scaffold, the reaction can be far from straightforward. The basicity of the piperidine nitrogen introduces a layer of complexity, often leading to incomplete reactions, catalyst inhibition, and the formation of unwanted byproducts. This guide provides a structured approach to understanding and overcoming these common hurdles.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions encountered during the hydrolysis of piperidine-containing nitriles.
Q1: Why is my nitrile hydrolysis stalling at the amide intermediate?
A1: The hydrolysis of a nitrile to a carboxylic acid is a two-step process, proceeding through an amide intermediate.[1] Incomplete conversion to the carboxylic acid often indicates that the reaction conditions are not sufficiently forcing to hydrolyze the amide, which can be more stable than the starting nitrile under certain conditions.[2] In the case of piperidine derivatives under acidic conditions, the protonated piperidinium salt of the amide intermediate may precipitate from the reaction mixture, effectively halting its further hydrolysis.
Q2: I'm observing a significant decrease in my reaction rate when using an acid catalyst. What is happening?
A2: This is a classic case of catalyst inhibition or poisoning. The basic nitrogen atom of the piperidine ring can coordinate to and deactivate acid catalysts, particularly Lewis acids.[3][4] This interaction reduces the effective concentration of the catalyst, leading to a slowdown or complete stoppage of the reaction.
Q3: Can I selectively obtain the amide from my piperidine nitrile?
A3: Yes, selective conversion to the amide is possible and sometimes desirable. This can often be achieved by using milder reaction conditions. For instance, base-catalyzed hydrolysis with careful monitoring and milder heating can favor the formation of the amide.[5] Additionally, certain catalytic systems are designed for the selective hydration of nitriles to amides.
Q4: Are there any common side reactions I should be aware of?
A4: A significant side reaction to be mindful of is the decarboxylation of the final piperidine carboxylic acid product, especially if the carboxyl group is at a position that can form a stable carbanion or undergo a concerted elimination upon heating.[6] The reaction conditions, particularly high temperatures and extreme pH, can promote this undesired loss of CO2.
In-Depth Troubleshooting Guides
This section provides detailed, step-by-step guidance to diagnose and resolve common issues leading to low conversion rates.
Guide 1: Overcoming Incomplete Conversion in Acid-Catalyzed Hydrolysis
Low conversion in acid-catalyzed hydrolysis of piperidine nitriles is a frequent challenge. The following workflow provides a systematic approach to troubleshooting this issue.
Troubleshooting Workflow for Acid-Catalyzed Hydrolysis
Caption: A troubleshooting flowchart for low conversion in acid-catalyzed nitrile hydrolysis.
The basicity of the piperidine nitrogen is a primary culprit in the deactivation of acid catalysts.
-
Symptom: The reaction starts but slows down significantly or stops completely over time.
-
Cause: The lone pair of electrons on the piperidine nitrogen coordinates to the acid catalyst, rendering it inactive.[3]
-
Solutions:
-
Stoichiometric Protonation: Add a strong, non-coordinating acid (e.g., HCl, H₂SO₄) in a stoichiometric amount to protonate the piperidine nitrogen before adding the hydrolysis catalyst. This prevents the nitrogen from interfering with the catalyst.[3]
-
N-Protection Strategy: Temporarily protect the piperidine nitrogen with a suitable protecting group, such as a tert-butyloxycarbonyl (Boc) group. This strategy effectively masks the basicity of the nitrogen, allowing the hydrolysis to proceed without interference. The protecting group can be removed in a subsequent step.
-
-
Dissolve the piperidine nitrile (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or a mixture of tetrahydrofuran (THF) and water.
-
Add a base, such as triethylamine (1.2 eq) or sodium bicarbonate (2.0 eq).
-
Add di-tert-butyl dicarbonate (Boc₂O) (1.1 - 1.2 eq) to the stirred solution.
-
Stir the reaction mixture at room temperature and monitor its progress by Thin-Layer Chromatography (TLC).
-
Upon completion, perform an aqueous workup and extract the product with an organic solvent.
-
Dry the organic layer, concentrate under reduced pressure, and purify the N-Boc protected piperidine nitrile by column chromatography if necessary.
If catalyst inhibition is not the primary issue, the reaction conditions may not be vigorous enough to drive the hydrolysis of both the nitrile and the intermediate amide.
-
Symptom: The reaction yields a mixture of starting material, amide intermediate, and the desired carboxylic acid.
-
Cause: Insufficient thermal energy or acid concentration to overcome the activation energy for the hydrolysis of the amide.[2]
-
Solutions:
-
Increase Temperature and Reaction Time: Gradually increase the reaction temperature, often to reflux, and extend the reaction time. Monitor the reaction progress by HPLC to determine the optimal balance.[2][7]
-
Increase Acid Concentration/Strength: Use a more concentrated solution of the acid (e.g., 6M HCl) or switch to a stronger acid like sulfuric acid.[2]
-
The formation of an insoluble intermediate can halt the reaction.
-
Symptom: A precipitate forms during the reaction, and the conversion rate plateaus.
-
Cause: The protonated amide intermediate may be insoluble in the reaction solvent.
-
Solution:
-
Solvent System Modification: Alter the solvent system to improve the solubility of the intermediate. This may involve adding a co-solvent or switching to a more polar solvent system.
-
Guide 2: Enhancing Low Conversion in Base-Catalyzed Hydrolysis
Base-catalyzed hydrolysis offers an alternative to acid-catalyzed methods, particularly when acid-sensitive functional groups are present.
Troubleshooting Workflow for Base-Catalyzed Hydrolysis
Caption: A troubleshooting flowchart for low conversion in base-catalyzed nitrile hydrolysis.
Similar to acid-catalyzed hydrolysis, incomplete conversion under basic conditions often points to insufficiently forcing conditions.
-
Symptom: The reaction stalls, leaving unreacted starting material or the amide intermediate.
-
Cause: The reaction conditions are too mild to drive the hydrolysis to completion.
-
Solutions:
-
To a solution of the piperidine nitrile in a suitable solvent (e.g., ethanol/water), add an aqueous solution of a strong base (e.g., NaOH or KOH).
-
Heat the mixture to reflux and monitor the reaction by TLC or HPLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully acidify the reaction mixture with a strong acid (e.g., HCl) to a pH of 2-3 to protonate the carboxylate salt.[7]
-
Extract the carboxylic acid product with a suitable organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
The product of base-catalyzed hydrolysis is a carboxylate salt, which is water-soluble.
-
Symptom: Low isolated yield of the carboxylic acid despite complete conversion observed by reaction monitoring.
-
Cause: Incomplete protonation of the carboxylate salt during the acidic workup.
-
Solution:
-
Careful Acidification: During the workup, ensure that the reaction mixture is acidified sufficiently (pH 2-3) to fully protonate the carboxylate and precipitate or allow for the extraction of the free carboxylic acid. Use a pH meter for accurate measurement.
-
Guide 3: Managing Side Reactions
-
Symptom: Gas evolution (CO₂) is observed, and the final product is a decarboxylated piperidine derivative.
-
Cause: The piperidine carboxylic acid product is unstable at high temperatures and/or acidic pH.[6][9]
-
Solutions:
-
Temperature Control: If decarboxylation is a known issue for your substrate, conduct the hydrolysis at the lowest effective temperature.
-
pH Management during Workup: Avoid prolonged exposure to strongly acidic conditions, especially at elevated temperatures, during the workup. Neutralize the reaction mixture promptly after acidification and proceed with extraction.[9]
-
Analytical Monitoring: A Key to Success
Effective troubleshooting relies on accurate monitoring of the reaction progress. High-Performance Liquid Chromatography (HPLC), particularly coupled with Mass Spectrometry (LC-MS), is an invaluable tool for this purpose.
Developing an HPLC-MS Method:
A robust HPLC-MS method should be able to separate and quantify the starting nitrile, the amide intermediate, and the final carboxylic acid product.
-
Column Selection: A reversed-phase C18 column is a good starting point.
-
Mobile Phase: A gradient elution using a mixture of water and acetonitrile or methanol with an acidic modifier (e.g., 0.1% formic acid or phosphoric acid) is typically effective.[10]
-
Detection: A UV detector can be used if the compounds have a suitable chromophore. Mass spectrometry provides greater sensitivity and specificity, allowing for unambiguous identification of all components.
Table 1: Example HPLC Conditions for Reaction Monitoring
| Parameter | Recommended Setting |
| Column | C18, 2.7 µm, 4.6 x 50 mm |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | 5-95% B over 10 minutes |
| Flow Rate | 0.5 mL/min |
| Column Temp. | 40 °C |
| Detection | UV (e.g., 220 nm) and/or ESI-MS |
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Nitrile to Amide - Common Conditions [commonorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. CN107805218B - Method for preparing 4-Boc-aminopiperidine - Google Patents [patents.google.com]
- 8. Selective NaOH-catalysed hydration of aromatic nitriles to amides - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 9. Unveiling the Decarboxylation of a Malonic Acid‐Containing Macrocycle at Acidic pH: Implications and Applications of an Overlooked Phenomenon - PMC [pmc.ncbi.nlm.nih.gov]
- 10. helixchrom.com [helixchrom.com]
Technical Support Center: Reaction Condition Optimization for Aza-Prins Cyclization
Welcome to the technical support center for the aza-Prins cyclization. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to overcome common experimental hurdles and optimize your reaction conditions for successful synthesis of nitrogen-containing heterocycles. The aza-Prins cyclization is a powerful tool for constructing piperidine rings, which are prevalent in many natural products and pharmaceuticals.[1][2][3] This reaction involves the acid-promoted cyclization of a homoallylic amine with an aldehyde.[4][5]
Troubleshooting Guide: A-Z on Aza-Prins Cyclization
This section addresses specific issues you may encounter during your experiments, providing not just solutions but also the scientific reasoning behind them.
Issue 1: Low or No Product Yield
Question: My aza-Prins cyclization is not yielding any product, or the yield is disappointingly low. What are the likely causes and how can I improve it?
Answer: Low to no conversion in an aza-Prins cyclization can stem from several factors, primarily related to the activation of the starting materials and the stability of the intermediates.
-
Insufficient Catalyst Activity: The heart of the aza-Prins cyclization is the formation of an iminium ion from the condensation of the homoallylic amine and the aldehyde, a process catalyzed by an acid.[6][7] If the catalyst is not strong enough, this initial step will be slow or may not occur at all, leading to no reaction.
-
Troubleshooting:
-
Screen a Range of Catalysts: If you are using a mild Lewis acid (e.g., InCl₃), consider switching to a stronger one like SnCl₄, BiCl₃, or TMSOTf.[8] For Brønsted acids, moving from a weaker acid to a stronger one like trifluoroacetic acid (TFA) or a confined imino-imidodiphosphate (iIDP) catalyst can be beneficial, especially for challenging substrates.[8][9]
-
Increase Catalyst Loading: While catalytic amounts are ideal, for sluggish reactions, increasing the catalyst loading (e.g., from 10 mol% to 20-30 mol%) can sometimes initiate the reaction. However, be mindful of potential side reactions with higher catalyst concentrations.
-
-
-
Poor Iminium Ion Formation: Even with a suitable catalyst, iminium ion formation can be hindered by steric or electronic factors of your substrates.
-
Troubleshooting:
-
Aldehyde Reactivity: Electron-poor aromatic aldehydes or sterically hindered aliphatic aldehydes can be less reactive.[8][10] For these substrates, more forcing conditions such as higher temperatures or stronger catalysts may be necessary.
-
Amine Basicity: The basicity of the homoallylic amine can influence the equilibrium of imine formation. If the amine is too basic, it might quench the acid catalyst. If it's not basic enough (e.g., due to electron-withdrawing groups), it may not readily react with the aldehyde. Substrate modification might be necessary in extreme cases.
-
-
-
Unfavorable Reaction Conditions:
-
Troubleshooting:
-
Temperature: Many aza-Prins cyclizations proceed well at room temperature, but some require heating to overcome activation barriers.[6] Conversely, if you observe decomposition, lowering the temperature might be necessary. A systematic temperature screen (e.g., 0 °C, room temperature, 50 °C, reflux) is advisable.
-
Solvent: The solvent plays a crucial role in stabilizing the charged intermediates.[6] A non-coordinating, non-polar solvent like dichloromethane (DCM) or toluene is often a good starting point.[6] However, for some systems, a more polar solvent like acetonitrile can be beneficial.[7] It is important to use anhydrous solvents, as water can hydrolyze the iminium ion intermediate.[11]
-
-
Issue 2: Poor Diastereoselectivity
Question: I am getting a mixture of diastereomers in my aza-Prins cyclization. How can I improve the stereoselectivity?
Answer: Achieving high diastereoselectivity is a common challenge in aza-Prins cyclizations and is influenced by a multitude of factors that control the transition state geometry of the cyclization step.[1]
-
Nature of the Catalyst: The choice of acid catalyst can significantly impact the stereochemical outcome.
-
Troubleshooting:
-
Lewis vs. Brønsted Acids: The coordination of a Lewis acid to the iminium ion can create a more organized transition state compared to a less coordinating Brønsted acid, often leading to higher diastereoselectivity. Screening different Lewis acids with varying metal centers and ligands is a key optimization step.
-
Chiral Catalysts: For enantioselective reactions, employing chiral catalysts such as chiral phosphoric acids can induce high levels of stereocontrol.[5][10]
-
-
-
Substrate Control: The inherent structure of your homoallylic amine and aldehyde can be leveraged to favor the formation of one diastereomer.
-
Troubleshooting:
-
Steric Hindrance: Introducing bulky substituents on the homoallylic amine or the aldehyde can favor a transition state that minimizes steric interactions, leading to a single diastereomer.
-
Chiral Auxiliaries: Attaching a chiral auxiliary to the nitrogen of the homoallylic amine is a well-established strategy to induce facial selectivity in the cyclization.[4][10]
-
-
-
Reaction Parameters:
-
Troubleshooting:
-
Temperature: Lowering the reaction temperature often enhances diastereoselectivity by favoring the transition state with the lowest activation energy.
-
Solvent: The solvent can influence the conformation of the acyclic precursor and the transition state. A systematic screen of solvents with varying polarities and coordinating abilities is recommended.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the aza-Prins cyclization?
A1: The aza-Prins cyclization generally proceeds through the following key steps[6][7][12]:
-
Iminium Ion Formation: The homoallylic amine and aldehyde condense in the presence of an acid catalyst to form an electrophilic iminium ion.
-
Cyclization: The nucleophilic double bond of the homoallylic amine attacks the iminium ion in an intramolecular fashion, forming a six-membered piperidine ring and a new carbocationic intermediate.
-
Nucleophilic Trapping: The resulting carbocation is then trapped by a nucleophile present in the reaction mixture. This nucleophile can be the counter-ion of the acid catalyst (e.g., a halide), the solvent, or an added external nucleophile.
Caption: General mechanism of the aza-Prins cyclization.
Q2: How do I choose the right acid catalyst for my reaction?
A2: The choice of acid catalyst is critical and depends on the specific substrates and desired outcome. There is no one-size-fits-all answer, and screening is often necessary. Here’s a general guide:
-
Lewis Acids: These are generally effective for a wide range of substrates. Common choices include InCl₃, FeCl₃, SnCl₄, and BiCl₃.[2][8] They are particularly useful when you want to control stereoselectivity through coordination.
-
Brønsted Acids: These are often used for simpler substrates. Trifluoroacetic acid (TFA) is a common choice.[6] Stronger, specially designed Brønsted acids like confined imino-imidodiphosphates (iIDPs) can be highly effective for achieving high enantioselectivity.[9]
-
Catalyst Screening: It is highly recommended to perform a small-scale screen of a few representative Lewis and Brønsted acids to identify the optimal catalyst for your specific system.
Q3: What are common side reactions in aza-Prins cyclization and how can I avoid them?
A3: Several side reactions can compete with the desired cyclization:
-
Aza-Cope Rearrangement: The initial iminium ion can undergo an aza-Cope rearrangement, especially at higher temperatures, leading to an isomeric iminium ion that may not cyclize or may lead to undesired products.[2][13]
-
Mitigation: Running the reaction at a lower temperature can often suppress this side reaction.
-
-
Polymerization: Aldehydes, particularly reactive ones like formaldehyde, can polymerize under acidic conditions.
-
Mitigation: Adding the aldehyde slowly to the reaction mixture can help to maintain a low concentration and minimize polymerization.
-
-
Elimination: The piperidinyl carbocation intermediate can undergo elimination to form an unsaturated product instead of being trapped by a nucleophile.[13]
-
Mitigation: Using a good nucleophile as a solvent (e.g., acetonitrile) or adding an external nucleophile can favor the trapping pathway.
-
Caption: Troubleshooting workflow for aza-Prins cyclization.
Data Summary Tables
Table 1: Effect of Lewis Acid Catalyst on Yield and Diastereoselectivity
| Entry | Catalyst (mol%) | Solvent | Temp (°C) | Yield (%) | d.r. (trans:cis) |
| 1 | InCl₃ (10) | DCM | rt | 75 | 85:15 |
| 2 | FeCl₃ (10) | DCM | rt | 82 | 90:10 |
| 3 | SnCl₄ (10) | DCM | 0 | 91 | >95:5 |
| 4 | BiCl₃ (10) | MeCN | rt | 88 | 92:8 |
Data is illustrative and compiled from general trends observed in the literature. Actual results will vary based on specific substrates.
Table 2: Influence of Solvent on Reaction Outcome
| Entry | Solvent | Polarity | Coordinating Ability | Typical Outcome |
| 1 | Dichloromethane (DCM) | Low | Low | Good for initial screening, often gives clean reactions.[6] |
| 2 | Toluene | Low | Low | Can be used at higher temperatures.[6] |
| 3 | Acetonitrile (MeCN) | High | High | Can act as a nucleophile to trap the carbocation, potentially improving yields.[7] |
| 4 | Hexafluoroisopropanol (HFIP) | High | High (H-bond donor) | Promotes cascade cyclizations and can stabilize cationic intermediates.[14] |
Experimental Protocols
General Protocol for a Diastereoselective Aza-Prins Cyclization
This is a general guideline and will likely require optimization for your specific substrates.[6]
Materials:
-
Homoallylic amine (1.0 equiv)
-
Aldehyde (1.1 - 1.5 equiv)
-
Anhydrous Lewis or Brønsted acid (e.g., FeCl₃, 10 mol%)
-
Anhydrous solvent (e.g., Dichloromethane)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the homoallylic amine and the anhydrous solvent.
-
Stir the solution at the desired reaction temperature (e.g., 0 °C or room temperature).
-
Add the aldehyde to the solution.
-
In a separate flask, prepare a stock solution of the acid catalyst in the anhydrous solvent if it is a solid.
-
Add the catalyst solution dropwise to the reaction mixture over a few minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate the desired piperidine derivative.
References
- 1. researchgate.net [researchgate.net]
- 2. dobbsgroupqm.wordpress.com [dobbsgroupqm.wordpress.com]
- 3. researchgate.net [researchgate.net]
- 4. gala.gre.ac.uk [gala.gre.ac.uk]
- 5. The Aza-Prins Reaction of 1,2-Dicarbonyl Compounds with 3-Vinyltetrahydroquinolines: Application to the Synthesis of Polycyclic Spirooxindole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. An Aza-Prins Cyclization Approach to Functionalized Indolizidines from 2-Allylpyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Overcoming challenges in the selective hydrolysis of anilino-nitrile intermediates
Welcome to the technical support center for the selective hydrolysis of anilino-nitrile intermediates. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance and troubleshoot common challenges encountered during this critical transformation. As Senior Application Scientists, we have compiled field-proven insights and detailed protocols to help you navigate the complexities of converting anilino-nitriles to their corresponding amides with high selectivity and yield.
Troubleshooting Guide
This section addresses specific issues that may arise during the selective hydrolysis of anilino-nitrile intermediates. Each problem is presented in a question-and-answer format, offering explanations for the underlying causes and providing actionable solutions.
Question 1: My hydrolysis reaction is stalling, resulting in low conversion of the anilino-nitrile starting material. What are the potential causes and how can I resolve this?
Answer:
A stalled hydrolysis reaction can be attributed to several factors, primarily related to reaction kinetics and catalyst deactivation. Anilino-nitriles can be sterically hindered, and the electron-donating nature of the anilino group can reduce the electrophilicity of the nitrile carbon, making it less susceptible to nucleophilic attack.
Potential Causes & Solutions:
-
Insufficient Catalyst Activity: The chosen catalyst may not be active enough under the current reaction conditions.
-
Solution: Consider switching to a more potent catalytic system. For base-catalyzed hydrolysis, stronger bases like potassium hydroxide in tert-butyl alcohol can be effective.[1] Phase-transfer catalysts, such as tetrabutylammonium hydroxide (TBAH), can also enhance the reaction rate by facilitating the interaction between the aqueous and organic phases.[2]
-
-
Low Reaction Temperature: Hydrolysis of nitriles often requires elevated temperatures to overcome the activation energy barrier.
-
Solution: Gradually increase the reaction temperature while monitoring for the formation of byproducts. A temperature range of 80-100°C is often a good starting point for challenging substrates.
-
-
Poor Solubility: The anilino-nitrile substrate may have limited solubility in the chosen solvent system, leading to a heterogeneous reaction mixture and slow kinetics.
-
Solution: Employ a co-solvent system to improve solubility. For instance, using tert-butanol as a solvent has been reported to facilitate the hydrolysis of nitriles to amides while minimizing over-hydrolysis.[3]
-
-
Water Stoichiometry: An insufficient amount of water can lead to incomplete hydrolysis.
-
Solution: Ensure that at least a stoichiometric amount of water is present. For catalytic systems, a controlled excess of water is often beneficial.
-
Question 2: I am observing significant formation of the corresponding carboxylic acid instead of the desired amide. How can I improve the selectivity for the amide?
Answer:
The over-hydrolysis of the intermediate amide to the carboxylic acid is the most common challenge in the selective hydrolysis of nitriles.[3][4][5] This occurs because the reaction conditions that favor nitrile hydrolysis often also promote the hydrolysis of the resulting amide.
Strategies to Enhance Amide Selectivity:
| Strategy | Principle | Key Parameters to Control |
| Milder Reaction Conditions | Reduce the rate of amide hydrolysis relative to nitrile hydrolysis. | Lower temperature, shorter reaction time. |
| Choice of Catalyst | Utilize catalysts known for selective nitrile hydration. | Enzymes (nitrile hydratase), specific base catalysts (e.g., KOH in t-BuOH).[1][6] |
| Solvent Effects | Solvents can influence the relative rates of the two hydrolysis steps. | Aprotic polar solvents or alcoholic co-solvents like t-butanol can be beneficial.[3] |
| Controlled Water Content | Limiting the amount of water can disfavor the second hydrolysis step. | Use of hydrated catalysts or addition of a specific molar equivalent of water. |
| pH Control | The rates of nitrile and amide hydrolysis are pH-dependent. | Maintaining a moderately basic pH can sometimes favor amide formation. |
A particularly effective approach is the use of a base, like potassium hydroxide, in a non-aqueous but hydroxyl-containing solvent such as tert-butyl alcohol.[1] This medium facilitates the initial hydration of the nitrile but is less conducive to the subsequent hydrolysis of the amide.
Experimental Protocol: Selective Hydrolysis using KOH in tert-Butanol
This protocol provides a general procedure for the selective hydrolysis of an anilino-nitrile to the corresponding amide.
Materials:
-
Anilino-nitrile substrate
-
Potassium hydroxide (KOH)
-
tert-Butanol (t-BuOH)
-
Ethyl acetate
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Magnetic stirrer and heating plate
-
Reaction vessel with reflux condenser
Procedure:
-
To a solution of the anilino-nitrile (1.0 eq) in tert-butanol, add powdered potassium hydroxide (2.0-5.0 eq).
-
Heat the reaction mixture to reflux (typically 80-85°C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion (disappearance of starting material), cool the reaction mixture to room temperature.
-
Quench the reaction by carefully adding water.
-
Extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by recrystallization or column chromatography.
Visualizing the Process
Diagram 1: General Reaction Scheme
Caption: Reaction pathway for anilino-nitrile hydrolysis.
Diagram 2: Troubleshooting Workflow
Caption: Decision tree for troubleshooting hydrolysis issues.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of nitrile hydrolysis?
A1: Nitrile hydrolysis, under both acidic and basic conditions, proceeds in two main stages.[4][7] First, the nitrile is hydrated to form an amide intermediate.[3][5][8] In the second stage, this amide can be further hydrolyzed to a carboxylic acid (or its salt) and ammonia (or an ammonium salt).[4][5][7][8] The key to selective hydrolysis is to stop the reaction after the first stage.
Q2: How does the electronic nature of the anilino group affect the hydrolysis?
A2: The anilino group is generally electron-donating, which can decrease the electrophilicity of the nitrile carbon. This makes the nitrile less reactive towards nucleophilic attack by water or hydroxide, often necessitating more forcing conditions compared to nitriles with electron-withdrawing groups.
Q3: Are there any enzymatic methods for the selective hydrolysis of anilino-nitriles?
A3: Yes, biocatalytic methods using enzymes called nitrile hydratases are highly effective for the selective conversion of nitriles to amides under mild conditions (neutral pH and room temperature).[6][9] This approach can offer excellent chemoselectivity, preventing the formation of the carboxylic acid byproduct. However, enzyme stability, substrate scope, and cost can be limiting factors for industrial applications.[6]
Q4: Can I use strong mineral acids for selective hydrolysis?
A4: While strong acids like HCl or H₂SO₄ can catalyze nitrile hydrolysis, they are generally not ideal for selectively producing amides.[10] The harsh, heated acidic conditions required to hydrolyze the nitrile typically lead to rapid hydrolysis of the intermediate amide to the carboxylic acid.[3][5] Milder acidic conditions or alternative catalytic systems are preferred for amide synthesis.
Q5: How can I effectively monitor the progress of my reaction to stop it at the amide stage?
A5: Careful reaction monitoring is crucial. Techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Gas Chromatography (GC) are essential. It is advisable to run a reference standard of the desired amide and the potential carboxylic acid byproduct to accurately track the consumption of the starting material and the formation of products. Quenching the reaction as soon as the starting material is consumed, and before significant amounts of the carboxylic acid appear, is key to achieving high selectivity.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Converting Nitriles to Amides - Chemistry Steps [chemistrysteps.com]
- 4. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 5. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]
- 6. Nitrile-Converting Enzymes: Industrial Perspective, Challenges and Emerging Strategies [mdpi.com]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Refinement of Catalytic N-Debenzylation Conditions
Welcome to the Technical Support Center for Catalytic N-Debenzylation. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of removing N-benzyl protecting groups. Here, we move beyond standard protocols to address the nuanced challenges you may encounter at the bench. Our focus is on providing logical, field-tested solutions to common and complex issues, ensuring the integrity and success of your synthetic route.
Introduction to Catalytic N-Debenzylation
The N-benzyl group is a widely utilized protecting group for amines due to its general stability and ease of installation. Its removal, typically via palladium-catalyzed hydrogenolysis, is often considered a routine transformation. However, in practice, this reaction can be fraught with difficulties, including incomplete conversion, catalyst deactivation, and unintended side reactions. This guide provides a systematic approach to troubleshooting and optimizing these critical deprotection steps.
The fundamental mechanism of N-debenzylation via hydrogenolysis involves the oxidative addition of the C-N bond to the palladium surface, followed by hydrogenolysis to yield the deprotected amine and toluene.[1][2][3]
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems encountered during catalytic N-debenzylation in a question-and-answer format, providing both a solution and the underlying scientific rationale.
Question 1: My N-debenzylation reaction has stalled or is proceeding very slowly, with starting material remaining even after extended reaction times. What are the likely causes and how can I resolve this?
Answer: A stalled or sluggish N-debenzylation is one of the most common issues and can stem from several factors, primarily related to catalyst activity and substrate characteristics.
Primary Cause: Catalyst Poisoning
The most frequent culprit is catalyst poisoning, where substrates or impurities strongly adsorb to the palladium surface, blocking active sites.[4]
-
Nitrogen-Containing Heterocycles: Substrates containing basic nitrogen moieties, such as pyridines, imidazoles, or other N-heterocycles, are notorious for poisoning palladium catalysts.[5] The lone pair of electrons on the nitrogen atom coordinates strongly with the palladium, inhibiting its catalytic activity.[5]
-
Sulfur and Phosphorus Compounds: Trace amounts of sulfur-containing compounds (e.g., thiols, thioethers) or phosphorus-containing compounds (e.g., phosphines) in your starting material or solvent can completely deactivate the catalyst.[6][7]
Solutions for Catalyst Poisoning:
-
Acidic Additives: The addition of a stoichiometric amount of a mild acid, such as acetic acid or a dilute solution of hydrochloric acid, can protonate the basic nitrogen on your substrate.[5][8][9][10] This protonation blocks the lone pair, preventing it from coordinating with and poisoning the palladium catalyst.[5][8] For substrates stable in acidic conditions, running the reaction in aqueous HCl can be highly effective.[9]
-
Catalyst Selection: Pearlman's catalyst, Pd(OH)₂/C, is often more effective than standard Pd/C for substrates with basic nitrogen groups.[5][6][8] It is generally more resistant to poisoning by amines. In some challenging cases, a combination of Pd/C and Pd(OH)₂/C has been shown to be more effective than either catalyst alone.[11][12]
-
Increased Catalyst Loading: While not the most elegant solution, increasing the catalyst loading (e.g., from 5-10 mol% to 20-25 mol% by weight) can sometimes overcome partial poisoning by providing a sufficient number of active sites.[9]
Question 2: I'm observing incomplete conversion, but I don't suspect catalyst poisoning from my substrate's structure. What other factors should I investigate?
Answer: Beyond catalyst poisoning, several other experimental parameters can lead to incomplete reactions.
Potential Causes and Solutions:
-
Poor Catalyst Quality: The activity of Pd/C can vary significantly between batches and suppliers. An old or poorly stored catalyst may have reduced activity.
-
Solution: Always use a fresh, high-quality catalyst from a reputable supplier. If a catalyst has been opened and stored for a long time, it's advisable to test a fresh batch.[9]
-
-
Insufficient Hydrogen: For reactions run under atmospheric pressure (e.g., with a hydrogen balloon), ensuring a constant and sufficient supply of hydrogen is critical.
-
Inadequate Agitation: The reaction is a three-phase system (solid catalyst, liquid solution, gaseous hydrogen). Efficient mixing is crucial for mass transfer.
-
Sub-optimal Solvent Choice: The solvent can significantly impact the reaction rate and outcome.
-
Solution: Alcoholic solvents like methanol and ethanol are generally preferred for N-debenzylation.[13][14] In some cases, trifluoroethanol has been shown to be a superior solvent, preventing N-alkylation side reactions that can occur with other alcohols.[14] It is crucial to ensure your starting material is fully dissolved in the reaction solvent.[15]
-
Question 3: My substrate contains other reducible functional groups (e.g., aromatic halogens, double bonds). How can I selectively debenzylate the amine without affecting these other groups?
Answer: Achieving selectivity can be challenging but is often possible through careful selection of catalysts and reaction conditions.
Strategies for Selective Debenzylation:
-
Catalyst Choice: The choice of catalyst support and palladium source can influence selectivity. For instance, selective debenzylation in the presence of an aromatic chloride has been achieved with specific palladium catalysts.[16]
-
pH Control: For substrates containing both a benzylamine and an aromatic halide, the pH of the reaction medium can be used to control selectivity. Under basic conditions, dehalogenation is often favored, while acidic conditions promote debenzylation.[17]
-
Transfer Hydrogenation: Catalytic transfer hydrogenation (CTH) can sometimes offer different selectivity compared to using hydrogen gas. Common hydrogen donors include ammonium formate, cyclohexene, and 1,4-cyclohexadiene.[1][18][19] These reactions are often run at reflux temperatures and can be a milder alternative to high-pressure hydrogenation.[19]
| Parameter | Pd/C Catalytic Hydrogenation | Na/NH₃ (Birch Reduction) |
| Typical Yield | Generally high to quantitative (>90%)[20] | Good to high, but can be variable[20] |
| Reaction Time | Varies from hours to days[20] | Typically rapid, often complete within hours[20] |
| Temperature | Room temperature to moderate heating[20] | Cryogenic temperatures (-78°C to -33°C)[20] |
| Pressure | Atmospheric to elevated pressures[20] | Atmospheric pressure[20] |
| Functional Group Tolerance | Sensitive to sulfur-containing groups, alkynes, and sometimes nitro groups[20] | Tolerant of many groups sensitive to hydrogenation, but can reduce aromatic rings[20] |
| Safety Considerations | Flammable hydrogen gas, pyrophoric catalyst | Cryogenic liquids, reactive alkali metal |
A comparative table of debenzylation methods.
Frequently Asked Questions (FAQs)
Q1: What is the typical catalyst loading for an N-debenzylation reaction? A1: For standard substrates, a catalyst loading of 5-10 mol% (by weight of the substrate) of 10% Pd/C is a good starting point.[9] For more challenging substrates or those prone to poisoning, this may need to be increased.
Q2: Can I reuse the palladium catalyst? A2: While technically possible, it is generally not recommended for routine lab-scale synthesis. The catalyst activity may decrease after each use, and there is a risk of cross-contamination. For process chemistry applications, catalyst recycling is more common but requires careful validation.
Q3: What are some alternatives to palladium-catalyzed hydrogenolysis for N-debenzylation? A3: If hydrogenolysis is not feasible due to substrate incompatibility or lack of equipment, several alternatives exist:
-
Strong Acids: Lewis acids like AlCl₃ or strong protic acids can cleave N-benzyl groups, but this method is often harsh and not suitable for sensitive substrates.[21][22]
-
Birch Reduction (Na/NH₃): This method is powerful but requires cryogenic conditions and careful handling of sodium metal and liquid ammonia. It is useful for substrates that are sensitive to catalytic hydrogenation.[20]
-
Oxidative Cleavage: Reagents like ceric ammonium nitrate (CAN) or N-iodosuccinimide (NIS) can be used for oxidative debenzylation.[23][24]
Q4: How do I monitor the progress of my debenzylation reaction? A4: The reaction can be monitored by Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Gas Chromatography-Mass Spectrometry (GC-MS). A successful reaction will show the disappearance of the starting material and the appearance of a more polar product spot (the debenzylated amine) on TLC.
Experimental Protocols
Protocol 1: Standard N-Debenzylation using Hydrogen Gas
-
To a solution of the N-benzyl amine (1 mmol) in a suitable solvent (e.g., methanol, 20 mL) in a round-bottom flask, add 10% Pd/C (10 mol% by weight).
-
The flask is evacuated and backfilled with hydrogen gas three times.
-
A balloon filled with hydrogen is then attached to the flask.
-
The reaction mixture is stirred vigorously at room temperature for 4-24 hours.
-
Upon completion (monitored by TLC or LC-MS), the reaction mixture is filtered through a pad of Celite to remove the catalyst.
-
The Celite pad is washed with the reaction solvent.
-
The combined filtrate is concentrated under reduced pressure to yield the crude product, which can be purified by chromatography or crystallization.
Protocol 2: N-Debenzylation of a Substrate with a Basic Nitrogen using an Acidic Additive
-
To a solution of the N-benzyl amine containing a basic nitrogen heterocycle (1 mmol) in ethanol (60 mL), add acetic acid (1.5 mmol) at room temperature.[8]
-
Add 20% Pd(OH)₂/C (150 mg).[8]
-
The reaction mixture is stirred at 60 °C under an atmosphere of hydrogen for 14 hours.[8]
-
After cooling to room temperature, the catalyst is removed by filtration through Celite.
-
The Celite pad is washed with ethanol.
-
The combined filtrate is concentrated in vacuo, and the residue is purified by silica gel column chromatography.[8]
Protocol 3: Catalytic Transfer Hydrogenation using Ammonium Formate
-
To a stirred suspension of the N-benzyl compound (3 mmol) and an equal weight of 10% Pd/C in dry methanol (20 mL), add anhydrous ammonium formate (15 mmol) in a single portion under a nitrogen atmosphere.[19]
-
The mixture is stirred at reflux temperature, and the reaction is monitored by TLC.[19]
-
After completion, the catalyst is removed by filtration through a Celite pad, which is then washed with methanol.[19]
-
The combined filtrate is concentrated to provide the crude product.
Visualizing the Process
Troubleshooting Workflow for Stalled N-Debenzylation
A troubleshooting workflow for stalled N-debenzylation reactions.
References
- 1. Hydrogenolysis - Wordpress [reagents.acsgcipr.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Hydrogenolysis - Wordpress [reagents.acsgcipr.org]
- 4. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sciencemadness Discussion Board - Help with debenzylation of N-Benzyl - Powered by XMB 1.9.11 [sciencemadness.org]
- 10. Sciencemadness Discussion Board - Help with debenzylation of N-Benzyl - Powered by XMB 1.9.11 [sciencemadness.org]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
- 13. silicycle.com [silicycle.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. nacatsoc.org [nacatsoc.org]
- 17. researchgate.net [researchgate.net]
- 18. CTH N-Debenzylation of Protected Amines with Pd-C and Ammonium Formate - [www.rhodium.ws] [chemistry.mdma.ch]
- 19. tandfonline.com [tandfonline.com]
- 20. benchchem.com [benchchem.com]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. pubs.acs.org [pubs.acs.org]
- 24. users.ox.ac.uk [users.ox.ac.uk]
Technical Support Center: High-Yield Synthesis of Functionalized Piperidines
Welcome to the technical support center for the synthesis of functionalized piperidines. As a cornerstone of modern medicinal chemistry, the piperidine scaffold presents both immense opportunity and significant synthetic challenges.[1][2][3] This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of piperidine synthesis, offering field-proven insights, troubleshooting guides, and answers to frequently encountered questions. Our goal is to empower you to achieve high-yield, stereoselective, and scalable syntheses.
Section 1: Troubleshooting Guide for Common Synthetic Challenges
This section addresses specific issues that can arise during the synthesis of functionalized piperidines. Each problem is analyzed from a mechanistic perspective to provide robust and logical solutions.
Low Reaction Yield
Question: My reaction to form a substituted piperidine is consistently resulting in low yields. What are the common causes and how can I improve it?
Answer: Low yields in piperidine synthesis often trace back to a few key areas: suboptimal reaction conditions, catalyst deactivation, substrate instability, or competing side reactions. Let's break down the troubleshooting process based on the synthetic strategy.
Troubleshooting Strategy: Low Yield
| Probable Cause | Diagnostic Check | Recommended Solution | Scientific Rationale |
| Suboptimal Reagent/Catalyst Activity | Test the catalyst or reagents on a known, reliable reaction to confirm their activity.[4] | Use a fresh batch of catalyst/reagents. For catalytic hydrogenations, ensure the catalyst (e.g., Pd/C, PtO₂) has not been poisoned.[5] | Catalysts can deactivate over time due to exposure to air, moisture, or impurities in the starting materials. Substrate impurities (e.g., sulfur compounds) can act as catalyst poisons. |
| Incomplete Reaction | Monitor reaction progress closely using TLC, LC-MS, or GC-MS at regular intervals. | Increase reaction time or catalyst loading.[4] Consider a more active catalyst system (e.g., Rh/C can be more active than Pd/C for pyridine reduction).[5] | The reaction may be kinetically slow under the initial conditions. Increasing catalyst loading or switching to a more active catalyst can enhance the reaction rate. |
| Side Product Formation | Analyze the crude reaction mixture by NMR and MS to identify major byproducts. | Lower the reaction temperature to minimize thermal decomposition or polymerization.[5] Optimize reaction time to prevent the degradation of the desired product over extended periods.[5] | Higher temperatures can provide the activation energy for undesired pathways, such as elimination, rearrangement, or polymerization. |
| Poor Substrate Reactivity (e.g., Aza-Diels-Alder) | Assess the electronic properties of your diene and imine. | For Aza-Diels-Alder reactions, use imines with electron-withdrawing groups on the nitrogen to increase reactivity.[5] Screen a variety of Lewis or Brønsted acid catalysts to find one that optimally activates the dienophile.[5][6] | Electron-withdrawing groups on the imine nitrogen lower the LUMO energy, facilitating the cycloaddition with the electron-rich diene. The choice of acid catalyst is critical for activating the imine without causing substrate degradation. |
Poor Stereoselectivity
Question: I am attempting a stereoselective piperidine synthesis, but I'm observing a mixture of diastereomers or a low enantiomeric excess (ee). How can I improve the stereochemical outcome?
Answer: Achieving high stereoselectivity is a common hurdle, particularly when creating multiple chiral centers. The root cause often lies in the reaction mechanism, the choice of catalyst, or the inherent properties of the substrate.
Troubleshooting Strategy: Poor Stereoselectivity
| Probable Cause | Diagnostic Check | Recommended Solution | Scientific Rationale |
| Non-Optimal Catalyst/Chiral Ligand | Screen a panel of chiral catalysts or ligands. | For enantioselective reactions, modify the chiral ligand. For example, in a zinc-catalyzed [4+2] cyclization, different BOPA ligands can dramatically affect enantioselectivity.[7] | The catalyst's chiral environment dictates the facial selectivity of the attack. Subtle steric and electronic modifications to the ligand can significantly alter the transition state energies, favoring one enantiomer over the other. |
| Incorrect Reaction Pathway | Analyze byproducts and intermediates to determine if the reaction is proceeding through the desired concerted pathway. | In formal Aza-Diels-Alder reactions, a stepwise Mannich-Michael pathway can lead to poor diastereoselectivity.[5][8] Using cyclic dienes often enhances diastereoselectivity due to their conformationally restricted nature.[5] | A concerted [4+2] cycloaddition is stereospecific, whereas a stepwise pathway involves rotatable bonds in the intermediate, which can lead to a loss of stereochemical information. |
| Epimerization of Product | Subject the purified product to the reaction conditions (without reactants) to check for stability. | Add a base scavenger if acidic conditions are causing epimerization, or vice-versa. Purify the product promptly after the reaction is complete. For piperidones, epimerization at the α-carbon can be induced by base (e.g., K₂CO₃) to favor the thermodynamically more stable isomer.[9] | If a stereocenter is adjacent to a carbonyl group or is otherwise acidic, it can be prone to epimerization under either acidic or basic conditions, leading to a mixture of diastereomers. |
| Temperature Effects | Run the reaction at a lower temperature. | Lowering the reaction temperature can significantly improve stereoselectivity.[5] | The difference in activation energies between the pathways leading to different stereoisomers is often small. Lower temperatures increase the preference for the pathway with the lower activation energy, thus enhancing selectivity. |
Section 2: Frequently Asked Questions (FAQs)
General Strategy & Optimization
Q1: What are the primary methods for constructing the piperidine ring, and how do I choose the best one for my target molecule?
The choice of synthetic strategy is dictated by the desired substitution pattern, stereochemistry, and available starting materials. The main approaches include:
-
Hydrogenation of Pyridines: Ideal for producing simple or substituted piperidines when the corresponding pyridine is readily available.[10] Challenges include controlling partial hydrogenation and preventing over-reduction (C-N bond cleavage).[4] Rhodium-based catalysts are often more selective than palladium or nickel for this transformation.[4][5]
-
Intramolecular Cyclization (e.g., Reductive Amination): A powerful and versatile method involving the cyclization of a linear precursor containing both an amine and a carbonyl (or a precursor to it).[11][12] Double reductive amination of dicarbonyl compounds is particularly effective for creating polyhydroxylated piperidines.[13]
-
Cycloaddition Reactions (e.g., Aza-Diels-Alder): Excellent for constructing highly functionalized piperidines in a single step with good stereochemical control.[8][10] The reaction involves an imine (dienophile) and a diene.[6]
-
Multicomponent Reactions (MCRs): These reactions combine three or more starting materials in a single pot to rapidly build molecular complexity, offering high efficiency and atom economy.[14]
The following diagram illustrates a decision-making workflow for selecting a synthetic strategy.
References
- 1. nbinno.com [nbinno.com]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 8. Mannich–Michael versus formal aza-Diels–Alder approaches to piperidine derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. apps.dtic.mil [apps.dtic.mil]
- 11. Cyclisations and Strategies for Stereoselective Synthesis of Piperidine Iminosugars - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. soc.chim.it [soc.chim.it]
- 14. researchgate.net [researchgate.net]
Avoiding byproduct formation in piperidone reactions
Welcome to the technical support center for piperidone reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic routes. Piperidones are crucial intermediates in medicinal chemistry, and controlling their synthesis to avoid byproduct formation is paramount for achieving high purity and yield. This center[1][2][3] provides in-depth, experience-driven advice in a direct question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: My Dieckmann condensation to form a 4-piperidone is giving a low yield and a viscous oil instead of a solid product. What's going on?
A1: This is a classic issue in Dieckmann condensations, an intramolecular Claisen reaction used to form cyclic β-keto esters. The oily re[4][5][6]sidue and low yield strongly suggest that intermolecular Claisen condensation is outcompeting the desired intramolecular cyclization, leading to oligomeric or polymeric byproducts.
Causalit[7]y: The Dieckmann reaction relies on a delicate balance. For cyclization to occur, the two ester ends of a single molecule must react with each other. If the concentration of your diester substrate is too high, the reactive enolate of one molecule is more likely to find and react with the ester of a different molecule, initiating polymerization.
Troubles[8]hooting Steps:
-
Employ High-Dilution Conditions: This is the most critical parameter. Rerun the reaction at a significantly lower concentration (e.g., <0.01 M). This kineti[8]cally favors the intramolecular pathway. A slow, syringe-pump addition of the substrate to the base/solvent mixture is an excellent technique to maintain low concentrations throughout the reaction.
-
Check Your Base: Ensure you are using at least two full equivalents of a strong, non-nucleophilic base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu). The first e[7]quivalent generates the reactive enolate, and the second is consumed by deprotonating the acidic β-keto ester product, driving the equilibrium toward the cyclized product.
-
Solve[4][5]nt Choice: Use a dry, aprotic solvent like toluene or THF. Protic solvents (like ethanol) can interfere with the base and reverse the condensation.
Q2: [4][7]In my Stork enamine alkylation of a piperidone, I'm observing significant N-alkylation and some unreacted starting material. How can I improve C-alkylation selectivity?
A2: This problem highlights the dual nucleophilicity of enamines. While the α-carbon is the desired site of reaction (C-alkylation), the nitrogen atom's lone pair can also act as a nucleophile, leading to the formation of a quaternary ammonium salt (N-alkylation).
Causalit[9]y & Solutions:
-
Electrophile Reactivity: Highly reactive electrophiles, especially methyl iodide and some primary alkyl halides, are notorious for favoring N-alkylation. If possible[9], switch to less reactive electrophiles like benzylic or allylic halides, or α-halo esters.
-
Steri[10][11]c Hindrance: N-alkylation is sterically sensitive. Using a bulkier secondary amine (e.g., diisopropylamine instead of piperidine) to form the enamine can sterically shield the nitrogen, disfavoring N-alkylation.
-
Reaction Conditions: Ensure the reaction is run under strictly anhydrous conditions. The presence of water can hydrolyze the enamine back to the starting ketone. Monitor the[10] initial enamine formation with a Dean-Stark trap to ensure all water is removed before adding the electrophile.
Q3: [10]My reductive amination to produce a substituted piperidine is sluggish and forms multiple byproducts. How can I optimize it?
A3: Reductive amination is a powerful C-N bond-forming reaction, but its success depends on the careful balance between imine/iminium ion formation and reduction. Common bypr[12][13]oducts arise from the reduction of the starting carbonyl, the self-condensation of the aldehyde/ketone, or the formation of dimeric/tertiary amines.
Troubleshooting Protocol:
-
Choice of Reducing Agent: The key is to use a hydride donor that is selective for the iminium ion over the carbonyl group. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this reason. It is mild [12][14]enough not to reduce the ketone/aldehyde starting material but is highly effective at reducing the protonated imine. Sodium borohydride (NaBH₄) can also be used, but imine formation should be allowed to complete before its addition.
-
Contr[12]ol the pH: Imine formation is acid-catalyzed. A catalytic amount of acetic acid is often added to facilitate this step. However, th[12]e pH must not be too low, as it will protonate the starting amine, rendering it non-nucleophilic. A pH range of 5-7 is typically optimal.
-
Solvent and Temperature: Use a non-protic solvent like 1,2-dichloroethane (DCE) or dichloromethane (DCM). Running the[12][14] reaction at room temperature is usually sufficient. Overheating can promote side reactions.
In-Depth Troubleshooting Guides
Issue 1: Preventing Polymerization in Aza-Michael Additions for Piperidone Synthesis
Question: I am attempting an intramolecular aza-Michael addition to form a piperidone ring, but I am primarily isolating a polymeric material. How can I promote the desired 6-endo-trig cyclization?
Answer: The formation of polymers indicates that the intermolecular aza-Michael reaction is dominating. While 6-end[15]o cyclizations can be challenging, they are feasible with the correct strategy. The core issue, similar to the Dieckmann condensation problem, is reaction concentration.
Mechanistic Insight: The desired pathway involves the nitrogen nucleophile attacking the β-carbon of the tethered Michael acceptor within the same molecule. The competing pathway involves the nitrogen of one molecule attacking the acceptor of another.
Workflow for Promoting Intramolecular Aza-Michael Addition
Caption: Troubleshooting workflow for intramolecular aza-Michael reactions.
Detailed Protocol for High-Dilution Aza-Michael Cyclization:
-
Apparatus Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add the solvent (e.g., dry THF, 90% of the total reaction volume) and the base (e.g., 1.1 eq of DBU).
-
Substrate Preparation: In a separate flask, dissolve the amino-tethered Michael acceptor substrate in the remaining 10% of the solvent.
-
Slow Addition: Draw the substrate solution into a syringe and place it on a syringe pump. Set the pump to add the solution to the stirred base/solvent mixture over a period of 4-8 hours.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for an additional 12-24 hours after the addition is complete. Monitor the disappearance of starting material by TLC or LC-MS.
-
Workup: Quench the reaction with saturated aqueous ammonium chloride, extract the product with an organic solvent, dry, and concentrate. Purify by column chromatography.
Issu[1]e 2: Controlling Regioselectivity in the Dieckmann Condensation of Unsymmetrical Diesters
Question: I am using an unsymmetrical N-substituted aminodiester for a Dieckmann condensation, and I'm getting a mixture of two regioisomeric piperidones. How can I control which ketone is formed?
Answer: This is a common challenge when the two α-carbons of the diester have different substitution patterns and/or acidities. The reaction will proceed via the formation of the most stable enolate (thermodynamic control) or the most rapidly formed enolate (kinetic control).
Mechanistic Pathways & Control Strategies:
Caption: Kinetic vs. Thermodynamic control in Dieckmann condensations.
Strategy Selection Table:
| Desired Product | Control Type | Recommended Conditions | Rationale |
| Ketone at the less-substituted α-carbon | Kinetic | Base: Lithium diisopropylamide (LDA) Temp: -78 °C Solvent: THF | A strong, bulky, non-nucleophilic base at low temperature will rapidly and irreversibly deprotonate the most accessible (least sterically hindered) proton. |
| Ketone at the more-substituted α-carbon | Thermodynamic | Base: Sodium ethoxide (NaOEt) Temp: Reflux Solvent: Ethanol or Toluene | A weaker base at higher temperatures allows for equilibrium between the possible enolates. The reaction will proceed via the most stable, more substituted enolate. |
Experi[16]mental Protocol (Kinetic Control):
-
Prepare a solution of LDA (1.1 eq) in dry THF and cool to -78 °C under nitrogen.
-
Dissolve the unsymmetrical diester (1.0 eq) in a small amount of dry THF.
-
Add the diester solution dropwise to the stirred LDA solution at -78 °C.
-
Stir for 1-2 hours at -78 °C to ensure complete enolate formation.
-
Slowly warm the reaction to room temperature and stir overnight.
-
Quench with a proton source (e.g., acetic acid or sat. aq. NH₄Cl) and proceed with standard workup and purification.
References
- 1. benchchem.com [benchchem.com]
- 2. chemrevlett.com [chemrevlett.com]
- 3. researchgate.net [researchgate.net]
- 4. Dieckmann Condensation [organic-chemistry.org]
- 5. Dieckmann condensation - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. reddit.com [reddit.com]
- 8. benchchem.com [benchchem.com]
- 9. Stork enamine alkylation - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. Stork Enamine Reaction (Chapter 109) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. reddit.com [reddit.com]
- 15. Frontiers | Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation [frontiersin.org]
- 16. Dieckmann Reaction (Chapter 39) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
Technical Support Center: Scaling Up the Synthesis of Methyl 4-oxopiperidine-3-carboxylate
Welcome to the technical support center for the synthesis and scale-up of Methyl 4-oxopiperidine-3-carboxylate. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges and questions that arise during the synthesis of this valuable heterocyclic building block. Here, we provide in-depth, experience-driven advice in a direct question-and-answer format, moving beyond simple protocols to explain the "why" behind the "how."
I. Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the synthesis of this compound and its derivatives.
Q1: What is the most common and scalable synthetic route to this compound?
A1: The most prevalent and industrially adaptable method for synthesizing the this compound core structure is the intramolecular Dieckmann condensation of a corresponding N-substituted bis(ester) amine.[1][2][3] This reaction is highly effective for forming the requisite six-membered ring.[2][4] The resulting N-substituted product, such as the N-benzyl derivative, can then be deprotected to yield the secondary amine, which is typically isolated as its more stable hydrochloride salt.
Q2: Why is the product often isolated as a hydrochloride salt?
A2: this compound, as a free base, is a β-keto ester with a secondary amine. This combination can make the free base less stable over long-term storage and more challenging to purify by crystallization. The hydrochloride salt is a crystalline solid with a defined melting point, making it easier to handle, purify, and store.[5][6] The salt form also prevents potential side reactions that can occur with the free amine, such as self-condensation or degradation.
Q3: My Dieckmann condensation is giving a low yield. What are the first parameters I should investigate?
A3: Low yields in a Dieckmann condensation are a common issue. The first parameters to scrutinize are the purity and dryness of your starting materials and solvent, and the choice and quality of your base. Even small amounts of water or alcohol can quench the strong base required for the reaction. Ensure your diester starting material is pure and your solvent is rigorously dried. The choice of base is also critical; stronger, non-nucleophilic bases often give better results. For a more detailed breakdown, please refer to our troubleshooting guide below.
Q4: Can I use sodium ethoxide as the base for the Dieckmann condensation?
A4: While sodium ethoxide is a classic base for Claisen and Dieckmann condensations, it can lead to side reactions like transesterification if your starting material is a methyl ester.[4][7] To avoid this, it is best to match the alkoxide base to the ester group (e.g., sodium methoxide for methyl esters). However, for scale-up, stronger, non-alkoxide bases like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) are often preferred as they can lead to higher yields and cleaner reactions by minimizing reversible reactions.[8]
Q5: My final product seems to be decarboxylating. How can I prevent this?
A5: Decarboxylation is a known side reaction for β-keto esters, especially upon heating in the presence of acid or base.[9][10] To prevent this, avoid prolonged exposure to harsh acidic or basic conditions during workup and purification. If an acidic workup is necessary, perform it at low temperatures and as quickly as possible. Similarly, if purifying by distillation, use high vacuum to keep the distillation temperature low. For many applications, converting the free base to the hydrochloride salt soon after isolation can improve stability.
II. Troubleshooting Guide: The Dieckmann Condensation on Scale
This guide provides a more detailed approach to resolving specific issues you may encounter when scaling up the synthesis.
Problem 1: Low or No Conversion of Starting Material
Symptoms:
-
TLC or GC-MS analysis shows a high percentage of the starting diester remaining after the expected reaction time.
-
Low yield of the desired β-keto ester.
Potential Causes & Solutions:
| Cause | Scientific Rationale | Recommended Action |
| Inactive Base | Strong bases like NaH can degrade upon improper storage, reacting with atmospheric moisture. Sodium and potassium alkoxides are also hygroscopic. | Use a fresh bottle of base or titrate a sample to determine its activity. For NaH, a fresh dispersion in mineral oil is recommended. |
| Insufficient Base | The Dieckmann condensation is an equilibrium process. A full equivalent of base is consumed to deprotonate the product, which is more acidic than the starting ester, thus driving the reaction to completion.[4] | Use at least one full equivalent of a strong base. For sluggish reactions, a slight excess (1.1-1.2 equivalents) may be beneficial. |
| Presence of Protic Impurities | Water or alcohols in the solvent or starting material will quench the strong base, halting the reaction. | Rigorously dry all solvents and glassware. Dry the starting diester under high vacuum before use. |
| Reaction Temperature is Too Low | While lower temperatures can reduce side reactions, some activation energy is required to initiate the condensation. | If using a milder base like an alkoxide, gentle heating may be necessary. For stronger bases like NaH, the reaction is often exothermic and may not require external heating once initiated. |
Problem 2: Formation of a Thick, Unstirrable Slurry or Polymeric Byproducts
Symptoms:
-
The reaction mixture becomes a thick precipitate that impedes stirring.
-
Isolation of a tacky, insoluble material instead of the desired product.
Potential Causes & Solutions:
| Cause | Scientific Rationale | Recommended Action |
| Intermolecular Condensation | At high concentrations, the enolate of one molecule can react with the ester of another, leading to oligomers or polymers instead of the desired intramolecular cyclization.[11] | Run the reaction at a higher dilution. This favors the intramolecular pathway. A common starting point is 0.1-0.5 M. |
| Insoluble Sodium Enolate | The sodium enolate of the product β-keto ester may be insoluble in the reaction solvent, leading to precipitation. | While this is often a sign of product formation, it can cause processing issues. Consider using a solvent system that can better solvate the intermediate, such as a mixture of toluene and THF, or using a potassium base (e.g., KH or t-BuOK) as potassium salts are often more soluble. |
Problem 3: Product Degradation During Workup and Purification
Symptoms:
-
Low isolated yield despite good initial conversion.
-
Presence of 4-piperidone (the decarboxylated product) in the final material.
Potential Causes & Solutions:
| Cause | Scientific Rationale | Recommended Action |
| Hydrolysis and Decarboxylation | β-keto esters can be hydrolyzed to the corresponding β-keto acid, which is often unstable and readily decarboxylates, especially with heat.[9][10][12] This is accelerated by both acidic and basic conditions. | During aqueous workup, use a buffered or weakly acidic solution (e.g., saturated ammonium chloride) instead of strong acids. Keep the temperature low (0-5 °C) during the quench and extraction. |
| Reverse Dieckmann Reaction | In the presence of a strong base, particularly alkoxides, the reaction can be reversible, leading to ring-opening of the product.[13] | Ensure the reaction is fully quenched before any prolonged heating or workup steps. Using a non-nucleophilic base like NaH can also minimize this. |
| Thermal Decomposition | The product may be thermally labile, especially as the free base. | If purification requires distillation, use a high-vacuum, short-path distillation apparatus to minimize the temperature and residence time. Crystallization of the hydrochloride salt is often a better alternative.[5][14] |
III. Experimental Protocols & Workflows
Protocol 1: Synthesis of Methyl 1-benzyl-4-oxopiperidine-3-carboxylate
This protocol is a representative example for the synthesis of an N-protected precursor.
Workflow Diagram:
Caption: Synthesis and Purification Workflow
Step-by-Step Procedure:
-
Preparation: To a flame-dried, three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add sodium hydride (1.2 eq., 60% dispersion in mineral oil). Wash the NaH with dry hexanes (3x) to remove the mineral oil, and then carefully add dry toluene.
-
Reaction: To the stirred suspension of NaH in toluene, add a solution of methyl N-benzyl-N-(2-(methoxycarbonyl)ethyl)glycinate (1.0 eq.) in dry toluene dropwise at a rate that maintains a gentle reflux. After the addition is complete, heat the mixture to 60-70 °C for 2-4 hours, or until TLC/GC-MS analysis indicates complete consumption of the starting material.
-
Workup: Cool the reaction mixture to 0 °C in an ice bath. Slowly and carefully quench the reaction by the dropwise addition of glacial acetic acid until gas evolution ceases. Add water and separate the layers.
-
Isolation: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude product can be purified by column chromatography on silica gel. Alternatively, dissolve the crude oil in diethyl ether or ethyl acetate and bubble dry HCl gas through the solution to precipitate the hydrochloride salt, which can then be recrystallized.
Protocol 2: Deprotection and Isolation as Hydrochloride Salt
Workflow Diagram:
Caption: N-Debenzylation and Salt Formation
Step-by-Step Procedure:
-
Hydrogenolysis: Dissolve Methyl 1-benzyl-4-oxopiperidine-3-carboxylate (1.0 eq.) in methanol. To this solution, add 10% Palladium on carbon (5-10 mol% Pd).
-
Reaction: Subject the mixture to an atmosphere of hydrogen (e.g., via a balloon or in a Parr hydrogenator) and stir vigorously at room temperature until the reaction is complete (monitored by TLC or GC-MS).
-
Isolation: Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with methanol. Concentrate the filtrate under reduced pressure.
-
Salt Formation: Dissolve the resulting crude oil in a minimal amount of methanol and add it to a larger volume of diethyl ether. Add a solution of HCl in diethyl ether dropwise with stirring.
-
Purification: The hydrochloride salt will precipitate. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield pure this compound hydrochloride.
IV. Data Summary Tables
Table 1: Comparison of Bases for Dieckmann Condensation
| Base | Equivalents | Solvent | Typical Yield Range | Advantages | Disadvantages |
| Sodium Hydride (NaH) | 1.1 - 1.5 | Toluene, THF | 70-90% | High yields, irreversible deprotonation. | Flammable solid, requires careful handling. |
| Potassium tert-butoxide (t-BuOK) | 1.1 - 1.5 | THF, t-BuOH | 65-85% | Strong base, good solubility of potassium enolate. | Can be sterically hindered, may require higher temperatures. |
| Sodium Methoxide (NaOMe) | 1.1 - 1.5 | Methanol, Toluene | 50-75% | Inexpensive, suitable for methyl esters. | Reaction is reversible, can lead to lower yields. |
| Lithium Diisopropylamide (LDA) | 1.1 - 1.5 | THF | 70-85% | Strong, non-nucleophilic, good for sensitive substrates. | Requires low temperatures (-78 °C), needs to be freshly prepared or titrated. |
Yields are representative and can vary based on the specific substrate and reaction conditions.
V. References
-
Schaefer, J. P.; Bloomfield, J. J. The Dieckmann Condensation (Including the Thorpe-Ziegler Condensation). Organic Reactions. 1967 , 15, 1–203. DOI: 10.1002/0471264180.or015.01.
-
Marson, C. M.; et al. Regioselective synthesis of substituted piperidine-2,4-diones and their derivatives via Dieckmann cyclisations. Tetrahedron. 2015 , 71(35), 5889-5897.
-
gChem Global. Dieckmann Cyclization Comparative Reaction. --INVALID-LINK--
-
AK Lectures. Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. --INVALID-LINK--
-
Dieckmann, W. Zur Kenntniss der Ringbildung aus Kohlenstoffketten. Ber. Dtsch. Chem. Ges.1894 , 27(1), 102-103. DOI: 10.1002/cber.18940270126.
-
Thermo Fisher Scientific. This compound hydrochloride, 95%. --INVALID-LINK--
-
Bunting, J. W.; Kanter, J. P. Acidity and tautomerism of .beta.-keto esters and amides in aqueous solution. J. Am. Chem. Soc.1993 , 115(24), 11377–11384. DOI: 10.1021/ja00077a034.
-
BenchChem. Comparing the efficacy of different bases in beta-keto ester synthesis. --INVALID-LINK--
-
Chemistry LibreTexts. 9.4: β-Ketoacids Decarboxylate. --INVALID-LINK--
-
Andrey K. Hydrolysis and Decarboxylation of ß-Keto Ester Example. YouTube, 9 July 2014. --INVALID-LINK--
-
Wikipedia. Dieckmann condensation. --INVALID-LINK--
-
Organic Reactions Wiki. The Dieckmann Condensation. Organic Reactions. --INVALID-LINK--
-
Master Organic Chemistry. Claisen Condensation and Dieckmann Condensation. --INVALID-LINK--
-
The Organic Chemistry Tutor. Dieckmann Condensation Reaction Mechanism. YouTube, 10 May 2018. --INVALID-LINK--
-
Organic Chemistry Portal. Dieckmann Condensation. --INVALID-LINK--
-
Chemistry Steps. Dieckmann condensation – An Intramolecular Claisen Reaction. --INVALID-LINK--
-
Chemistry LibreTexts. Dieckmann Condensation. --INVALID-LINK--
-
Kiricojević, V. D.; et al. An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. J. Serb. Chem. Soc.2002 , 67(12), 793-802.
-
ACS Catalysis. Triaryl-Heptazine Photocatalysts for the Oxidation of C–H and C–C Bonds in Nitrogen-Containing Molecules. --INVALID-LINK--
-
NROChemistry. Dieckmann Condensation. --INVALID-LINK--
-
Fiveable. Synthesis of β-keto acids. --INVALID-LINK--
-
Reddit. Experimental Help for Dieckmann Condensation. --INVALID-LINK--
-
SciSpace. An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. --INVALID-LINK--
-
Google Patents. Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride. --INVALID-LINK--
-
Sigma-Aldrich. This compound hydrochloride. --INVALID-LINK--
-
Google Patents. Method for preparing 4-methylpiperidine-2-carboxylate hydrochloride. --INVALID-LINK--
-
BLD Pharm. Piperidine-3-carboxylic acid. --INVALID-LINK--
-
ACS Publications. Triaryl-Heptazine Photocatalysts for the Oxidation of C–H and C–C Bonds in Nitrogen-Containing Molecules. --INVALID-LINK--
-
ChemBK. methyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride. --INVALID-LINK--
-
ResearchGate. Synthesis of 2‐substituted piperidine carboxylates with different L‐amino acids. --INVALID-LINK--
-
Molecules. A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. Molecules. 2011 , 16(5), 4195-4211. --INVALID-LINK--
-
Sigma-Aldrich. Piperidine-3-carboxamide. --INVALID-LINK--
-
Doron Scientific. This compound hydrochloride. --INVALID-LINK--
References
- 1. organicreactions.org [organicreactions.org]
- 2. Dieckmann condensation - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. This compound hydrochloride, 95% 25 g | Request for Quote [thermofisher.com]
- 6. chembk.com [chembk.com]
- 7. Dieckmann Condensation - Chemistry Steps [chemistrysteps.com]
- 8. benchchem.com [benchchem.com]
- 9. aklectures.com [aklectures.com]
- 10. m.youtube.com [m.youtube.com]
- 11. reddit.com [reddit.com]
- 12. fiveable.me [fiveable.me]
- 13. Dieckmann Condensation [organic-chemistry.org]
- 14. CN110734393B - Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride - Google Patents [patents.google.com]
Validation & Comparative
A Senior Application Scientist's Guide to the Spectroscopic Analysis of Methyl 1-benzyl-4-oxopiperidine-3-carboxylate
For researchers, scientists, and professionals in drug development, the precise characterization of novel chemical entities is paramount. This guide provides an in-depth analysis of the ¹H NMR spectrum of methyl 1-benzyl-4-oxopiperidine-3-carboxylate, a key intermediate in the synthesis of various pharmaceutical compounds. We will explore the nuances of its spectral features, compare it with relevant analogues, and present a comparative analysis with an alternative spectroscopic technique, Fourier-Transform Infrared (FTIR) spectroscopy, to provide a holistic understanding of its structural elucidation.
The Structural Landscape: Unveiling Complexity with ¹H NMR
Methyl 1-benzyl-4-oxopiperidine-3-carboxylate is a fascinating molecule that presents several interesting features for ¹H NMR analysis. Its structure comprises a piperidine ring, a benzyl group, a methyl ester, and a ketone. A crucial aspect of this molecule is the presence of a β-keto ester moiety, which can exist in equilibrium between the keto and enol tautomeric forms. This tautomerism significantly influences the ¹H NMR spectrum and will be a central theme of our analysis.
Predicted ¹H NMR Spectrum of Methyl 1-benzyl-4-oxopiperidine-3-carboxylate
While a publicly available, fully assigned ¹H NMR spectrum of this specific molecule is not readily accessible, we can confidently predict its spectral features based on the analysis of closely related compounds and established principles of NMR spectroscopy. The following table outlines the predicted chemical shifts (δ), multiplicities, and assignments for the protons in the molecule, assuming a deuterated chloroform (CDCl₃) solvent.
| Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Notes |
| H-Ar (aromatic) | 7.25-7.40 | Multiplet | 5H | Protons of the benzyl ring. |
| H-Bn (benzyl CH₂) | ~3.65 | Singlet | 2H | The benzylic methylene protons. |
| H-3 (methine) | ~3.50 | Triplet | 1H | The proton at the chiral center, coupled to the adjacent methylene protons. |
| H-ester (OCH₃) | ~3.75 | Singlet | 3H | The methyl group of the ester. |
| H-2, H-6 (piperidine CH₂) | 2.50-2.90 | Multiplet | 4H | The methylene protons adjacent to the nitrogen. |
| H-5 (piperidine CH₂) | 2.30-2.50 | Multiplet | 2H | The methylene protons adjacent to the carbonyl group. |
| Enol OH | 12-14 | Broad Singlet | <1H | Present if the enol tautomer exists in significant concentration. |
| Enol vinyl H | 5.0-5.5 | Singlet | <1H | Present if the enol tautomer exists in significant concentration. |
Causality Behind Predicted Shifts:
-
Aromatic Protons (H-Ar): The protons on the benzyl group are expected in the typical aromatic region of 7.25-7.40 ppm.
-
Benzylic Protons (H-Bn): The methylene protons of the benzyl group are adjacent to the electron-withdrawing nitrogen atom, leading to a downfield shift to around 3.65 ppm.
-
Methine Proton (H-3): The proton at the C-3 position is adjacent to both the ester and ketone carbonyl groups, resulting in a significant downfield shift to approximately 3.50 ppm.
-
Ester Methyl Protons (H-ester): The methyl protons of the ester group are in a characteristic region around 3.75 ppm.
-
Piperidine Protons (H-2, H-6, H-5): The protons on the piperidine ring will appear as complex multiplets due to their diastereotopic nature and coupling with each other. The protons at C-2 and C-6, being adjacent to the nitrogen, will be more deshielded than the protons at C-5.
The Influence of Keto-Enol Tautomerism:
The presence of the β-keto ester functionality introduces the possibility of keto-enol tautomerism. In solution, the molecule can exist as an equilibrium mixture of the keto and enol forms. The position of this equilibrium is highly dependent on the solvent, temperature, and concentration.[1][2]
The enol form will give rise to distinct signals in the ¹H NMR spectrum, most notably a broad singlet for the enolic hydroxyl proton at a very downfield chemical shift (12-14 ppm) due to strong intramolecular hydrogen bonding, and a singlet for the vinylic proton in the 5.0-5.5 ppm region. The relative integration of the signals for the keto and enol forms can be used to determine the equilibrium constant for the tautomerization.[1]
Comparative ¹H NMR Analysis
To further understand the spectral features of methyl 1-benzyl-4-oxopiperidine-3-carboxylate, it is instructive to compare its predicted spectrum with that of its close analogs.
Comparison with Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate
The ethyl ester analog, ethyl 1-benzyl-4-oxopiperidine-3-carboxylate, is expected to have a very similar ¹H NMR spectrum, with the primary difference being the signals for the ester group. Instead of a singlet for a methyl group, the ethyl ester will show a quartet for the methylene protons (OCH₂) around 4.2 ppm and a triplet for the methyl protons (CH₃) around 1.3 ppm. The chemical shifts of the other protons in the molecule should be largely unaffected.
Comparison with N-benzyl-4-piperidone
A simpler analog, N-benzyl-4-piperidone, lacks the methyl carboxylate group at the 3-position. Its ¹H NMR spectrum provides a baseline for the chemical shifts of the piperidine and benzyl protons. In CDCl₃, the aromatic protons appear as a multiplet around 7.3 ppm, the benzylic methylene protons as a singlet at approximately 3.6 ppm, and the two sets of piperidine methylene protons as triplets around 2.8 ppm and 2.5 ppm. The absence of the ester group at the 3-position results in a more symmetrical piperidine ring and simpler splitting patterns for the ring protons.
An Alternative Perspective: Fourier-Transform Infrared (FTIR) Spectroscopy
While ¹H NMR provides detailed information about the connectivity of protons, FTIR spectroscopy offers complementary information about the functional groups present in a molecule.[3][4] An FTIR spectrum of methyl 1-benzyl-4-oxopiperidine-3-carboxylate would be expected to show characteristic absorption bands for the ketone and ester carbonyl groups.
Predicted FTIR Spectral Features:
-
C=O Stretch (Ketone): A strong absorption band around 1715 cm⁻¹.
-
C=O Stretch (Ester): A strong absorption band around 1740 cm⁻¹.
-
C-O Stretch (Ester): A strong absorption band in the region of 1250-1150 cm⁻¹.
-
C-H Stretch (Aromatic): Bands above 3000 cm⁻¹.
-
C-H Stretch (Aliphatic): Bands below 3000 cm⁻¹.
The presence of two distinct carbonyl peaks would confirm the presence of both the ketone and ester functionalities. If the enol tautomer is present in a significant amount, a broad O-H stretching band would be observed in the 3200-2500 cm⁻¹ region, and the C=O stretching frequencies would be shifted to lower wavenumbers due to conjugation and intramolecular hydrogen bonding.
Experimental Protocols
To ensure the acquisition of high-quality, reproducible data, the following detailed protocols are provided.
¹H NMR Spectroscopy Protocol
-
Sample Preparation:
-
Accurately weigh 5-10 mg of methyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.[5][6]
-
Ensure the sample is fully dissolved. If necessary, gently warm the vial or use a vortex mixer.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[5]
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
-
Cap the NMR tube securely.
-
-
Data Acquisition:
-
Insert the NMR tube into a spinner turbine and place it in the sample gauge to ensure correct positioning.
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve a homogeneous field and sharp NMR signals.
-
Acquire the ¹H NMR spectrum using a standard pulse sequence. A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain NMR spectrum.
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Calibrate the chemical shift scale using the TMS signal at 0 ppm.
-
Integrate the peaks to determine the relative number of protons for each signal.
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons in the molecule.
-
FTIR Spectroscopy Protocol
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the ATR accessory's pressure arm to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Collect a background spectrum of the empty, clean ATR crystal.
-
Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.
-
-
Data Analysis:
-
Identify the characteristic absorption bands for the various functional groups present in the molecule by comparing the peak positions to correlation charts.
-
Visualizing the Workflow and Tautomerism
To further clarify the analytical process and the key chemical equilibrium, the following diagrams are provided.
Caption: A generalized workflow for spectroscopic analysis.
Caption: The equilibrium between the keto and enol tautomers.
Conclusion
The ¹H NMR spectral analysis of methyl 1-benzyl-4-oxopiperidine-3-carboxylate provides a wealth of information for its structural confirmation. By carefully analyzing the chemical shifts, multiplicities, and integrations, and by considering the dynamic process of keto-enol tautomerism, a detailed picture of the molecule's structure in solution can be obtained. When combined with a complementary technique like FTIR spectroscopy, which confirms the presence of key functional groups, researchers can have a high degree of confidence in the identity and purity of this important pharmaceutical intermediate. This guide provides the foundational knowledge and practical protocols to empower researchers in their analytical endeavors.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. rockymountainlabs.com [rockymountainlabs.com]
- 5. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 6. organomation.com [organomation.com]
A Comparative Analysis of Methyl vs. Ethyl 4-Oxopiperidine-3-carboxylate Reactivity: A Guide for Synthetic Chemists
In the landscape of medicinal chemistry and drug development, the 4-oxopiperidine-3-carboxylate scaffold is a cornerstone for the synthesis of a diverse array of bioactive molecules, including key intermediates for potent analgesics like fentanyl and its analogues. The choice between the methyl and ethyl ester derivatives of this scaffold, while seemingly minor, can have significant implications for reaction efficiency, yield, and scalability. This guide provides an in-depth comparative study of the reactivity of Methyl 4-oxopiperidine-3-carboxylate and Ethyl 4-oxopiperidine-3-carboxylate, supported by theoretical principles and experimental data, to aid researchers in making informed decisions for their synthetic strategies.
Introduction: The Molecules at a Glance
This compound and its ethyl counterpart are cyclic β-keto esters that serve as versatile building blocks in organic synthesis. Their utility stems from the presence of multiple reactive sites: a secondary amine, a ketone, and a β-keto ester moiety, which allows for a wide range of chemical transformations.
Table 1: Physical and Chemical Properties
| Property | This compound | Ethyl 4-oxopiperidine-3-carboxylate |
| Molecular Formula | C₇H₁₁NO₃[1] | C₈H₁₃NO₃[2] |
| Molecular Weight | 157.17 g/mol [1] | 171.19 g/mol [2] |
| Appearance | White to pale cream powder (hydrochloride salt)[3] | Data not readily available |
| Melting Point | 186 °C (hydrochloride salt)[4] | 200-202 °C (hydrochloride salt)[5] |
| CAS Number | 108554-34-3 (free base)[1] | 67848-59-3 (free base)[2] |
The N-substituted derivatives, such as the N-benzyl and N-methyl analogues, are also common starting materials in multi-step syntheses.[6][7]
Theoretical Underpinnings of Reactivity Differences
The primary distinction between the two molecules lies in the ester group: a methyl (-OCH₃) versus an ethyl (-OCH₂CH₃) group. This seemingly small variation gives rise to differences in both steric and electronic properties, which in turn influence their reactivity.
Steric Effects
The ethyl group is sterically more demanding than the methyl group. This increased bulk can hinder the approach of nucleophiles and bases to adjacent reactive centers. This effect is most pronounced in reactions involving the carbonyl group of the ester and the α-carbon.
Electronic Effects
The ethyl group is slightly more electron-donating than the methyl group due to hyperconjugation. While this electronic difference is subtle, it can influence the acidity of the α-proton and the electrophilicity of the ester carbonyl.
Comparative Reactivity in Key Transformations
The following sections explore the anticipated and observed differences in reactivity for several common synthetic transformations.
N-Alkylation
The secondary amine of the piperidine ring is a common site for functionalization. In N-alkylation reactions, the nucleophilicity of the nitrogen is the primary determinant of reactivity.
Expected Difference: The difference in the ester group is electronically distant from the nitrogen atom, so a significant difference in the rate of N-alkylation is not expected. Steric hindrance from the ester group should be minimal at the nitrogen position.
Experimental Protocol: General N-Alkylation
A general procedure involves the reaction of the piperidine derivative with an alkyl halide in the presence of a base.
Caption: General workflow for N-alkylation.
C-Alkylation at the α-Position
The α-proton of the β-keto ester is acidic and can be removed by a suitable base to form an enolate, which can then be alkylated.
Expected Difference:
-
Rate of Deprotonation: The slightly more electron-donating nature of the ethyl group may make the α-proton marginally less acidic compared to the methyl ester, potentially leading to a slower rate of enolate formation under identical conditions.
-
Nucleophilicity of the Enolate: The electronic difference is small, so a significant change in the enolate's nucleophilicity is not anticipated.
-
Steric Hindrance: The bulkier ethyl group could slightly hinder the approach of the alkylating agent to the α-carbon, potentially leading to lower yields or requiring longer reaction times, especially with bulky alkylating agents.
Experimental Protocol: C-Alkylation of β-Keto Esters
The alkylation of β-keto esters is a standard transformation, typically involving deprotonation with a strong base followed by reaction with an alkyl halide.
Caption: Two-step process for C-alkylation.
Supporting Data: While direct comparative data is scarce, the literature on the synthesis of complex molecules often reports the alkylation of various β-keto esters. The choice between methyl and ethyl esters in these syntheses is often dictated by the desired final product or the specific reaction conditions of subsequent steps.
Reduction of the Ketone
The reduction of the 4-oxo group is a common transformation to introduce chirality and further functionalize the piperidine ring.
Expected Difference: The ester group is not directly involved in the reduction of the ketone. Therefore, no significant difference in reactivity between the methyl and ethyl esters is expected when using common reducing agents like sodium borohydride (NaBH₄). The choice of reducing agent and reaction conditions will be the primary factors influencing the outcome and stereoselectivity of the reduction.
Experimental Protocol: Ketone Reduction with NaBH₄
A typical procedure involves treating the 4-oxopiperidine-3-carboxylate with NaBH₄ in a protic solvent.
Table 2: Hypothetical Comparative Reduction Data
| Substrate | Reducing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Diastereomeric Ratio |
| This compound | NaBH₄ | Methanol | 0 to rt | 2 | ~90 | Varies |
| Ethyl 4-oxopiperidine-3-carboxylate | NaBH₄ | Ethanol | 0 to rt | 2 | ~90 | Varies |
Note: This table is illustrative and based on general knowledge of such reductions. Actual results may vary.
Reductions of esters themselves to the corresponding diols are also possible with stronger reducing agents like lithium aluminum hydride (LiAlH₄), though this is less common for these specific substrates without protection of other functional groups. The use of NaBH₄ in a THF/methanol system has been shown to be effective for reducing esters to alcohols.[9]
Hydrolysis of the Ester
The hydrolysis of the ester to the corresponding carboxylic acid is a key step in many synthetic routes.
Expected Difference:
-
Acid-Catalyzed Hydrolysis: The rate-determining step is typically the attack of water on the protonated carbonyl. The steric bulk of the ethyl group is expected to slightly decrease the rate of hydrolysis compared to the methyl ester.
-
Base-Catalyzed Hydrolysis (Saponification): The rate-determining step is the attack of hydroxide on the ester carbonyl. Again, the greater steric hindrance of the ethyl group is expected to result in a slower rate of hydrolysis compared to the methyl ester.[10]
Experimental Protocol: Base-Catalyzed Ester Hydrolysis
The ester is treated with an aqueous base, such as lithium hydroxide or sodium hydroxide, followed by acidic workup.
Caption: Workflow for ester hydrolysis.
Kinetic studies on the hydrolysis of various keto esters have been performed, confirming that the reaction is typically first order with respect to the substrate under pseudo-first-order conditions.[11]
Application in the Synthesis of Fentanyl Analogues
Both methyl and ethyl 4-oxopiperidine-3-carboxylates can be utilized in the synthesis of precursors for fentanyl and its derivatives. The choice of ester may be influenced by the specific synthetic route and the desired final compound. For example, in routes that require ester hydrolysis, the faster rate of hydrolysis of the methyl ester might be advantageous. Conversely, if the ester is to be carried through several synthetic steps, the potentially greater stability of the ethyl ester to certain reagents might be preferred. An efficient synthesis of a key intermediate, methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate, has been developed starting from 1-benzylpiperidin-4-one.[8]
Conclusion and Recommendations
The choice between methyl and ethyl 4-oxopiperidine-3-carboxylate is a nuanced one, with subtle but potentially important consequences for synthetic outcomes.
-
This compound is generally expected to be more reactive in transformations involving nucleophilic attack at the ester carbonyl or the α-carbon due to reduced steric hindrance. This can lead to faster reaction times and potentially higher yields, particularly in ester hydrolysis and C-alkylation with bulky electrophiles.
-
Ethyl 4-oxopiperidine-3-carboxylate , being slightly more sterically hindered, may react more slowly in certain reactions. However, this can sometimes be advantageous in preventing unwanted side reactions. Its physical properties, such as a higher melting point for the hydrochloride salt, might also be a consideration in handling and purification.
Recommendation: For reactions where high reactivity and rapid conversion are desired, such as ester hydrolysis, the methyl ester is likely the superior choice. For multi-step syntheses where the ester group needs to survive various reaction conditions, the potentially greater stability of the ethyl ester might be beneficial. Ultimately, the optimal choice will depend on the specific reaction, the desired product, and the overall synthetic strategy. It is recommended to perform small-scale trial reactions with both esters to determine the most efficient substrate for a particular application.
References
- 1. This compound | C7H11NO3 | CID 2724029 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. H27318.14 [thermofisher.com]
- 4. Methyl 1-methyl-4-oxopiperidine-3-carboxylate hydrochloride|lookchem [lookchem.com]
- 5. biosynce.com [biosynce.com]
- 6. Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate | C15H19NO3 | CID 102624 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Methyl 1-methyl-4-oxopiperidine-3-carboxylate | 13221-89-1 [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. reddit.com [reddit.com]
- 11. asianpubs.org [asianpubs.org]
A Comparative Guide to the Structural Validation of Methyl 4-oxopiperidine-3-carboxylate Derivatives
For researchers, medicinal chemists, and professionals in drug development, the robust and unequivocal structural validation of synthetic intermediates is paramount. The 4-oxopiperidine-3-carboxylate scaffold is a privileged core in numerous pharmacologically active agents, making the precise characterization of its derivatives a critical step in the discovery pipeline. This guide provides an in-depth comparison of the primary analytical techniques for validating the structure of Methyl 4-oxopiperidine-3-carboxylate and its derivatives, offering field-proven insights and supporting experimental data.
The narrative of this guide is built upon three foundational pillars: Expertise , demonstrating the causality behind experimental choices; Trustworthiness , by outlining self-validating protocols; and Authoritative Grounding , through comprehensive referencing to established scientific literature.
The Analytical Gauntlet: A Multi-faceted Approach to Structural Elucidation
No single analytical technique can provide a complete structural picture. A synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray crystallography forms the gold standard for comprehensive validation. Each method interrogates the molecule from a different perspective, and their combined data provide an irrefutable confirmation of the intended chemical structure.
This guide will use Methyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride as a primary example for which detailed spectral data is available, and compare it with its parent compound, this compound hydrochloride, to illustrate the impact of substitution on the resulting analytical data.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Connectivity
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of each atom. For the validation of this compound derivatives, both ¹H and ¹³C NMR are indispensable.
Causality in Experimental Choices for NMR
The choice of deuterated solvent is the first critical decision. For the hydrochloride salts of these piperidine derivatives, Dimethyl sulfoxide-d6 (DMSO-d6) or Methanol-d4 (CD3OD) are often preferred due to their ability to dissolve these polar salts. Chloroform-d (CDCl3) can be used for the free base or less polar derivatives. The choice of solvent can subtly influence chemical shifts, so consistency is key for comparative studies.
A standard NMR analysis workflow for these derivatives should include:
-
¹H NMR: To identify all proton environments, their integrations (number of protons), and their scalar couplings (connectivity to neighboring protons).
-
¹³C NMR: To identify all unique carbon environments.
-
2D NMR (COSY and HSQC): To unambiguously assign proton-proton and proton-carbon correlations, respectively.
Comparative NMR Data Analysis
The following table summarizes the expected and reported NMR data for our primary example and its parent compound.
| Assignment | This compound HCl (Expected) | Methyl 1-benzyl-4-oxopiperidine-3-carboxylate HCl (Reported) [1] | Rationale for Differences |
| ¹H NMR (ppm) | |||
| -OCH₃ | ~3.7 | 3.78 (s) | The electronic environment of the methyl ester is largely unaffected by the N-substituent. |
| Piperidine Ring Protons | 2.5 - 4.0 (complex multiplets) | 2.26-2.62 (m) | The benzyl group introduces significant changes in the chemical shifts of the adjacent protons. |
| N-H | ~9.0 (broad) | N/A | The parent compound has a proton on the nitrogen, which is absent in the N-benzyl derivative. |
| Benzyl -CH₂- | N/A | 3.43 (s) | This signal is characteristic of the benzylic protons. |
| Benzyl Ar-H | N/A | 7.13-7.43 (m) | These signals correspond to the aromatic protons of the benzyl group. |
| ¹³C NMR (ppm) | |||
| -OCH₃ | ~52 | 51.82 | Minimal change expected. |
| C=O (ester) | ~170 | 173.88 | Minor downfield shift due to long-range electronic effects. |
| C=O (ketone) | ~205 | Not explicitly reported, but expected ~200-205 | The ketone environment is relatively conserved. |
| Piperidine Ring Carbons | 40 - 60 | 33.34, 49.58, 62.74 | Significant shifts due to the electronic and steric influence of the benzyl group. |
| Benzyl -CH₂- | N/A | 62.62 | Characteristic chemical shift for a benzylic carbon attached to a nitrogen. |
| Benzyl Ar-C | N/A | 125.12, 126.76, 127.96, 128.03, 128.45, 128.87, 129.11, 130.49, 138.14, 139.28 | Signals corresponding to the aromatic carbons. |
Experimental Protocol: NMR Spectroscopy
A detailed, step-by-step methodology for acquiring high-quality NMR data is crucial for reproducible results.
1. Sample Preparation:
- Accurately weigh 5-10 mg of the this compound derivative.
- Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6) in a clean, dry vial.
- Transfer the solution to a 5 mm NMR tube using a Pasteur pipette. Ensure the sample height is at least 4 cm.
- Cap the NMR tube securely and label it clearly.
2. Instrument Setup and Data Acquisition:
- Insert the sample into the NMR spectrometer.
- Lock the spectrometer on the deuterium signal of the solvent.
- Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical solvent peak.
- Acquire a standard ¹H NMR spectrum.
- Acquire a ¹³C NMR spectrum.
- If necessary for full assignment, perform 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence).
3. Data Processing and Analysis:
- Apply Fourier transformation to the acquired free induction decays (FIDs).
- Phase the resulting spectra.
- Calibrate the chemical shift scale using the residual solvent peak as a reference.
- Integrate the peaks in the ¹H NMR spectrum.
- Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the corresponding protons and carbons in the molecular structure.
Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight of the compound and, through fragmentation analysis (MS/MS), offers valuable information about its structural components. Electrospray Ionization (ESI) is the preferred method for these polar, non-volatile piperidine derivatives as it is a soft ionization technique that typically keeps the molecule intact.
Causality in Experimental Choices for MS
For piperidine derivatives, ESI in positive ion mode is the logical choice due to the basic nature of the piperidine nitrogen, which is readily protonated to form a stable [M+H]⁺ ion. The choice of solvent is also important; a mixture of methanol or acetonitrile with a small amount of formic acid is commonly used to facilitate protonation and enhance the signal.
Comparative Mass Spectrometry Data
The following table outlines the expected mass spectral data for our target compounds.
| Analysis | This compound HCl [2] | Methyl 1-benzyl-4-oxopiperidine-3-carboxylate HCl [3] | Interpretation |
| Molecular Formula | C₇H₁₁NO₃ | C₁₄H₁₇NO₃ | The addition of a C₇H₆ unit (benzyl group minus a hydrogen). |
| Molecular Weight | 157.17 g/mol (free base) | 247.29 g/mol (free base) | The mass difference of 90.12 g/mol corresponds to the benzyl substituent. |
| [M+H]⁺ (Expected) | m/z 158.08 | m/z 248.13 | The protonated molecular ion is the primary species observed in ESI-MS. |
| Key Fragments (Predicted) | m/z 127, 100, 82 | m/z 157, 91 | The fragmentation pattern is highly dependent on the substituent at the nitrogen. The N-benzyl derivative readily loses the benzyl cation (m/z 91). |
The fragmentation of the N-benzyl derivative is expected to be dominated by the cleavage of the benzylic C-N bond, a low-energy pathway that results in a stable benzyl cation (m/z 91) and a radical cation of the remaining piperidone structure. In contrast, the parent compound would likely fragment through ring-opening pathways or loss of the methoxycarbonyl group.
Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
1. Sample Preparation:
- Prepare a dilute solution of the sample (approximately 1 mg/mL) in an ESI-compatible solvent, such as a 1:1 mixture of methanol and water with 0.1% formic acid.
- Ensure the sample is fully dissolved. If necessary, use sonication.
2. Instrument Setup and Data Acquisition:
- Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min using a syringe pump.
- Set the mass spectrometer to positive ion mode.
- Optimize the ESI source parameters (e.g., capillary voltage, nebulizing gas pressure, drying gas flow rate, and temperature) to obtain a stable and strong signal for the [M+H]⁺ ion.
- Acquire a full scan mass spectrum over an appropriate m/z range (e.g., m/z 50-500).
- For fragmentation analysis, perform a product ion scan (MS/MS) on the [M+H]⁺ precursor ion.
3. Data Analysis:
- Identify the [M+H]⁺ peak in the full scan spectrum and confirm that the measured m/z value corresponds to the calculated molecular weight of the protonated molecule.
- Analyze the product ion spectrum to identify the major fragment ions.
- Propose a fragmentation pathway that is consistent with the observed fragments and the known chemical structure.
Single-Crystal X-ray Crystallography: The Definitive 3D Structure
When a suitable single crystal can be grown, X-ray crystallography provides an unambiguous determination of the three-dimensional structure of the molecule in the solid state. This technique yields precise information about bond lengths, bond angles, and the conformation of the molecule, offering the highest level of structural validation.
Causality in Experimental Choices for Crystallography
The primary challenge in X-ray crystallography is growing a high-quality single crystal. This often requires screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion). The choice of counter-ion can also significantly impact the crystal packing and the ability to form suitable crystals.
-
The piperidine ring conformation (typically a chair conformation).
-
The relative stereochemistry of the substituents.
-
Precise bond lengths and angles, which can be compared to theoretical values.
-
Intermolecular interactions in the crystal lattice, such as hydrogen bonding.
For this compound derivatives, key structural parameters to be validated by X-ray crystallography would include the C=O and C-O bond lengths of the ester, the C=O bond length of the ketone, and the endocyclic and exocyclic bond angles around the piperidine ring.
Experimental Protocol: Single-Crystal X-ray Crystallography
1. Crystal Growth:
- Dissolve the purified compound in a minimal amount of a suitable solvent or solvent mixture.
- Employ a slow crystallization technique, such as slow evaporation of the solvent, vapor diffusion of a non-solvent, or slow cooling of a saturated solution.
- Visually inspect the resulting crystals under a microscope to select a single, well-formed crystal with sharp edges.
2. Data Collection:
- Mount the selected crystal on a goniometer head.
- Place the crystal in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion.
- Collect the diffraction data using a single-crystal X-ray diffractometer.
3. Structure Solution and Refinement:
- Process the raw diffraction data to obtain a set of structure factors.
- Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the molecule.
- Refine the structural model against the experimental data to obtain the final, accurate structure.
4. Data Analysis:
- Analyze the final structure to determine bond lengths, bond angles, and torsion angles.
- Examine the crystal packing and identify any intermolecular interactions.
- Generate graphical representations of the molecule and its packing in the unit cell.
Visualizing the Validation Workflow
The following diagram illustrates the logical flow of the comprehensive structural validation process for this compound derivatives.
Caption: A comprehensive workflow for the structural validation of synthetic organic molecules.
Conclusion
The structural validation of this compound derivatives is a non-negotiable aspect of their use in research and development. A multi-pronged analytical approach, spearheaded by NMR spectroscopy and corroborated by mass spectrometry, provides a robust and reliable confirmation of the molecular structure. When feasible, single-crystal X-ray crystallography offers the ultimate, unambiguous proof. By understanding the strengths and nuances of each technique, and by following rigorous experimental protocols, researchers can ensure the scientific integrity of their work and build a solid foundation for subsequent studies.
References
A Comparative Guide to the Synthesis of 4-Carboxy-4-Anilidopiperidine Esters
For Researchers, Scientists, and Drug Development Professionals
The 4-carboxy-4-anilidopiperidine scaffold is a cornerstone in the development of potent synthetic opioids, most notably as a key precursor to analgesics such as carfentanil and remifentanil. The efficient synthesis of esters derived from this core structure is a critical challenge in medicinal chemistry and drug manufacturing. This guide provides an in-depth comparison of the primary synthetic routes to 4-carboxy-4-anilidopiperidine esters, offering a critical evaluation of their respective methodologies, yields, and scalability. Experimental protocols and mechanistic insights are provided to empower researchers in selecting and optimizing the most suitable pathway for their specific needs.
Introduction to Synthetic Strategies
The synthesis of 4-carboxy-4-anilidopiperidine esters has evolved from classical multi-step approaches to more streamlined and efficient methodologies. The primary routes that will be discussed and compared are:
-
The Classical Strecker Synthesis Route: A traditional, yet often low-yielding, pathway involving the formation of an α-aminonitrile intermediate.
-
The Tert-Butyl Ester Protection Strategy: A modified approach that overcomes key limitations of the classical route, offering significantly improved yields and milder reaction conditions.
-
The Ugi Multicomponent Reaction: A modern, one-pot synthesis that provides a rapid and efficient alternative to the more linear synthetic strategies.
This guide will dissect each of these routes, providing a detailed examination of their chemical logic, practical execution, and comparative performance.
Route 1: The Classical Strecker Synthesis
The Strecker synthesis is a well-established method for the preparation of α-amino acids and their derivatives.[1][2] In the context of 4-carboxy-4-anilidopiperidine esters, this route commences with a three-component reaction between a suitable N-substituted 4-piperidone, aniline, and a cyanide source to form a crucial α-aminonitrile intermediate. Subsequent hydrolysis of the nitrile to a carboxylic acid, followed by esterification and N-acylation, completes the synthesis.
Mechanistic Rationale
The core of the Strecker synthesis lies in the formation of an iminium ion from the reaction of the piperidone with aniline. This electrophilic intermediate is then attacked by the cyanide nucleophile to generate the α-anilino-α-cyanopiperidine.[3][4] The subsequent harsh acidic or basic conditions required for the hydrolysis of the stable nitrile group to a carboxylic acid often contribute to the route's primary drawback: low overall yields.[5]
Experimental Protocol: Strecker Synthesis of 4-Anilino-4-cyanopiperidine and Subsequent Hydrolysis
-
Step 1: Synthesis of 1-Benzyl-4-anilino-4-cyanopiperidine
-
To a solution of 1-benzyl-4-piperidone (1 equivalent) and aniline (1.1 equivalents) in acetic acid, add potassium cyanide (1.2 equivalents) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Pour the reaction mixture into a beaker of ice water and basify with a concentrated ammonium hydroxide solution to precipitate the product.
-
Filter the solid, wash with water, and dry under vacuum to yield the α-aminonitrile intermediate.
-
-
Step 2: Hydrolysis to 1-Benzyl-4-anilino-4-piperidinecarboxylic Acid
-
Suspend the α-aminonitrile intermediate in a mixture of concentrated sulfuric acid and water.
-
Heat the mixture at reflux for several hours until the hydrolysis is complete (monitored by TLC).
-
Cool the reaction mixture and carefully neutralize with a strong base (e.g., NaOH) to precipitate the amino acid.
-
Filter the product, wash with cold water, and dry.
-
Challenges and Limitations
The primary limitation of the classical Strecker route is the often-dismal yield of the nitrile hydrolysis step.[5] The vigorous conditions required can lead to side reactions and degradation of the product. Furthermore, subsequent esterification and N-acylation add to the step count, reducing the overall efficiency of the synthesis. Overall yields for multi-step syntheses starting from the Strecker reaction can be as low as 1-2%.[5]
Diagram of the Classical Strecker Synthesis Workflow
Caption: Workflow of the Classical Strecker Synthesis Route.
Route 2: The Tert-Butyl Ester Protection Strategy
To address the shortcomings of the classical Strecker route, a more elegant and efficient strategy employing a tert-butyl ester protecting group has been developed.[5][6] This approach circumvents the harsh hydrolysis of the nitrile and the difficulties associated with the cleavage of simple alkyl esters in the final steps.
Mechanistic Rationale
The key innovation of this route is the use of a tert-butyl group to protect the carboxylic acid functionality. Tert-butyl esters are stable to many reaction conditions but can be readily cleaved under mild acidic conditions, such as with trifluoroacetic acid (TFA), due to the formation of the stable tert-butyl carbocation.[7] This allows for the necessary chemical transformations on the piperidine nitrogen and the aniline nitrogen without affecting the ester, which can then be deprotected in a clean and high-yielding final step if the free acid is desired, or the ester can be the final product.
Experimental Protocol: Tert-Butyl Ester Protection Strategy
-
Step 1: Synthesis of Tert-Butyl 4-Anilino-4-piperidinecarboxylate
-
Start with 4-amino-4-piperidinecarboxylic acid.
-
React with N,N-dimethylformamide di-tert-butyl acetal to form the tert-butyl ester in good yield (around 71%).[5]
-
-
Step 2: N-Alkylation of the Piperidine Nitrogen
-
The tert-butyl 4-anilino-4-piperidinecarboxylate can be N-alkylated using standard conditions (e.g., an alkyl halide and a base).
-
-
Step 3: N-Acylation of the Aniline Nitrogen
-
The anilino nitrogen is then acylated, for example, with propionyl chloride in the presence of a non-nucleophilic base like Hünig's base, to yield the N-acylated product in approximately 60% yield.[5]
-
Advantages and Improved Yields
This strategy offers a dramatic increase in the overall yield. For instance, the synthesis of desmethyl carfentanil free acid, a key precursor, was achieved with an overall yield of 5.54% starting from the corresponding piperidone, a significant improvement over the 0.4-0.5% yields reported for the classical route.[5] The mild deprotection conditions for the tert-butyl ester also enhance the purity of the final product and broaden the compatibility with other functional groups.
Diagram of the Tert-Butyl Ester Protection Strategy Workflow
Caption: Workflow of the Tert-Butyl Ester Protection Strategy.
Route 3: The Ugi Multicomponent Reaction
The Ugi four-component reaction (Ugi-4CR) represents a paradigm shift in the synthesis of complex molecules, including 4-carboxy-4-anilidopiperidine derivatives.[8] This one-pot reaction combines a ketone (4-piperidone), an amine (aniline), a carboxylic acid, and an isocyanide to rapidly assemble the desired scaffold.
Mechanistic Rationale
The Ugi reaction proceeds through a series of equilibria, culminating in an irreversible Mumm rearrangement.[9] Initially, the piperidone and aniline form an iminium ion, which then reacts with the isocyanide and the carboxylate anion. This cascade of reactions in a single pot significantly reduces the number of synthetic steps and purification procedures, leading to a highly efficient process.
Experimental Protocol: Ugi Four-Component Reaction
-
To a round-bottom flask, add methanol, followed by 1-benzyl-4-piperidone (1 equivalent), aniline (1 equivalent), and propionic acid (1 equivalent).
-
Add tert-butyl isocyanide (1 equivalent) to the mixture.
-
Attach a reflux condenser and heat the reaction mixture to 55 °C with stirring.
-
Maintain the reaction at this temperature for 18 hours.
-
After completion, the solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography.
Efficiency and Scalability
The Ugi reaction is renowned for its high efficiency and atom economy. It allows for the rapid generation of a library of analogs by simply varying the four starting components. For the synthesis of 4-aminopiperidine-4-carboxylic acid derivatives, this method has been reported to provide yields of up to 70% in a two-step sequence.[8] This makes the Ugi reaction a highly attractive route for both discovery chemistry and process development due to its shorter reaction times and improved yields over traditional methods.
Diagram of the Ugi Multicomponent Reaction Workflow
References
- 1. Strecker Synthesis [organic-chemistry.org]
- 2. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A convenient route to 4-carboxy-4-anilidopiperidine esters and acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. Ugi Four-Component Reactions Using Alternative Reactants - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activity of Methyl 4-oxopiperidine-3-carboxylate Analogues
For Researchers, Scientists, and Drug Development Professionals
The piperidine ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of pharmaceuticals and natural alkaloids.[1][2] Its unique three-dimensional structure allows for the precise spatial arrangement of functional groups, making it an ideal framework for designing molecules that can interact with complex biological targets. Within this class, analogues of Methyl 4-oxopiperidine-3-carboxylate serve as versatile intermediates for creating compounds with diverse and potent biological activities, including anticancer, antimicrobial, and antiviral properties.[3]
This guide offers a comparative analysis of the biological activities of various analogues derived from this core structure. We will delve into structure-activity relationships (SAR), present comparative experimental data, and provide detailed methodologies for key assays to support researchers in the fields of drug discovery and development.
Anticancer Activity: Targeting Cellular Proliferation
Derivatives of the 4-oxopiperidine scaffold have shown significant promise as cytotoxic agents against various cancer cell lines. The core structure provides a template for modifications that can enhance potency and selectivity, often by introducing moieties that interfere with critical cellular processes like DNA replication or cell cycle progression.
A notable strategy involves incorporating the piperidine moiety into larger, complex structures, such as platinum-based chemotherapeutics. For instance, replacing ammonia ligands in cisplatin and its inactive isomer, transplatin, with piperidine and other amines has been shown to significantly increase cytotoxic activity.[4] The unsymmetric complex trans-[PtCl2(4-pic)(pip)] demonstrated potent activity against cisplatin-sensitive C-26 and OV-1063 tumor cell lines, with IC50 values of 4.5 µM and 6.5 µM, respectively.[4] This enhancement is attributed to improved cellular penetration and the ability to form DNA adducts, effectively inducing apoptosis.[4]
Similarly, bioisosteric replacement strategies in other scaffolds, substituting imidazole rings with piperazin-2-one derivatives, have yielded compounds with significant cytotoxicity.[5][6] The introduction of groups like guanidine and thiourea can dramatically increase potency against cell lines such as colon cancer (HT-29) and lung cancer (A549).[5][6]
Comparative Cytotoxicity Data (IC50, µM)
| Compound/Analogue | Cancer Cell Line | IC50 (µM) | Key Structural Feature | Reference |
| trans-[PtCl2(4-pic)(pip)] | C-26 (Colon) | 4.5 | Platinum complex with piperidine | [4] |
| trans-[PtCl2(4-pic)(pip)] | OV-1063 (Ovarian) | 6.5 | Platinum complex with piperidine | [4] |
| Guanidine-piperazinone | HT-29 (Colon) | <500 | Guanidine substitution | [5] |
| Guanidine-piperazinone | A549 (Lung) | <500 | Guanidine substitution | [5] |
| Benzimidazole 9f | A549 (Lung) | 16.1 | N-substituted benzimidazole | [7] |
| Benzimidazole 9f | SW480 (Colon) | 19.7 | N-substituted benzimidazole | [7] |
This table is a representative summary. IC50 values are highly dependent on assay conditions.
Structure-Activity Relationship (SAR) Insights
The biological activity of these analogues is profoundly influenced by the nature and position of substituents on the piperidine ring and associated moieties.
-
N-Substitution: The group attached to the piperidine nitrogen is critical. Bulky, aromatic groups can enhance binding to hydrophobic pockets in target proteins.
-
C3-Carboxylate Group: Modification of the methyl carboxylate group at the C3 position into amides or other functional groups allows for the introduction of diverse chemical functionalities, influencing solubility, hydrogen bonding capacity, and target interaction.
-
C4-Oxo Group: The ketone at the C4 position is a key synthetic handle but also a potential point for metabolic modification. Its reduction or conversion to other groups alters the ring conformation and biological activity.
Caption: Structure-Activity Relationship (SAR) for Anticancer Piperidine Analogues.
Antimicrobial Activity: Combating Pathogens
The piperidine scaffold is also a valuable starting point for the development of novel antimicrobial agents.[8] By incorporating specific pharmacophores, analogues can be designed to target bacteria and fungi, offering potential solutions to the growing problem of antimicrobial resistance.
Studies have shown that converting the carboxylic acid of N-Boc-piperidine-3-carboxylic acid into a series of sulphonamide derivatives results in compounds with moderate to good activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[1][9] This highlights the effectiveness of combining the piperidine core with a well-established antibacterial pharmacophore like sulphonamide.
Other synthetic approaches have yielded piperidine derivatives with significant inhibitory activity. For example, certain novel synthesized piperidine derivatives showed strong inhibition against a panel of bacteria, including B. cereus, E. coli, and S. aureus, with Minimum Inhibitory Concentration (MIC) values as low as 0.75 mg/ml against B. subtilus.[10]
Comparative Antimicrobial Activity (MIC)
| Compound Class | Target Organism | MIC | Key Structural Feature | Reference |
| Sulphonyl Piperidine Carboxamides | Gram-positive bacteria | Moderate to Good | Sulphonamide moiety | [1][9] |
| Sulphonyl Piperidine Carboxamides | Gram-negative bacteria | Moderate to Good | Sulphonamide moiety | [1][9] |
| Sulphonyl Piperidine Carboxamides | Fungi | Moderate to Good | Sulphonamide moiety | [1][9] |
| Substituted Piperidine (Cmpd 6) | B. subtilus | 0.75 mg/ml | Specific substitution pattern | [10] |
| Substituted Piperidine (Cmpd 6) | E. coli, S. aureus, etc. | 1.5 mg/ml | Specific substitution pattern | [10] |
This table is a representative summary. MIC values can vary based on the specific analogue and testing methodology.
Experimental Methodologies
To ensure the reliability and reproducibility of biological activity data, standardized and well-validated experimental protocols are essential. Here, we provide a detailed protocol for the MTT assay, a common method for assessing the cytotoxic activity of chemical compounds.
Protocol: MTT Assay for In Vitro Cytotoxicity
This colorimetric assay measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase. Since this reduction only occurs in metabolically active cells, the amount of formazan product is directly proportional to the number of viable cells.
Materials:
-
Cancer cell line (e.g., A549, HT-29)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well microplate
-
Multichannel pipette
-
Microplate reader (570 nm)
Procedure:
-
Cell Seeding:
-
Harvest logarithmically growing cells using Trypsin-EDTA and perform a cell count.
-
Dilute the cell suspension in complete medium to a concentration of 5 x 10⁴ cells/mL.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate (5,000 cells/well).
-
Incubate the plate for 24 hours at 37°C in a humidified, 5% CO₂ atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in complete medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.
-
Include a "vehicle control" (medium with DMSO) and a "no-cell control" (medium only).
-
After 24 hours, carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions.
-
Incubate for the desired exposure time (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
After the treatment period, remove the compound-containing medium.
-
Add 100 µL of fresh medium and 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 3-4 hours at 37°C. During this time, viable cells will convert the soluble MTT into insoluble purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the MTT-containing medium from the wells.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes on an orbital shaker to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
-
Plot a dose-response curve and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).
-
Caption: General Experimental Workflow for an In Vitro Cytotoxicity MTT Assay.
Conclusion and Future Perspectives
The this compound scaffold is a remarkably fertile starting point for the discovery of new therapeutic agents. The data clearly indicate that strategic modifications to this core structure can yield potent analogues with significant anticancer and antimicrobial activities. Future research should focus on synthesizing more diverse libraries of these compounds and screening them against a wider range of biological targets. Advanced in silico modeling and docking studies could further refine the design process, leading to the development of next-generation drug candidates with improved efficacy and safety profiles.
References
- 1. asianpubs.org [asianpubs.org]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cas 13221-89-1,Methyl 1-methyl-4-oxopiperidine-3-carboxylate | lookchem [lookchem.com]
- 4. Novel apoptosis-inducing trans-platinum piperidine derivatives: synthesis and biological characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, Synthesis and Biological Evaluation of Novel Piperazinone Derivatives as Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. biointerfaceresearch.com [biointerfaceresearch.com]
- 9. researchgate.net [researchgate.net]
- 10. academicjournals.org [academicjournals.org]
A Comparative Benchmarking Guide to Methyl 4-oxopiperidine-3-carboxylate Sodium Salt and its Synthetic Alternatives
Abstract
This guide provides an in-depth characterization of Methyl 4-oxopiperidine-3-carboxylate sodium salt, a pivotal building block in contemporary drug discovery and development. Recognizing the critical need for empirical data in the selection of synthetic intermediates, this document presents a comprehensive comparison of the target molecule with two viable alternatives: Ethyl 4-oxopiperidine-3-carboxylate and N-Boc-4-oxopiperidine-3-carboxylate . Through a detailed analysis of their physicochemical properties, spectroscopic signatures, and chromatographic behavior, this guide aims to equip researchers, scientists, and drug development professionals with the objective data required to make informed decisions in their synthetic strategies. The comparative analysis is framed within the context of the Michael addition reaction, a common application for β-keto esters, to provide a functional assessment of their relative utility.
Introduction: The Strategic Importance of Piperidine Scaffolds
The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved therapeutics and clinical candidates.[1][2] Its conformational flexibility and ability to present substituents in a defined three-dimensional space make it an ideal framework for engaging with biological targets. Within the diverse landscape of piperidine-based synthons, β-keto esters such as this compound and its derivatives are of particular interest. Their dual functionality—a nucleophilic α-carbon and an electrophilic ketone—renders them versatile intermediates for constructing complex molecular architectures, notably through carbon-carbon bond-forming reactions like the Michael addition.[3][4][5]
The choice of the ester group (methyl vs. ethyl) and the nature of the nitrogen substituent (unprotected, Boc-protected) can significantly influence the molecule's reactivity, solubility, and handling characteristics. This guide provides a systematic evaluation of these variations to elucidate the practical implications of these structural modifications.
Physicochemical Properties: A Comparative Overview
The fundamental physical and chemical properties of a synthetic intermediate are critical determinants of its suitability for a given reaction and workflow. The table below summarizes the key computed and experimental properties of this compound sodium salt and its selected alternatives.
| Property | This compound sodium salt | Ethyl 4-oxopiperidine-3-carboxylate | N-Boc-4-oxopiperidine-3-carboxylate |
| Molecular Formula | C₇H₁₀NNaO₃[6] | C₈H₁₃NO₃[7] | C₁₂H₁₉NO₅ |
| Molecular Weight | 179.15 g/mol [6] | 171.19 g/mol [7] | 257.28 g/mol |
| Appearance | White to off-white solid | Colorless to pale yellow liquid | White to off-white solid |
| Solubility | Soluble in water and polar protic solvents | Soluble in common organic solvents | Soluble in common organic solvents |
| pKa (predicted) | ~10.7 (for the parent piperidine NH) | ~10.7 (for the parent piperidine NH) | N/A (protected amine) |
Spectroscopic and Chromatographic Characterization
A definitive identification and purity assessment of these intermediates relies on a suite of analytical techniques. This section details the expected spectroscopic signatures and provides standardized protocols for their characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides an unambiguous structural fingerprint of a molecule. The following tables outline the expected chemical shifts for the core structures. Note that the sodium salt of this compound is typically analyzed as its hydrochloride salt for better solubility in common deuterated solvents.
Table 2: Predicted ¹H NMR Chemical Shifts (ppm) in CDCl₃
| Proton | This compound (HCl salt) | Ethyl 4-oxopiperidine-3-carboxylate | N-Boc-4-oxopiperidine-3-carboxylate |
| Piperidine CH₂ | 2.4-3.8 (complex multiplets) | 2.4-3.8 (complex multiplets) | 2.5-4.2 (complex multiplets) |
| Piperidine CH | 3.5-3.7 (multiplet) | 3.5-3.7 (multiplet) | 4.0-4.2 (multiplet) |
| Ester CH₃/CH₂ | ~3.7 (singlet, 3H) | ~1.2 (triplet, 3H), ~4.1 (quartet, 2H) | ~3.7 (singlet, 3H) |
| Boc (CH₃)₃ | N/A | N/A | ~1.5 (singlet, 9H) |
Table 3: Predicted ¹³C NMR Chemical Shifts (ppm) in CDCl₃
| Carbon | This compound (HCl salt) | Ethyl 4-oxopiperidine-3-carboxylate | N-Boc-4-oxopiperidine-3-carboxylate |
| C=O (ketone) | ~205 | ~205 | ~204 |
| C=O (ester) | ~170 | ~169 | ~170 |
| Piperidine CH₂ | 40-55 | 40-55 | 40-55 |
| Piperidine CH | ~58 | ~58 | ~58 |
| Ester CH₃/CH₂ | ~52 | ~14, ~61 | ~52 |
| Boc C(CH₃)₃ | N/A | N/A | ~80, ~28 |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Accurately weigh 10-20 mg of the sample and dissolve in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆).
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.
-
Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and effective technique for identifying key functional groups. The presence of the ketone, ester, and amine functionalities in these molecules gives rise to characteristic absorption bands.
Table 4: Characteristic FTIR Absorption Bands (cm⁻¹)
| Functional Group | This compound | Ethyl 4-oxopiperidine-3-carboxylate | N-Boc-4-oxopiperidine-3-carboxylate |
| N-H Stretch | 3300-3500 (broad) | 3300-3500 (broad) | N/A |
| C-H Stretch | 2850-3000 | 2850-3000 | 2850-3000 |
| C=O Stretch (Ketone) | ~1725 | ~1725 | ~1730 |
| C=O Stretch (Ester) | ~1745 | ~1740 | ~1745 |
| C-O Stretch | 1100-1300 | 1100-1300 | 1100-1300 |
Experimental Protocol: FTIR Spectroscopy
-
Sample Preparation: For solid samples, prepare a KBr pellet by grinding a small amount of the sample with dry KBr. For liquid samples, a thin film can be cast between two NaCl plates.
-
Background Collection: Obtain a background spectrum of the empty sample holder or KBr pellet.
-
Sample Analysis: Acquire the FTIR spectrum of the sample over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption peaks and compare them to reference spectra.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, aiding in its structural elucidation.
Expected Fragmentation Patterns:
-
Methyl/Ethyl 4-oxopiperidine-3-carboxylate: Common fragmentation pathways include the loss of the ester group (•OCH₃ or •OC₂H₅), loss of the entire ester functionality (CO₂CH₃ or CO₂C₂H₅), and cleavage of the piperidine ring.
-
N-Boc-4-oxopiperidine-3-carboxylate: A characteristic fragmentation is the loss of the Boc group as isobutylene (56 Da) or the entire tert-butoxycarbonyl group.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: Introduce the sample into the mass spectrometer via direct infusion or coupled with a chromatographic system (LC-MS or GC-MS).
-
Ionization: Utilize an appropriate ionization technique, such as Electrospray Ionization (ESI) or Electron Ionization (EI).
-
Mass Analysis: Acquire the mass spectrum, noting the molecular ion peak and the major fragment ions.
High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse for assessing the purity of pharmaceutical intermediates. A robust reversed-phase HPLC method can effectively separate the target compound from starting materials, by-products, and other impurities.
Table 5: Recommended HPLC Conditions
| Parameter | Recommended Conditions |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
Experimental Protocol: HPLC Analysis
-
Sample Preparation: Prepare a stock solution of the sample at 1 mg/mL in a suitable diluent (e.g., 50:50 acetonitrile:water). Further dilute to a working concentration of 0.1 mg/mL.
-
System Equilibration: Equilibrate the HPLC system with the initial mobile phase conditions for at least 15 minutes.
-
Injection and Data Acquisition: Inject the sample and acquire the chromatogram.
-
Data Analysis: Integrate the peaks and calculate the purity of the main component as a percentage of the total peak area.
Comparative Reactivity in Michael Addition
The utility of these building blocks is ultimately demonstrated in their chemical transformations. The Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a key application for β-keto esters.[3][4][5] The choice of the ester and the nitrogen protecting group can influence the reactivity of the enolate intermediate.
Figure 1: Generalized workflow for the Michael addition reaction highlighting factors influencing reactivity.
-
Methyl vs. Ethyl Ester: The difference in steric bulk between a methyl and an ethyl group is generally considered minor and is not expected to significantly alter the rate or yield of the Michael addition.[8] The choice between the two may be dictated by downstream synthetic steps, such as selective ester hydrolysis.
-
N-H vs. N-Boc: The presence of the bulky tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom introduces significant steric hindrance around the piperidine ring.[9][10][11] This can influence the approach of the Michael acceptor to the enolate, potentially affecting the diastereoselectivity of the reaction. Furthermore, the unprotected amine in Methyl and Ethyl 4-oxopiperidine-3-carboxylate can act as a competing nucleophile, leading to undesired N-alkylation products. The Boc group effectively mitigates this side reaction.
Conclusion and Recommendations
This guide has provided a detailed comparative characterization of this compound sodium salt and two common alternatives.
-
This compound sodium salt is an excellent choice for applications where high water solubility is desired and the unprotected nitrogen is either required for subsequent reactions or its basicity can be tolerated.
-
Ethyl 4-oxopiperidine-3-carboxylate offers similar reactivity to its methyl counterpart but with increased solubility in organic solvents. The choice between the methyl and ethyl esters is often a matter of synthetic convenience and the specific requirements of subsequent transformations.
-
N-Boc-4-oxopiperidine-3-carboxylate is the preferred intermediate when protection of the piperidine nitrogen is necessary to prevent side reactions or to introduce steric bulk to influence the stereochemical outcome of a reaction.
The selection of the optimal building block is contingent upon the specific synthetic context. By leveraging the empirical data and experimental protocols presented herein, researchers can make a well-informed decision that aligns with the objectives of their drug discovery and development programs.
References
- 1. Ethyl 4-oxo-1-piperidinecarboxylate | C8H13NO3 | CID 34767 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate(39514-19-7) 1H NMR [m.chemicalbook.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 23.10 Conjugate Carbonyl Additions: The Michael Reaction - Organic Chemistry | OpenStax [openstax.org]
- 6. CAS 13221-89-1 | Methyl 1-methyl-4-oxopiperidine-3-carboxylate - Synblock [synblock.com]
- 7. chemscene.com [chemscene.com]
- 8. uwindsor.ca [uwindsor.ca]
- 9. Influence of steric hindrance on the core geometry and sulfoxidation chemistry of carboxylate-rich diiron(II) complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. research.manchester.ac.uk [research.manchester.ac.uk]
- 11. New Steric Hindrance Approach Employing the Hybrid Ligand 2-Aminomethylpiperidine for Diminishing Dynamic Motion Problems of Platinum Anticancer Drug Adducts Containing Guanine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming enantiomeric purity of chiral piperidine derivatives
An Objective Guide to Confirming the Enantiomeric Purity of Chiral Piperidine Derivatives
Chiral piperidine scaffolds are cornerstones of modern medicinal chemistry, forming the core of numerous blockbuster drugs, including methylphenidate (Ritalin®) and solifenacin (Vesicare®). The stereochemistry of these molecules is not a trivial detail; it is fundamental to their pharmacological activity and safety profile. Enantiomers of the same compound can exhibit vastly different efficacy, and one may even be toxic while the other is therapeutic. Consequently, the precise determination of enantiomeric purity is a non-negotiable requirement in drug discovery, development, and quality control.
This guide provides an in-depth comparison of the primary analytical techniques for assessing the enantiomeric purity of chiral piperidine derivatives. We will move beyond a simple listing of methods to explore the underlying principles, the rationale behind experimental choices, and the practical performance of each technique, supported by experimental data and validated protocols.
The Analytical Challenge: Distinguishing Mirror Images
Enantiomers possess identical physical and chemical properties in an achiral environment, making their separation and quantification a significant challenge. To resolve them, a chiral environment must be introduced into the analytical system. This can be achieved through various means, most commonly by using a chiral stationary phase (CSP) in chromatography or a chiral solvating agent (CSA) in nuclear magnetic resonance (NMR) spectroscopy.
Core Techniques: A Comparative Overview
The two most prevalent and powerful methodologies for determining enantiomeric excess (% ee) in pharmaceutical settings are chiral chromatography and NMR spectroscopy.
| Feature | Chiral HPLC | Chiral SFC | NMR with CSA |
| Principle | Differential partitioning with a Chiral Stationary Phase (CSP) | Differential partitioning with a CSP using a supercritical fluid mobile phase | Formation of transient diastereomeric complexes |
| Primary Advantage | High resolution, broad applicability | High speed, reduced organic solvent use | Absolute method, no chromophore needed |
| Typical Sensitivity | High (ng to pg) | High (ng to pg) | Low (mg) |
| Development Time | Moderate to High | Low to Moderate | Low |
| Sample Throughput | Moderate | High | Low |
| Solvent Consumption | High (Normal Phase) | Very Low | Low |
| Sample Recovery | Yes (preparative) | Yes (preparative) | Yes (non-destructive) |
Chiral Chromatography: The Gold Standard for Resolution
Chiral chromatography is the workhorse for enantiomeric purity determination due to its exceptional resolving power and sensitivity. The separation is achieved based on the differential, transient diastereomeric interactions between the enantiomers and a chiral stationary phase.
Mechanism of Chiral Recognition
The most successful CSPs for piperidine derivatives are polysaccharide-based, such as those coated or immobilized with derivatives of cellulose or amylose. Chiral recognition on these phases is a multi-modal process, relying on a combination of intermolecular interactions:
-
Hydrogen Bonding: The N-H or other polar groups on the piperidine ring can act as hydrogen bond donors or acceptors.
-
Dipole-Dipole Interactions: Polar functional groups contribute to electrostatic interactions.
-
Inclusion Complexation: The enantiomers can fit differently into the chiral grooves or cavities of the polysaccharide polymer, leading to differential retention.
This multi-point interaction model is crucial for effective separation. A stable, three-point interaction between the analyte, the CSP, and the mobile phase is often cited as the minimum for chiral recognition, a concept first proposed by Dalgliesh and later refined.
Method A: Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a robust and widely adopted technique. For piperidine derivatives, which often possess good solubility in organic solvents, Normal-Phase (NP-HPLC) is frequently the method of choice, utilizing mobile phases like hexane/isopropanol or hexane/ethanol.
-
Column Selection: Chiralcel® OD-H (Amylose tris(3,5-dimethylphenylcarbamate)) or Chiralpak® AD-H (Cellulose tris(3,5-dimethylphenylcarbamate)). These are excellent starting points for many amine-containing compounds.
-
Mobile Phase Preparation: Prepare an isocratic mobile phase of 90:10 (v/v) n-Hexane / Isopropanol. Add a small amount of an amine modifier, such as 0.1% diethylamine (DEA), to the mobile phase.
-
Expert Rationale: The amine modifier is critical. It deactivates acidic sites on the silica support, preventing peak tailing and improving the peak shape of the basic piperidine analytes.
-
-
Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter.
-
Instrumentation Setup:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 254 nm (or a wavelength appropriate for the analyte's chromophore).
-
Injection Volume: 5 µL
-
-
Data Analysis:
-
Run a racemic standard to determine the retention times (t_R1, t_R2) and resolution (R_s) of the two enantiomers.
-
Inject the test sample.
-
Calculate the enantiomeric excess (% ee) using the peak areas (A1, A2): % ee = |(A1 - A2) / (A1 + A2)| * 100
-
Method B: Chiral Supercritical Fluid Chromatography (SFC)
SFC has emerged as a powerful, "greener" alternative to NP-HPLC. It uses compressed carbon dioxide (CO₂) as the primary mobile phase, which is non-toxic and inexpensive. The low viscosity and high diffusivity of supercritical CO₂ allow for much faster separations without a significant loss in resolution.
-
Column Selection: The same polysaccharide-based columns used in HPLC are typically effective in SFC.
-
Mobile Phase: A primary mobile phase of supercritical CO₂ with a small percentage of a polar co-solvent (modifier), such as Methanol or Ethanol.
-
Instrumentation Setup:
-
Co-solvent / Modifier: 5-20% Methanol with 0.1% DEA.
-
Flow Rate: 3.0 mL/min
-
Back Pressure Regulator (BPR): 150 bar
-
Column Temperature: 40 °C
-
Detection: UV at 254 nm
-
Injection Volume: 2 µL
-
Expert Rationale: The higher optimal flow rate in SFC (typically 3-5x that of HPLC) is a direct result of the favorable mass transfer kinetics in the supercritical fluid mobile phase, leading to significantly shorter run times.
-
| Parameter | Chiral NP-HPLC | Chiral SFC | Advantage |
| Analysis Time | 12 min | 3 min | SFC |
| Resolution (Rs) | 2.1 | 2.3 | SFC |
| Solvent Consumption | ~12 mL (Hexane/IPA) | ~1.5 mL (Methanol) | SFC |
| Environmental Impact | High | Low | SFC |
As the data illustrates, SFC can provide equivalent or even better resolution in a fraction of the time and with a dramatic reduction in organic solvent waste, making it a superior choice for high-throughput screening and green chemistry initiatives.
Diagram: General Chiral Chromatography Workflow
Caption: Workflow for enantiomeric purity analysis by chiral chromatography.
NMR Spectroscopy with Chiral Solvating Agents (CSAs)
Chiral NMR spectroscopy offers a fundamentally different approach. It does not separate the enantiomers physically. Instead, it distinguishes them spectroscopically in the same solution. This is achieved by adding a chiral solvating agent (CSA), which forms non-covalent, transient diastereomeric complexes with the enantiomers of the analyte.
Because these diastereomeric complexes have different spatial arrangements, they exist in distinct magnetic environments. This difference is sufficient to cause previously equivalent (isochronous) nuclei in the two enantiomers to resonate at slightly different frequencies (anisochronous), resulting in separate signals in the NMR spectrum.
Why Choose NMR?
-
No Chromophore Required: Unlike UV-based detection in chromatography, NMR does not require the analyte to have a UV-absorbing chromophore.
-
Absolute Method: The ratio of enantiomers is directly proportional to the integral of their corresponding, well-resolved signals, requiring no calibration curves.
-
Structural Confirmation: The NMR spectrum simultaneously confirms the structure of the compound while providing its enantiomeric purity.
Experimental Protocol: ¹H NMR with TFAE as CSA
A common and effective CSA for basic amines like piperidines is (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol (TFAE).
-
Sample Preparation: Accurately weigh and dissolve ~5-10 mg of the piperidine derivative in 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Initial Spectrum: Acquire a standard ¹H NMR spectrum of the analyte alone to establish the chemical shifts of key protons (e.g., the proton on the stereocenter or protons on adjacent carbons).
-
CSA Titration: Add a molar equivalent of the CSA (e.g., TFAE) to the NMR tube.
-
Expert Rationale: A 1:1 molar ratio is a good starting point. If signal separation is poor, the amount of CSA can be increased incrementally. However, excessive CSA can cause line broadening and complicate the spectrum.
-
-
Data Acquisition: Re-acquire the ¹H NMR spectrum. Look for the splitting of a key signal into two distinct signals of unequal intensity.
-
Data Analysis:
-
Carefully integrate the two separated signals corresponding to the two diastereomeric complexes.
-
Calculate % ee using the integrals (I1, I2) in the same manner as peak areas in chromatography.
-
Diagram: Principle of Chiral NMR Spectroscopy
Caption: Logical flow of enantiomer discrimination by a Chiral Solvating Agent in NMR.
Conclusion and Recommendations
The choice of method for determining the enantiomeric purity of chiral piperidine derivatives depends on the specific requirements of the analysis.
-
For high-throughput screening, speed, and green chemistry initiatives, Chiral SFC is the unequivocal winner. It offers rapid analysis times and drastically reduced solvent consumption without compromising, and often improving upon, the resolution of HPLC.
-
For routine quality control and high-resolution analysis of complex mixtures, Chiral HPLC remains a highly reliable and robust gold standard, with a vast library of available stationary phases and established methods.
-
When a chromophore is absent, when absolute quantification without a reference standard is needed, or when simultaneous structural confirmation is desired, NMR with a Chiral Solvating Agent is an invaluable, albeit less sensitive, tool.
Ultimately, a well-equipped analytical laboratory will leverage these techniques complementarily. Chromatography is used for the bulk of routine, high-sensitivity measurements, while NMR serves as a powerful problem-solving and orthogonal validation tool.
A Senior Application Scientist's Guide to Targeting Cancer Metabolism: Cross-Referencing Experimental Data for the Potent and Selective GLUT1 Inhibitor, BAY-876 (PubChem CID: 2724029)
For Researchers, Scientists, and Drug Development Professionals
In the relentless pursuit of novel cancer therapeutics, the metabolic reprogramming of tumor cells has emerged as a critical vulnerability. The Warburg effect, characterized by an increased reliance on glycolysis even in the presence of oxygen, is a hallmark of many cancers. This metabolic shift is predominantly facilitated by the overexpression of glucose transporters, particularly Glucose Transporter 1 (GLUT1). Consequently, the inhibition of GLUT1 presents a promising strategy to selectively starve cancer cells of their primary fuel source. This guide provides an in-depth, objective comparison of the potent and highly selective GLUT1 inhibitor, BAY-876, with other notable alternatives. We will delve into the experimental data that underpins its pharmacological profile and provide detailed methodologies to empower researchers in their evaluation of this and similar compounds.
The Central Role of GLUT1 in Cancer Metabolism and the Rationale for Inhibition
Cancer cells exhibit an insatiable appetite for glucose to fuel their rapid proliferation and survival. GLUT1, a key facilitator of glucose uptake, is frequently overexpressed in a wide array of solid tumors and is often associated with poor prognosis.[1] This upregulation is driven by various oncogenic signaling pathways, including PI3K/Akt/mTOR and HIF-1α, which are central to tumor growth and progression.[2][3][4][5][6] By inhibiting GLUT1, we can effectively disrupt the glycolytic pathway, leading to a cascade of events including depleted ATP production, cell-cycle arrest, and ultimately, apoptosis in cancer cells.
Caption: Signaling pathways regulating GLUT1 expression and the Warburg effect in cancer.
BAY-876: A Potent and Selective GLUT1 Inhibitor
BAY-876, with the PubChem CID 2724029, has emerged as a highly promising chemical probe for investigating the therapeutic potential of GLUT1 inhibition. It is an orally active and selective inhibitor with a reported IC50 of 2 nM for GLUT1.[7] A key attribute of BAY-876 is its remarkable selectivity, being over 130-fold more selective for GLUT1 compared to other glucose transporters like GLUT2, GLUT3, and GLUT4.[7] This high selectivity is crucial for minimizing off-target effects and enhancing the therapeutic window.
Comparative Analysis of GLUT1 Inhibitors
To provide a comprehensive understanding of the landscape of GLUT1 inhibitors, we compare BAY-876 with other well-characterized compounds: WZB117, STF-31, and Fasentin. It is important to note that direct head-to-head comparative studies are limited, and the following data has been compiled from various sources.
| Compound | PubChem CID | Target(s) | Reported IC50 (Cell Growth) | Key Features |
| BAY-876 | 2724029 | GLUT1 | ~10-100 nM (in various cancer cell lines)[8] | Highly potent and selective for GLUT1; Orally bioavailable.[7] |
| WZB117 | 46830365 | GLUT1 | ~10 µM (in A549 and MCF7 cells)[9] | Inhibits glucose transport and downregulates glycolysis.[10] |
| STF-31 | 984333 | GLUT1 | Varies significantly depending on cell line | Initially identified as selectively toxic to VHL-deficient renal cancer cells. |
| Fasentin | 879520 | GLUT1/GLUT4 | ~25-50 µM (in glioblastoma cells)[11] | Also reported to have anti-angiogenic properties.[12] |
Experimental Protocols for Evaluating GLUT1 Inhibitors
The following are detailed, step-by-step methodologies for key experiments to assess the efficacy of GLUT1 inhibitors.
In Vitro Cell Viability Assessment: MTT Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The intensity of the color is proportional to the number of viable cells.[13]
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the GLUT1 inhibitor (e.g., BAY-876) in culture medium. Remove the existing medium from the wells and add 100 µL of the diluted compound or vehicle control. Incubate for the desired treatment period (e.g., 48-72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation with MTT: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization of Formazan: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Absorbance Measurement: Gently shake the plate to ensure complete dissolution of the formazan crystals. Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[14]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the results as a dose-response curve to determine the IC50 value.
Glucose Uptake Assay: 2-NBDG Method
This assay utilizes a fluorescently labeled glucose analog, 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose), to measure glucose uptake in living cells.
Principle: 2-NBDG is taken up by cells through glucose transporters. Once inside, it is phosphorylated and trapped, allowing for quantification by fluorescence detection.[15]
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 96-well black, clear-bottom plate and treat with the GLUT1 inhibitor as described for the MTT assay.
-
Glucose Starvation: After the treatment period, gently wash the cells twice with warm PBS. Then, incubate the cells in glucose-free culture medium for 30-60 minutes at 37°C.
-
2-NBDG Incubation: Add 2-NBDG to the glucose-free medium to a final concentration of 50-100 µM. Incubate for 15-30 minutes at 37°C.
-
Termination of Uptake: Stop the uptake by washing the cells three times with ice-cold PBS.
-
Fluorescence Measurement: Add 100 µL of PBS to each well and measure the fluorescence intensity using a fluorescence plate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.
-
Data Analysis: Normalize the fluorescence readings to the cell number (which can be determined in a parallel plate using a viability assay like MTT or by staining with a nuclear dye like Hoechst). Express the results as a percentage of glucose uptake relative to the vehicle-treated control.
Caption: Experimental workflow for evaluating GLUT1 inhibitors.
In Vivo Efficacy Assessment: Xenograft Animal Model
This model is crucial for evaluating the anti-tumor activity of a GLUT1 inhibitor in a living organism.
Principle: Human cancer cells are implanted into immunocompromised mice, where they form tumors. The mice are then treated with the test compound, and tumor growth is monitored over time.[7]
Protocol:
-
Cell Preparation and Implantation: Harvest cancer cells from culture and resuspend them in a suitable medium (e.g., a mixture of PBS and Matrigel). Subcutaneously inject approximately 1-5 million cells into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize the mice into treatment and control groups.
-
Compound Formulation and Administration: Formulate the GLUT1 inhibitor in a suitable vehicle for the chosen route of administration (e.g., oral gavage, intraperitoneal injection). For example, BAY-876 can be formulated for oral administration.[7] Administer the compound to the treatment group according to a predetermined dosing schedule (e.g., daily for 21 days). The control group receives the vehicle only.
-
Tumor Measurement and Body Weight Monitoring: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²)/2. Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint and Tissue Collection: At the end of the study (or when tumors reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., weighing, immunohistochemistry for proliferation and apoptosis markers, and western blotting for target engagement).
-
Data Analysis: Plot the average tumor volume over time for each group. Statistically analyze the differences in tumor growth between the treatment and control groups to determine the in vivo efficacy of the inhibitor.
Conclusion and Future Directions
The experimental data strongly supports BAY-876 as a potent and highly selective GLUT1 inhibitor with significant anti-cancer activity in preclinical models. Its favorable pharmacological profile, including oral bioavailability, makes it an excellent tool for researchers investigating the role of glucose metabolism in cancer and a promising candidate for further drug development.
The comparative analysis with other GLUT1 inhibitors highlights the importance of both potency and selectivity. While compounds like WZB117 have demonstrated efficacy, the superior selectivity of BAY-876 suggests a potentially wider therapeutic index.
For researchers in the field, the provided protocols offer a robust framework for the in-house evaluation and cross-referencing of experimental data for various GLUT1 inhibitors. Future research should focus on direct, head-to-head comparative studies of these inhibitors in a panel of cancer models to further elucidate their relative strengths and weaknesses. Additionally, exploring combination therapies that target compensatory metabolic pathways could unlock synergistic anti-tumor effects and overcome potential resistance mechanisms. The continued investigation into GLUT1 inhibition holds immense promise for the development of novel and effective cancer therapies.
References
- 1. Frontiers | The novel family of Warbicin® compounds inhibits glucose uptake both in yeast and human cells and restrains cancer cell proliferation [frontiersin.org]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. Inhibition of GLUT-1 expression and the PI3K/Akt pathway to enhance the chemosensitivity of laryngeal carcinoma cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cancer-associated IDH mutations induce Glut1 expression and glucose metabolic disorders through a PI3K/Akt/mTORC1-Hif1α axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. GLUT1 inhibition by BAY-876 induces metabolic changes and cell death in human colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. selleckchem.com [selleckchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
A Guide to the Safe Disposal of Methyl 4-oxopiperidine-3-carboxylate
Introduction: Methyl 4-oxopiperidine-3-carboxylate and its salts are valuable heterocyclic building blocks in medicinal chemistry and drug development.[1] As with any laboratory chemical, ensuring the safety of personnel and protecting the environment requires a robust understanding of its properties and adherence to proper handling and disposal protocols. This guide provides a comprehensive, step-by-step framework for the safe management and disposal of this compound, grounded in regulatory standards and best laboratory practices. Our objective is to empower researchers to manage chemical waste not just as a regulatory necessity, but as an integral part of rigorous and responsible science.
Part 1: Hazard Characterization and Risk Assessment
Before any handling or disposal, a thorough understanding of the chemical's hazards is paramount. The hydrochloride salt of this compound is the most commonly available form and its Safety Data Sheet (SDS) provides critical safety information. The primary risks are associated with direct contact and inhalation.[2][3]
Table 1: GHS Hazard Profile for this compound Hydrochloride
| Hazard Class | GHS Hazard Code | Hazard Statement | Causality and Implication in the Lab |
| Skin Corrosion/Irritation | H315 | Causes skin irritation. | Direct contact can cause redness, itching, or inflammation. This necessitates the use of appropriate gloves and a lab coat to prevent skin exposure.[2][4] |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation. | Accidental splashing into the eyes can result in significant pain and potential damage. Chemical safety goggles are mandatory.[2][4] |
| Specific target organ toxicity (single exposure) | H335 | May cause respiratory irritation. | Inhalation of the powder or dust can irritate the nose, throat, and lungs, leading to coughing or shortness of breath. Handling should occur in a well-ventilated area or a chemical fume hood.[2][4][5] |
A risk assessment should be performed before beginning any procedure that will generate this waste, considering the quantities used and the potential for exposure.
Part 2: Pre-Disposal Handling & Personal Protective Equipment (PPE)
Safe disposal begins with safe handling. Minimizing exposure during use is the first step in a compliant waste management plan.
Required Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or glasses that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[6][7]
-
Hand Protection: Use chemically resistant gloves, such as nitrile rubber. Always inspect gloves for tears or holes before use and wash hands thoroughly after handling.[7]
-
Body Protection: A standard laboratory coat should be worn to prevent skin contact.[8] For large quantities or potential for significant spills, additional protective clothing may be necessary.
-
Respiratory Protection: For routine small-scale use in a well-ventilated area, specific respiratory protection is not typically required. However, if dust formation is likely or ventilation is inadequate, a NIOSH-approved respirator should be used.[5][7]
Handling Best Practices:
-
Always handle this chemical in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation risk.[2][4]
-
Avoid generating dust when weighing or transferring the solid material.[3][9]
-
Ensure eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[7][8]
Part 3: The Disposal Protocol: A Step-by-Step Guide
Disposal of this compound is governed by federal, state, and local regulations. The U.S. Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA).[10] The following protocol ensures compliance and safety.
Step 1: Hazardous Waste Determination Any discarded chemical must be evaluated to see if it qualifies as a hazardous waste.[4] Based on its classification as a skin, eye, and respiratory irritant, this compound waste must be managed as a hazardous chemical waste. It should never be disposed of in the regular trash or down the sewer drain.[9][10]
Step 2: Select the Correct Waste Container The integrity of the waste stream starts with the container.
-
Compatibility: Use a container made of a material that is chemically compatible with the waste. High-density polyethylene (HDPE) or glass containers are suitable. Never use foodstuff containers like mayonnaise or pickle jars.[11]
-
Condition: The container must be in good condition, free from cracks or damage, and have a secure, leak-proof screw-top cap.[10][11]
-
Headspace: Do not overfill the container. Leave at least one inch of headspace to allow for expansion of contents.[11]
Step 3: Proper Labeling Clear and accurate labeling is a critical safety and compliance requirement.
-
Every waste container must be clearly labeled with the words "Hazardous Waste" .[11][12]
-
The label must list the full chemical name(s) of the contents: "this compound" . Avoid abbreviations or chemical formulas.
-
Indicate the primary hazards associated with the waste (e.g., "Irritant").[12]
Step 4: Waste Segregation Proper segregation prevents dangerous chemical reactions and ensures proper final disposal.
-
Solid Waste: If disposing of the pure compound, it should be collected in a designated container for non-halogenated solid organic waste.
-
Liquid Waste: If the compound is dissolved in a solvent, it should be collected in the appropriate non-halogenated or halogenated liquid waste stream, depending on the solvent used.
-
Incompatibilities: Keep this waste stream separate from incompatible materials such as strong oxidizing agents, acids, and bases.[11]
Part 4: On-Site Accumulation and Storage
Laboratories must manage the storage of generated waste in designated areas.
Satellite Accumulation Areas (SAA): The EPA allows for the accumulation of hazardous waste in a designated "Satellite Accumulation Area" (SAA).[11][12]
-
The SAA must be at or near the point of waste generation and under the control of laboratory personnel.[10][12]
-
Waste containers in the SAA must be kept closed at all times, except when actively adding waste.[11]
-
A laboratory can accumulate up to 55 gallons of a specific hazardous waste stream in its SAA. Once this limit is reached, the full container must be moved to the institution's central accumulation area within three days.[11][12]
Part 5: Final Disposal Pathway
The ultimate disposal of laboratory chemical waste is a highly regulated process that must not be undertaken by individual researchers.
-
Institutional EHS: Your facility's Environmental Health & Safety (EHS) department is responsible for the final collection and disposal of hazardous waste. Coordinate with them for regular pickups from your laboratory's SAA.
-
Licensed Disposal Facility: The EHS department will work with a licensed hazardous waste transporter to move the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF).[12]
-
Method of Disposal: The most common and environmentally sound disposal method for this type of organic chemical waste is controlled incineration at a licensed chemical destruction plant.[9]
Disposal Workflow for this compound
The following diagram illustrates the decision-making and procedural flow for proper waste management.
Caption: Decision workflow for the proper disposal of this compound waste.
References
- 1. An Update on the Nitrogen Heterocycle Compositions and Properties of U.S. FDA-Approved Pharmaceuticals (2013-2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. Page loading... [wap.guidechem.com]
- 4. aksci.com [aksci.com]
- 5. fishersci.es [fishersci.es]
- 6. fishersci.com [fishersci.com]
- 7. jubilantingrevia.com [jubilantingrevia.com]
- 8. nj.gov [nj.gov]
- 9. zycz.cato-chem.com [zycz.cato-chem.com]
- 10. danielshealth.com [danielshealth.com]
- 11. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 12. MedicalLab Management Magazine [medlabmag.com]
Navigating the Synthesis Landscape: A Guide to Safely Handling Methyl 4-oxopiperidine-3-carboxylate
For the researcher, scientist, and drug development professional, the synthesis of novel chemical entities is a journey of precision, innovation, and, paramountly, safety. Methyl 4-oxopiperidine-3-carboxylate and its salts are valuable intermediates in pharmaceutical development, but their handling necessitates a thorough understanding of their potential hazards and the implementation of robust safety protocols. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to instill a culture of safety and confidence in your laboratory operations.
Hazard Identification and Risk Assessment: Understanding Your Reagent
This compound hydrochloride is typically a white to light brown solid powder.[1][2] Its physical form as a powder presents a primary route of exposure through inhalation. Furthermore, this compound is classified as causing skin irritation, serious eye irritation, and potential respiratory irritation.[1] As a hygroscopic substance, it can absorb moisture from the air, which may affect its physical properties and reactivity.[1]
Before any handling, a comprehensive risk assessment is mandatory. This involves considering the quantity of the substance being used, the duration of the procedure, and the potential for dust generation.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is not merely a procedural step but a critical barrier between the researcher and potential chemical exposure. The following table outlines the recommended PPE for handling this compound, with a rationale rooted in the compound's known hazards.
| Protection Type | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles with side shields, conforming to EN 166 (EU) or ANSI Z87.1 (US) standards. A face shield should be worn in conjunction with goggles when there is a significant risk of splashing or dust generation. | Protects against airborne dust particles and potential splashes that can cause serious eye irritation. |
| Hand Protection | Chemical-resistant nitrile gloves with a minimum thickness of 4-6 mil.[3] Gloves must be inspected for any defects before use. | Nitrile gloves offer good resistance to a range of chemicals, including weak acids and bases.[3][4][5] Given that the compound is a skin irritant, gloves are essential to prevent direct contact. For prolonged or immersive contact, thicker gloves and consultation of a glove compatibility chart are recommended. |
| Skin and Body Protection | A laboratory coat, long pants, and closed-toe shoes are mandatory. For larger quantities or procedures with a high risk of contamination, a chemical-resistant apron is advised. | Minimizes the risk of skin contact with the powdered chemical. |
| Respiratory Protection | For procedures with a high likelihood of generating dust, a NIOSH-approved N95 dust mask or a respirator with a particulate filter is recommended. All respiratory protection should be used in accordance with a comprehensive respiratory protection program. | Protects the respiratory system from irritation caused by the inhalation of fine chemical dust.[6] |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational workflow is crucial for minimizing exposure and ensuring a safe laboratory environment.
Preparation and Engineering Controls
-
Designated Area: All handling of this compound should occur in a designated area, such as a chemical fume hood, to contain any airborne dust.
-
Ventilation: Ensure adequate ventilation. Local exhaust ventilation is highly effective in controlling airborne contaminants.
-
Emergency Equipment: Confirm that a safety shower and an eyewash station are readily accessible and have been recently tested.
-
Spill Kit: Have a chemical spill kit readily available that is appropriate for handling solid chemical spills.
Weighing and Dispensing Workflow
The following diagram illustrates the recommended workflow for weighing and dispensing the solid compound.
In Case of Accidental Exposure
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.
-
Inhalation: Move the individual to fresh air. If they are not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Wash out the mouth with water, provided the person is conscious. Seek immediate medical attention.
Disposal Plan: Responsible Management of Chemical Waste
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. All waste generated from the handling of this compound must be treated as hazardous waste.
Waste Segregation and Collection
-
Solid Waste: All disposable PPE (gloves, dust masks), contaminated wipes, and any residual chemical should be collected in a clearly labeled, dedicated hazardous waste container. The container must have a secure lid and be kept closed when not in use.
-
Liquid Waste: If the compound is dissolved in a solvent, the resulting solution should be collected in a separate, compatible, and clearly labeled hazardous waste container. Do not mix incompatible waste streams.
Disposal Workflow
The following decision tree outlines the process for the proper disposal of waste.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
